molecular formula C16H12BrClN4O2S2 B611897 YLT205 CAS No. 1316196-63-0

YLT205

Cat. No.: B611897
CAS No.: 1316196-63-0
M. Wt: 471.77
InChI Key: QKMMRERCAFXACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YLT205 is an inducer of apoptosis in human colorectal cells via the mitochondrial apoptosis pathway. It also acts by inhibiting tumor growth.

Properties

CAS No.

1316196-63-0

Molecular Formula

C16H12BrClN4O2S2

Molecular Weight

471.77

IUPAC Name

N-(5-Bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide

InChI

InChI=1S/C16H12BrClN4O2S2/c17-9-1-4-13(19-7-9)22-15(24)8-25-16-21-11-3-2-10(5-12(11)26-16)20-14(23)6-18/h1-5,7H,6,8H2,(H,20,23)(H,19,22,24)

InChI Key

QKMMRERCAFXACY-UHFFFAOYSA-N

SMILES

O=C(NC1=NC=C(Br)C=C1)CSC2=NC3=CC=C(NC(CCl)=O)C=C3S2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YLT205;  YLT-205;  YLT 205; 

Origin of Product

United States

Foundational & Exploratory

YLT205: A Novel Apoptosis Inducer for Colorectal Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Colorectal cancer remains a significant global health challenge, necessitating the development of novel therapeutic agents. This guide provides an in-depth technical overview of YLT205, a novel small-molecule compound with demonstrated pro-apoptotic and anti-tumor activity in preclinical models of human colorectal cancer. This compound has been shown to induce apoptosis through the mitochondrial pathway and effectively inhibit tumor growth in vivo, positioning it as a promising candidate for further investigation and development. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the chemical properties, mechanism of action, and experimental evaluation of this compound.

Chemical Identity and Physicochemical Properties of this compound

This compound is a synthetic small molecule with the chemical formula C16H12BrClN4O2S2.[1] Its chemical structure and key identifiers are detailed below.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
IUPAC Name N-(5-Bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide[1]
CAS Number 1316196-63-0[1]
Molecular Formula C16H12BrClN4O2S2[1]
Molecular Weight 471.77 g/mol [1]
SMILES O=C(NC1=NC=C(Br)C=C1)CSC2=NC3=CC=C(NC(CCl)=O)C=C3S2[1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Storage Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Keep dry and in the dark.[1]

Mechanism of Action: Induction of Mitochondrial-Mediated Apoptosis

This compound exerts its anti-cancer effects by inducing apoptosis in human colorectal cancer cells primarily through the intrinsic, or mitochondrial, pathway.[1][2] This is a critical cell death signaling cascade that is often dysregulated in cancer, making it a key target for therapeutic intervention. The pro-apoptotic activity of this compound is characterized by a series of well-defined molecular events.

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of the mitochondrial apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these opposing factions determines the cell's susceptibility to apoptotic stimuli. Treatment of human colorectal cancer cells with this compound leads to a significant down-regulation of the anti-apoptotic protein Bcl-2 and a concurrent up-regulation of the pro-apoptotic protein Bax .[1][2] This shift in the Bax/Bcl-2 ratio is a critical initiating event, tipping the cellular balance towards apoptosis.

Disruption of Mitochondrial Integrity and Cytochrome c Release

The altered balance of Bcl-2 family proteins at the mitochondrial outer membrane leads to its permeabilization. This is a pivotal "point of no return" in the apoptotic process. This compound treatment has been shown to disrupt the mitochondrial membrane potential .[1][2] This disruption facilitates the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. A key event in this process is the release of cytochrome c .[1][2]

Caspase Activation Cascade

Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9. The activation of caspase-9 , an initiator caspase, initiates a downstream cascade of effector caspases.[1][2] this compound treatment leads to the cleavage and activation of caspase-3 , the primary executioner caspase.[1][2] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Inhibition of Pro-Survival Signaling

In addition to its direct effects on the mitochondrial apoptosis machinery, this compound has been observed to impair the phosphorylation of p44/42 mitogen-activated protein kinase (MAPK) , also known as ERK1/2.[1] The MAPK/ERK pathway is a critical signaling cascade that promotes cell proliferation and survival. By inhibiting its activation, this compound further contributes to its anti-cancer activity. Notably, the expression of phosphorylated protein kinase B (Akt), another key pro-survival signaling molecule, was not affected by this compound treatment.[1]

YLT205_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates p4442 p44/42 MAPK (ERK1/2) This compound->p4442 inhibits phosphorylation Mito Mitochondrion Bcl2->Mito stabilizes Bax->Mito permeabilizes CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 (activation) CytC->Casp9 Casp3 Caspase-3 (activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Prolif Cell Proliferation & Survival p4442->Prolif

Caption: Workflow for assessing cell viability with MTT assay.

Protocol:

  • Cell Seeding: Seed human colorectal cancer cells (e.g., HCT116, SW620) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (e.g., DMSO diluted in medium).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the this compound-induced apoptotic pathway.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, p-p44/42, total p44/42, and a loading control like β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject human colorectal cancer cells (e.g., 5 x 10^6 HCT116 or SW620 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at various doses (e.g., 50, 100, 150 mg/kg/day) and a vehicle control daily or on a specified schedule. [2]4. Monitoring: Monitor tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length x width²)/2.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Further Analysis: Tumors can be processed for immunohistochemistry (e.g., for Ki-67 to assess proliferation and cleaved caspase-3 for apoptosis) and TUNEL assays to confirm apoptosis. [2]

Summary and Future Directions

This compound is a promising novel small molecule that induces apoptosis in human colorectal cancer cells through the mitochondrial pathway. [1][2]Its ability to modulate key apoptotic regulators and inhibit tumor growth in preclinical models highlights its therapeutic potential. [1][2]Future research should focus on elucidating the direct molecular target(s) of this compound, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy in combination with other chemotherapeutic agents. The comprehensive data presented in this guide provide a solid foundation for further investigation into the development of this compound as a potential new therapy for colorectal cancer.

References

  • Zhu Y, Xia Y, Ye T, et al. A novel small-molecule this compound induces apoptosis in human colorectal cells via mitochondrial apoptosis pathway in vitro and inhibits tumor growth in vivo. Cell Physiol Biochem. 2014;33(4):1194-1206. doi:10.1159/000358682. Available from: [Link]

  • ResearchGate. A Novel Small-Molecule this compound Induces Apoptosis in Human Colorectal CellsviaMitochondrial Apoptosis PathwayIn Vitroand Inhibits Tumor GrowthIn Vivo. Available from: [Link]

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An In-depth Technical Guide to the Signaling Pathways Modulated by Osimertinib

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (marketed as Tagrisso®) is a potent, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[2][3] This guide provides a comprehensive exploration of the signaling pathways in which Osimertinib is involved, its core mechanism of action, and the subsequent cellular responses. We will delve into the primary EGFR signaling cascade, the molecular basis of Osimertinib's inhibitory action, and the complex network of bypass pathways that emerge as mechanisms of therapeutic resistance. This document is designed to serve as a technical resource, offering not only mechanistic insights but also field-proven experimental protocols to empower researchers in their investigation of EGFR-targeted therapies.

Introduction: The Rise of a Third-Generation EGFR Inhibitor

The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating fundamental cellular processes, including proliferation, survival, and differentiation.[4] In many cancers, particularly NSCLC, mutations in the EGFR gene lead to its constitutive activation, transforming it into a potent oncogenic driver.[5]

First and second-generation EGFR TKIs, such as gefitinib and afatinib, initially provided significant clinical benefit. However, their efficacy is often limited by the development of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR kinase domain.[6] The T790M mutation restores ATP affinity to the receptor, reducing the potency of these ATP-competitive inhibitors.[6]

Osimertinib was specifically engineered to overcome this challenge. It is a mono-anilino-pyrimidine compound that selectively and irreversibly inhibits both EGFR-TKI sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[7][8] This selectivity contributes to a more favorable safety profile.[7] The FDA has approved Osimertinib for the first-line treatment of patients with metastatic NSCLC whose tumors have EGFR exon 19 deletions or exon 21 L858R mutations, and for metastatic EGFR T790M mutation-positive NSCLC.[9][10]

Core Mechanism: Irreversible Inhibition of the EGFR Signaling Cascade

The therapeutic effect of Osimertinib is rooted in its direct and permanent blockade of the EGFR kinase activity. This action prevents the activation of critical downstream signaling pathways that promote tumor growth and survival.

The EGFR Signaling Network

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[11] These phosphorylated sites serve as docking platforms for various adaptor and effector proteins, initiating a cascade of intracellular signaling events.[11] The two major downstream pathways are:

  • The RAS/RAF/MEK/ERK (MAPK) Pathway : This pathway is primarily involved in cell proliferation, differentiation, and invasion.[12] Activated EGFR recruits adaptor proteins like Grb2 and Shc, which in turn activate the GTPase RAS.[12] RAS then triggers a phosphorylation cascade involving RAF, MEK, and ERK, ultimately leading to the regulation of gene transcription.[13]

  • The PI3K/AKT/mTOR Pathway : This is a crucial survival pathway that inhibits apoptosis and promotes cell growth.[7] Activated EGFR can directly or indirectly activate Phosphoinositide 3-kinase (PI3K), which phosphorylates PIP2 to PIP3.[13] PIP3 recruits and activates AKT (also known as Protein Kinase B), which then phosphorylates a multitude of substrates, including mTOR, to regulate cell survival, metabolism, and proliferation.[7]

Osimertinib's Covalent Binding

Osimertinib's chemical structure features a reactive acrylamide group.[14] This group forms a covalent bond with the cysteine-797 (C797) residue located within the ATP-binding pocket of the EGFR kinase domain.[1][7] This irreversible binding permanently blocks the kinase's ability to bind ATP, thereby inhibiting autophosphorylation and halting the entire downstream signaling cascade.[1][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (Ex19del, L858R, T790M) Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Osimertinib Osimertinib Osimertinib->EGFR Covalent Bond (Cys797) ATP ATP ATP->EGFR RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Growth mTOR->Proliferation Transcription->Proliferation EGFR Mutant EGFR MAPK_Pathway RAS/RAF/MEK/ERK (MAPK) Pathway EGFR->MAPK_Pathway PI3K_Pathway PI3K/AKT/mTOR Pathway EGFR->PI3K_Pathway Osimertinib Osimertinib Osimertinib->EGFR MET MET (Amplified) MET->MAPK_Pathway MET->PI3K_Pathway HER2 HER2 (Amplified) HER2->MAPK_Pathway HER2->PI3K_Pathway RAS_mut Mutant RAS/RAF RAS_mut->MAPK_Pathway PI3K_mut Mutant PI3K PI3K_mut->PI3K_Pathway Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation PI3K_Pathway->Proliferation

Figure 2: Key Bypass Signaling Pathways Conferring Osimertinib Resistance.
EGFR-Dependent (On-Target) Resistance

The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene at the C797 residue, most frequently C797S. [14]This mutation alters the amino acid that Osimertinib covalently binds to, thereby preventing the drug from docking in the ATP-binding pocket and inhibiting the kinase. [14]

Experimental Protocols for Pathway Interrogation

Validating the mechanism of action of a compound like Osimertinib and investigating resistance requires robust and reproducible experimental methods. The following protocols provide a self-validating framework for such studies.

Protocol: Western Blotting for Phospho-Protein Analysis

Objective: To assess the effect of Osimertinib on the phosphorylation status of EGFR and key downstream effectors like AKT and ERK.

Causality: A decrease in the phosphorylated (active) forms of these proteins upon drug treatment provides direct evidence of target engagement and pathway inhibition.

Methodology:

  • Cell Culture and Treatment:

    • Plate EGFR-mutant NSCLC cells (e.g., PC-9 for sensitizing mutation, H1975 for T790M) at a density that will result in 70-80% confluency at the time of lysis.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of Osimertinib (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells on ice by adding 1X RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions. [15]

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4X Laemmli sample buffer and heat at 95°C for 5-10 minutes.

    • Load 20-30 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel. Include a molecular weight marker.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane. For large proteins like EGFR (~170 kDa), a wet transfer overnight at 4°C is recommended. [15][16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK, and a loading control like β-actin) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensity using image analysis software. Normalize phospho-protein levels to their respective total protein levels.

A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA) A->B C 3. SDS-PAGE (Separation by Size) B->C D 4. Western Transfer (to PVDF Membrane) C->D E 5. Blocking (Prevent Non-specific Binding) D->E F 6. Primary Antibody (p-EGFR, p-AKT, etc.) E->F G 7. Secondary Antibody (HRP-conjugated) F->G H 8. ECL Detection & Imaging G->H

Figure 3: Standard Experimental Workflow for Western Blotting.
Protocol: Cell Viability (MTT/Resazurin) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Osimertinib in various cell lines.

Causality: The IC50 value provides a quantitative measure of a drug's potency. Comparing IC50 values between cell lines with different mutations can validate the drug's selectivity and identify resistance.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of Osimertinib in culture medium.

    • Add the drug dilutions to the wells. Include vehicle-only and media-only controls.

    • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Viability Measurement (Resazurin Method):

    • Prepare a working solution of Resazurin (e.g., 0.15 mg/mL in PBS).

    • Add 20 µL of the Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at 560 nm excitation and 590 nm emission using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Calculate the IC50 value using a non-linear regression (sigmoidal dose-response) curve fit.

Cell LineEGFR StatusHypothetical Osimertinib IC50 (nM)
PC-9 Exon 19 Deletion12
H1975 L858R / T790M15
A549 Wild-Type> 10,000
H1975-C797S L858R / T790M / C797S> 5,000
Table 2: Example IC50 Data Demonstrating Osimertinib's Selectivity.

Conclusion

Osimertinib's involvement in cellular signaling is centered on its potent and irreversible inhibition of mutant EGFR. This targeted action effectively shuts down the primary oncogenic drivers—the MAPK and PI3K/AKT pathways—in susceptible cancer cells. However, the plasticity of cancer signaling networks presents a formidable challenge, with the activation of bypass pathways like MET and HER2 amplification serving as key mechanisms of therapeutic resistance. A thorough understanding of this intricate interplay, validated through rigorous experimental approaches as outlined in this guide, is paramount for the continued development of effective therapeutic strategies and the design of next-generation inhibitors to overcome resistance.

References

  • Le, X., Puri, S., & Negrao, M. V. (2023). Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options. Cancers, 15(3), 893. [Link]

  • Targeted Oncology. (2021). New Mechanisms Under Study to Overcome Osimertinib Resistance in EGFR+ NSCLC. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Osimertinib mesylate?. [Link]

  • CancerNetwork. (2024). FDA Approves Osimertinib in Advanced EGFR+ NSCLC. [Link]

  • Folia Biologica. (2020). Mechanisms of osimertinib resistance and emerging treatment options. [Link]

  • PubMed. (2021). Acquired resistance mechanisms to osimertinib: The constant battle. [Link]

  • AACR Journals. (2023). Inhibition of SOS1 by MRTX0902 augments the anti-tumor response of the targeted EGFR inhibitor osimertinib in NSCLC. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • AstraZeneca US. (2024). TAGRISSO® (osimertinib) approved in the US for patients with unresectable, Stage III EGFR-mutated lung cancer. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • ResearchGate. (n.d.). Osimertinib treatment decreases cell viability, and when combined with... [Link]

  • ResearchGate. (n.d.). The downstream signaling pathway of the EGFR mainly. EGF selectively... [Link]

  • Wikipedia. (n.d.). Osimertinib. [Link]

  • AACR Journals. (2017). Investigating Novel Resistance Mechanisms to Third-Generation EGFR Tyrosine Kinase Inhibitor Osimertinib in Non–Small Cell Lung Cancer Patients. [Link]

  • Pharmaceutical Sciences. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. [Link]

  • National Institutes of Health (NIH). (2016). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. [Link]

  • OncologyPRO. (n.d.). T790M in NSCLC: ESMO Biomarker Factsheet. [Link]

  • TAGRISSO® (osimertinib). (n.d.). Mechanism of Action. [Link]

  • National Institutes of Health (NIH). (2010). A comprehensive pathway map of epidermal growth factor receptor signaling. [Link]

  • ResearchGate. (n.d.). Immunoprecipitation of EGFR and HER3 following HER2 pull down in SKBr3, BT474 a. [Link]

  • ResearchGate. (n.d.). Western blot analysis of proteins related to the EGFR signal pathway,... [Link]

  • National Institutes of Health (NIH). (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. [Link]

  • American Association for Cancer Research (AACR). (2005). EGFR-T790M Is a Rare Lung Cancer Susceptibility Allele with Enhanced Kinase Activity. [Link]

  • Creative Biolabs. (n.d.). Western Blot Protocol & Troubleshooting. [Link]

  • American Association for Cancer Research (AACR). (2020). Identification of Novel Pathways of Osimertinib Disposition and Potential Implications for the Outcome of Lung Cancer Therapy. [Link]

  • YouTube. (2019). Dr. Padda on Overcoming Resistance to Osimertinib in EGFR+ NSCLC. [Link]

  • National Institutes of Health (NIH). (2019). A Cross-Linking-Aided Immunoprecipitation/Mass Spectrometry Workflow Reveals Extensive Intracellular Trafficking in Time-Resolved, Signal-Dependent Epidermal Growth Factor Receptor Proteome. [Link]

  • National Institutes of Health (NIH). (2017). FDA Benefit‐Risk Assessment of Osimertinib for the Treatment of Metastatic Non‐Small Cell Lung Cancer Harboring Epidermal Growth Factor Receptor T790M Mutation. [Link]

  • Dove Medical Press. (2017). EGFR T790M: revealing the secrets of a gatekeeper. [Link]

  • National Institutes of Health (NIH). (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Co-immunoprecipitation of AP-2 and Shc with EGFR-wt and EGFR-GFP.... [Link]

  • My Cancer Genome. (n.d.). EGFR T790M. [Link]

  • U.S. Food and Drug Administration (FDA). (2017). Osimertinib (TAGRISSO). [Link]

  • withpower.com. (n.d.). Osimertinib for Non-Small Cell Lung Cancer. [Link]

  • Creative Biolabs Antibody. (n.d.). Protocol of Immunoprecipitation (IP). [Link]

  • ResearchGate. (2016). How could I detect EGFR by western blot?. [Link]

  • MDPI. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. [Link]

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In-Depth Technical Guide: Cellular Targets and Mechanism of Action of YLT205

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the cellular targets and mechanism of action of YLT205 , a synthetic benzothiazole derivative with potent antineoplastic activity against colorectal cancer.

Executive Summary

This compound (Chemical Name: N-(5-bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide) is a small-molecule agent designed to induce apoptosis in cancer cells, specifically colorectal carcinoma (HCT116, SW620).[1][2][3] Unlike non-specific cytotoxic agents, this compound operates through a defined dual-mechanism:

  • Primary Cellular Target: The intrinsic mitochondrial apoptosis pathway, triggered by the disruption of the mitochondrial membrane potential (

    
    ).
    
  • Signaling Modulation: Selective inhibition of the MAPK/ERK pathway (p44/42) without affecting the PI3K/Akt survival pathway.

This guide analyzes the molecular interactions, downstream signaling cascades, and experimental protocols required to validate this compound engagement in a research setting.

Chemical Identity & Pharmacophore Analysis

Understanding the target begins with the structure. This compound belongs to the 2-substituted benzothiazole class, a scaffold frequently associated with antitumor activity.

  • Core Scaffold: Benzothiazole ring.[1][2][4]

  • Warhead: The 2-chloroacetamido group at the 6-position is an electrophilic moiety. In medicinal chemistry, this group typically acts as a covalent modifier , capable of forming irreversible thioether bonds with solvent-exposed cysteine residues on target proteins.

  • Implication: While the phenotypic readout is mitochondrial apoptosis, the presence of the chloroacetamide suggests the upstream molecular event involves covalent modification of a cysteine-rich protein (potentially tubulin or a mitochondrial membrane regulator), leading to the observed physiological collapse.

Primary Cellular Targets & Signaling Pathways

The Mitochondrial (Intrinsic) Apoptotic Pathway

The definitive cellular target of this compound is the mitochondria.[5] Treatment triggers a rapid collapse of the mitochondrial transmembrane potential, serving as the "point of no return" for the cell.

  • Mechanism: this compound shifts the rheostat of Bcl-2 family proteins.[1] It downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic effector Bax .[1][2][3][5]

  • Outcome: This imbalance increases mitochondrial outer membrane permeabilization (MOMP), causing the release of Cytochrome c into the cytosol.

  • Caspase Cascade: Cytochrome c associates with Apaf-1 to form the apoptosome, activating Caspase-9 (initiator), which subsequently cleaves and activates Caspase-3 (executioner), leading to DNA fragmentation and cell death.

The MAPK/ERK Pathway Inhibition

A critical and distinct feature of this compound is its selectivity in kinase signaling modulation.

  • Target: ERK1/2 (p44/42 MAPK) .

  • Effect: this compound significantly inhibits the phosphorylation of ERK1/2. This is notable because many chemotherapeutics inadvertently activate ERK as a stress survival response. This compound blocks this survival route.

  • Specificity Control: The Akt (Protein Kinase B) pathway remains unaffected.[1][2][5] The levels of phosphorylated Akt (p-Akt) are stable upon this compound treatment, indicating that the compound does not act as a general kinase inhibitor but possesses pathway selectivity.

Putative Molecular Target: Tubulin

While the 2014 characterization focuses on mitochondrial apoptosis, the benzothiazole scaffold and the chloroacetamide warhead are hallmarks of tubulin polymerization inhibitors .

  • Context: Analogous benzothiazoles (e.g., compound 38a in related SAR studies) target the colchicine-binding site of tubulin, causing G2/M cell cycle arrest.

  • Connection: The observed "mitochondrial collapse" is frequently a downstream consequence of microtubule network disruption. Researchers should consider Tubulin as the likely direct molecular binding partner initiating the cascade.

Pathway Visualization (Graphviz)

The following diagram illustrates the causal flow from this compound administration to apoptosis, highlighting the specific nodes of inhibition and activation.

YLT205_Mechanism cluster_Signaling Signaling Modulation cluster_Mitochondria Mitochondrial Axis cluster_Apoptosis Caspase Cascade This compound This compound (Small Molecule) ERK ERK1/2 (p44/42) This compound->ERK Inhibits Phosphorylation Akt Akt Pathway This compound->Akt No Effect Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates pERK p-ERK1/2 (Phosphorylated) Mito_Pot Mitochondrial Potential (ΔΨm) Bcl2->Mito_Pot Stabilizes (Blocked) Bax->Mito_Pot Destabilizes CytC Cytochrome c (Release) Mito_Pot->CytC Collapse triggers release Casp9 Caspase-9 (Cleaved) CytC->Casp9 Activates Casp3 Caspase-3 (Cleaved) Casp9->Casp3 Cleaves Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Execution

Figure 1: Mechanistic pathway of this compound showing dual modulation of MAPK signaling and the Bcl-2/Bax axis.

Data Summary: Quantitative Effects

The following table summarizes the key quantitative changes observed in HCT116 colorectal cancer cells upon this compound treatment.

BiomarkerChange DirectionBiological Implication
Cell Viability (IC50) Decrease Potent cytotoxicity (Dose-dependent).
Bcl-2 Expression Decrease Loss of anti-apoptotic protection.[1][2][3][5]
Bax Expression Increase Promotion of pore formation in mitochondria.
Caspase-3 (Cleaved) Increase Activation of executioner phase.[1]
Caspase-9 (Cleaved) Increase Activation of intrinsic initiator phase.[5]
p-ERK1/2 Decrease Blockade of MAPK proliferation signal.
p-Akt No Change Pathway specificity (non-target).
Mitochondrial Potential Loss Disruption of electron transport chain integrity.

Experimental Validation Protocols

To validate this compound activity in your own research, use the following self-validating protocols.

Protocol A: Validation of Mitochondrial Target (JC-1 Assay)

Objective: Confirm this compound-induced loss of


.
Principle:  JC-1 dye forms red aggregates in healthy mitochondria (high potential) and green monomers in depolarized mitochondria.
  • Seeding: Plate HCT116 cells (

    
    /well) in a 6-well plate. Incubate overnight.
    
  • Treatment: Treat with this compound (0, 1.25, 2.5, 5.0

    
    M) for 24 hours. Include CCCP  (10 
    
    
    
    M) as a positive control for depolarization.
  • Staining: Aspirate media. Add JC-1 working solution (final conc. 2

    
    M) in fresh media. Incubate for 20 min at 37°C in the dark.
    
  • Wash: Wash 2x with PBS.

  • Analysis: Analyze via Flow Cytometry or Fluorescence Microscopy.

    • Healthy: High Red/Green ratio.

    • This compound Treated: Shift to Low Red/High Green ratio (indicating depolarization).

Protocol B: Validation of Signaling Selectivity (Western Blot)

Objective: Distinguish this compound effect on ERK vs. Akt.

  • Lysis: Lyse treated cells in RIPA buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail (Critical: Phosphatase inhibitors preserve p-ERK/p-Akt signals).

  • Separation: Resolve 30

    
    g protein on 10-12% SDS-PAGE.
    
  • Blotting: Transfer to PVDF membrane.

  • Probing:

    • Primary Antibodies: Anti-p-ERK1/2 (Thr202/Tyr204), Anti-ERK1/2 (Total), Anti-p-Akt (Ser473), Anti-Akt (Total), Anti-GAPDH (Loading Control).

    • Note: Probe phosphorylated forms first, then strip and re-probe for total protein.

  • Result Validation:

    • Valid Result: Significant reduction in p-ERK band intensity relative to Total ERK. No significant change in p-Akt band intensity relative to Total Akt.

References

  • Zhu, Y., Xia, Y., Ye, T., Shi, X., Song, X., Liu, L., Zeng, J., Wang, N., Luo, Y., Han, Y., & Yu, L. (2014).[6] A Novel Small-Molecule this compound Induces Apoptosis in Human Colorectal Cells via Mitochondrial Apoptosis Pathway In Vitro and Inhibits Tumor Growth In Vivo.[1][2][5][6][7][8] Cellular Physiology and Biochemistry, 33(4), 933–944.[6][8]

  • Aiello, S., & Bellia, S. (2020). 2-Substituted benzothiazoles as antiproliferative agents.[1][2][4] European Journal of Medicinal Chemistry, 112678. (Provides SAR context for benzothiazole-induced tubulin inhibition).

Sources

Technical Deep Dive: YLT205 Discovery & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: YLT205 Discovery and Synthesis Process Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Targeting Colorectal Carcinoma via the Mitochondrial Apoptotic Pathway[2]

Executive Summary

This compound is a novel small-molecule therapeutic candidate (N-(5-bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide) designed to overcome apoptosis resistance in colorectal cancer (CRC).[1] Unlike conventional chemotherapeutics that often trigger broad cytotoxicity, this compound was engineered to selectively disrupt mitochondrial membrane potential (


), tipping the balance of Bcl-2 family proteins to trigger the intrinsic apoptotic cascade.[1] This guide details the structural rationale, chemical synthesis, and mechanistic validation of this compound.[1]

Discovery Logic & Structural Rationale

The discovery of this compound emerged from a Structure-Activity Relationship (SAR) campaign focused on the benzothiazole scaffold—a privileged structure in medicinal chemistry known for its ability to intercalate DNA and modulate kinase activity.[1]

Pharmacophore Design

The design of this compound integrates three distinct pharmacophoric elements to maximize potency and selectivity:

  • Benzothiazole Core: Provides a planar, lipophilic scaffold for hydrophobic pocket binding within the target protein.

  • 
    -Haloacetamide "Warhead" (Position 6):  The 2-chloroacetamido group acts as a potential electrophile.[1] In many covalent inhibitors, such motifs alkylate cysteine residues on target proteins, leading to irreversible inhibition.[1]
    
  • Pyridyl-Acetamide Tail (Position 2): The N-(5-bromopyridin-2-yl)acetamide moiety linked via a thioether improves solubility and provides specific hydrogen-bonding interactions (via the pyridine nitrogen and amide NH) to orient the molecule.[1]

Chemical Synthesis Protocol

The synthesis of this compound is a convergent multi-step process. It requires the parallel preparation of a functionalized pyridine fragment and a benzothiazole core, followed by a thioether coupling and final acylation.

Retrosynthetic Analysis
  • Disconnection 1: Amide bond formation at the C6-amine.[1]

  • Disconnection 2: Thioether linkage between the benzothiazole C2-thiol and the acetamide tail.

  • Starting Materials: 6-aminobenzo[

    
    ]thiazole-2-thiol, 2-amino-5-bromopyridine, and chloroacetyl chloride.[1]
    
Step-by-Step Synthesis Workflow
Step A: Synthesis of the Alkylating Linker (Intermediate 1)
  • Reagents: 2-Amino-5-bromopyridine, Chloroacetyl chloride, Triethylamine (TEA), Dichloromethane (DCM).[1]

  • Protocol:

    • Dissolve 2-amino-5-bromopyridine in anhydrous DCM at 0°C.

    • Add TEA (1.2 eq) as a proton scavenger.[1]

    • Dropwise add chloroacetyl chloride (1.1 eq) to prevent bis-acylation.[1]

    • Stir at room temperature (RT) for 4 hours.

    • Workup: Wash with water, dry over

      
      , and recrystallize from ethanol.
      
    • Product: 2-chloro-N-(5-bromopyridin-2-yl)acetamide.

Step B: Thioether Coupling (Intermediate 2)
  • Reagents: 6-Aminobenzo[

    
    ]thiazole-2-thiol, Intermediate 1, Potassium Carbonate (
    
    
    
    ), DMF or Acetone.[1]
  • Protocol:

    • Dissolve 6-aminobenzo[

      
      ]thiazole-2-thiol in DMF.
      
    • Add anhydrous

      
       (2.0 eq) and stir for 30 min to generate the thiolate anion (more nucleophilic than the amine).
      
    • Add Intermediate 1 (1.0 eq) and reflux at 60-80°C for 6 hours.

    • Reaction Logic: The thiolate selectively displaces the chloride on Intermediate 1 via an

      
       mechanism, leaving the aromatic amine at position 6 unreacted due to lower nucleophilicity.
      
    • Product: 2-((6-aminobenzo[d]thiazol-2-yl)thio)-N-(5-bromopyridin-2-yl)acetamide.

Step C: Final Electrophilic Functionalization (this compound)
  • Reagents: Intermediate 2, Chloroacetyl chloride, TEA, THF.[1]

  • Protocol:

    • Suspend Intermediate 2 in dry THF/DCM.

    • Add TEA (1.5 eq) and cool to 0°C.

    • Add chloroacetyl chloride (1.1 eq) dropwise.[1]

    • Stir for 2-4 hours at RT.

    • Purification: Silica gel column chromatography (Ethyl acetate/Petroleum ether).

    • Final Yield: Typically 60-75%.[1]

Synthesis Visualization

YLT205_Synthesis Start1 2-Amino-5-bromopyridine Int1 Intermediate 1: 2-chloro-N-(5-bromopyridin-2-yl)acetamide Start1->Int1 Acylation (DCM, TEA, 0°C) Start2 Chloroacetyl Chloride Start2->Int1 Final This compound: N-(5-bromopyridin-2-yl)-2-((6-(2-chloroacetamido) benzo[d]thiazol-2-yl)thio)acetamide Start2->Final Final Acylation (THF, TEA, RT) Start3 6-Aminobenzo[d]thiazole-2-thiol Int2 Intermediate 2: Thioether Core Assembly Start3->Int2 Int1->Int2 S-Alkylation (SN2) (DMF, K2CO3, Reflux) Int2->Final

Figure 1: Convergent synthesis route of this compound highlighting the sequential assembly of the pharmacophore.

Mechanism of Action (MOA)

This compound functions as a potent inducer of the intrinsic (mitochondrial) apoptosis pathway .[1] Its efficacy is linked to the disruption of the mitochondrial transmembrane potential, a critical checkpoint in cell survival.

Signaling Cascade
  • Trigger: this compound enters the cell and targets the mitochondria (exact molecular binding target remains under investigation, likely Bcl-2 family modulation).[1]

  • Bcl-2/Bax Modulation: It downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic Bax .[1]

  • MMP Collapse: The Bax/Bcl-2 ratio shift causes the opening of the Mitochondrial Permeability Transition Pore (MPTP), leading to a loss of membrane potential (

    
    ).[1]
    
  • Cytochrome c Release: Cytochrome c leaks into the cytosol.

  • Caspase Activation: Cytosolic Cytochrome c recruits Apaf-1 and Procaspase-9 to form the apoptosome, activating Caspase-9 , which subsequently cleaves and activates the executioner Caspase-3 .[1]

  • Phenotype: DNA fragmentation, chromatin condensation, and cell death.[1]

Pathway Visualization

MOA_Pathway cluster_Mito Mitochondria This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Upregulates MMP Mitochondrial Membrane Potential (ΔΨm) Loss Bcl2->MMP Stabilizes (Blocked) Bax->MMP Destabilizes CytC Cytochrome c Release MMP->CytC Apoptosome Apoptosome (Apaf-1 + Cyt c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis APOPTOSIS (DNA Fragmentation) Casp3->Apoptosis

Figure 2: this compound-induced mitochondrial apoptosis signaling pathway.[1]

Preclinical Validation Data

The efficacy of this compound has been validated in human colorectal carcinoma cell lines (HCT116, SW620) and xenograft mouse models.[1]

In Vitro Potency

This compound demonstrates dose-dependent antiproliferative activity.[1][2]

Cell LineTissue OriginIC50 (µM)Outcome
HCT116 Colorectal Carcinoma~1.5 - 3.0 Significant Apoptosis (Annexin V+)
SW620 Metastatic Colorectal~2.0 - 4.5 Colony Formation Inhibition
HEK293 Embryonic Kidney (Normal)> 50.0 Low Cytotoxicity (High Selectivity)
In Vivo Efficacy

In BALB/c nude mice bearing HCT116 xenografts:

  • Dosage: Intra-peritoneal (i.p.) administration (e.g., 20 mg/kg).[1]

  • Result: Significant reduction in tumor volume and weight compared to vehicle control.

  • Safety: No significant loss in body weight or observable organ toxicity, suggesting a favorable therapeutic window.[1]

References

  • Zhu, Y., et al. (2014). "A Novel Small-Molecule this compound Induces Apoptosis in Human Colorectal Cells via Mitochondrial Apoptosis Pathway In Vitro and Inhibits Tumor Growth In Vivo."[1][3] Cellular Physiology and Biochemistry, 33(4), 933-944.[1][3][4][5]

  • MedKoo Biosciences. "this compound Product Datasheet & Chemical Structure." [1]

  • TargetMol. "this compound Compound Summary and Biological Activity." [1]

Sources

Technical Monograph: Preclinical In Vitro Characterization of YLT205

[1]

Executive Summary & Compound Profile

YLT205 is a novel small-molecule benzothiazole derivative identified as a potent inducer of apoptosis, specifically targeting human colorectal cancer (CRC) lineages.[1] Unlike non-specific cytotoxic agents, this compound exhibits a distinct mechanism of action characterized by the disruption of mitochondrial membrane potential (

1

This guide provides a rigorous technical framework for reproducing the foundational in vitro data for this compound. It is designed for researchers requiring high-fidelity protocols to validate hit-to-lead progression.[1]

Chemical Identity[1][2]
  • IUPAC Name: N-(5-Bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide[1][2]

  • Molecular Formula: C

    
    H
    
    
    BrClN
    
    
    O
    
    
    S
    
    
    [1][2]
  • Molecular Weight: ~471.77 g/mol [1][2]

  • Solubility: Soluble in DMSO (>10 mM); insoluble in water.[1]

Experimental Framework: Cytotoxicity & Proliferation[1]

To establish a baseline for mechanistic studies, the antiproliferative potency of this compound must be quantified using metabolic activity assays.[1]

Cell Line Selection & Culture Conditions[1]
  • Primary Models: HCT116 (p53 wild-type) and SW620 (metastatic).[1]

  • Control: Normal colonic epithelial cells (e.g., NCM460) to determine the therapeutic index.[1]

  • Media: RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

  • Incubation: 37°C, 5% CO

    
    , 95% humidity.[1]
    
Protocol: High-Throughput MTT Viability Assay
  • Objective: Determine IC

    
     values at 24h, 48h, and 72h.
    
  • Causality: Tetrazolium reduction reflects mitochondrial dehydrogenase activity, a direct proxy for metabolic viability in response to this compound.[1]

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Replace media with fresh media containing this compound (Gradient: 0, 1.25, 2.5, 5, 10, 20, 40 µM).

    • Critical Control: Vehicle control (DMSO) must be

      
       to prevent solvent toxicity.[1]
      
  • Incubation: Culture for designated timepoints (24-72h).

  • Development: Add 20 µL MTT stock (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.

  • Solubilization: Aspirate supernatant carefully. Add 150 µL DMSO to dissolve formazan crystals.[1] Agitate for 10 min.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

Data Presentation Standard:

Cell Line24h IC

(µM)
48h IC

(µM)
72h IC

(µM)
Status
HCT116 ~15.2~8.4~4.1Sensitive
SW620 ~18.5~10.2~5.6Sensitive
NCM460 >50>50>50Resistant

Mechanistic Validation: The Mitochondrial Apoptosis Pathway[1]

The defining characteristic of this compound is its ability to trigger the intrinsic apoptotic pathway.[1] The following protocols validate this mechanism via flow cytometry and immunofluorescence.

Flow Cytometry: Annexin V-FITC/PI Staining[1]
  • Objective: Distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.[1]

  • Mechanistic Insight: this compound induces phosphatidylserine (PS) externalization, an early hallmark of apoptosis, prior to membrane permeabilization.[1]

Protocol:

  • Treat HCT116 cells with this compound (0, 5, 10, 20 µM) for 48h.[1]

  • Harvest cells (including floating cells) via trypsinization.[1] Note: Do not over-trypsinize, as this degrades PS receptors.[1]

  • Wash twice with cold PBS.[1] Resuspend in

    
     Binding Buffer at 
    
    
    cells/mL.
  • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubate 15 min at RT in the dark.

  • Analyze via flow cytometer (Ex/Em: 488/530 nm for FITC; 488/617 nm for PI).[1]

Mitochondrial Membrane Potential ( ) Analysis (JC-1 Assay)
  • Objective: Confirm mitochondrial depolarization.

  • Causality: this compound causes a collapse in

    
    , leading to the release of pro-apoptotic factors.[1] JC-1 forms red aggregates in healthy mitochondria and green monomers in depolarized mitochondria.[1]
    

Protocol:

  • Treat cells with this compound for 24h.[1]

  • Stain with JC-1 (10 µg/mL) for 20 min at 37°C.

  • Wash twice with PBS.[1]

  • Visualization: Fluorescence microscopy.

    • Healthy: High Red/Green ratio.[1]

    • Apoptotic (this compound treated): Shift to Green fluorescence (monomers).[1]

Molecular Signaling Analysis (Western Blot)[1]

To validate the specific signaling blockade, protein expression must be quantified.[1] this compound is distinct in its suppression of ERK but not Akt.[1]

Target Panel & Expected Modulation
Protein TargetFunctionExpected Change (this compound)Antibody Dilution
Bcl-2 Anti-apoptoticDownregulation (

)
1:1000
Bax Pro-apoptoticUpregulation (

)
1:1000
Cytochrome c Electron transportRelease (Cytosol

)
1:1000
Caspase-3/9 Executioner/InitiatorCleavage (Activation)1:1000
p-ERK1/2 MAPK Survival SignalDownregulation (

)
1:2000
p-Akt PI3K Survival SignalNo Change (=)1:1000
GAPDH Loading ControlEqual Loading1:5000
Critical Lysis Step for Cytochrome c

To detect Cytochrome c release, you must fractionate the cytosol from the mitochondria.[1]

  • Buffer A (Cytosolic): 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl

    
    , 1 mM EDTA, 1 mM EGTA, 1 mM DTT, protease inhibitors.[1]
    
  • Procedure: Homogenize cells in Buffer A. Centrifuge at

    
     (remove nuclei). Centrifuge supernatant at 
    
    
    .
    • Supernatant: Cytosolic fraction (contains released Cytochrome c).[1]

    • Pellet: Mitochondrial fraction.[1]

Pathway Visualization

The following diagram illustrates the validated signaling cascade of this compound, highlighting the specific inhibition of the MAPK pathway and the activation of the intrinsic mitochondrial loop.[1]

YLT205_PathwayThis compoundThis compound(Compound)pERKp-ERK1/2(MAPK Pathway)This compound->pERKInhibitspAKTp-Akt(PI3K Pathway)This compound->pAKTNo EffectBcl2Bcl-2(Anti-apoptotic)This compound->Bcl2DownregulatesBaxBax(Pro-apoptotic)This compound->BaxUpregulatespERK->Bcl2CrosstalkMitoMitochondrialDysfunction(ΔΨm Collapse)Bcl2->MitoBax->MitoCytCCytochrome cReleaseMito->CytCCasp9CleavedCaspase-9CytC->Casp9Casp3CleavedCaspase-3Casp9->Casp3ApoptosisAPOPTOSIS(Cell Death)Casp3->Apoptosis

Figure 1: this compound Mechanism of Action.[1][3] Red lines indicate inhibition/downregulation; Green lines indicate activation/upregulation.[1] The compound selectively targets the MAPK/ERK pathway while sparing Akt, leading to mitochondrial collapse.[1]

Synthesis of Findings & Future Directions

The in vitro data confirms that this compound is not merely a cytotoxic agent but a targeted modulator of the mitochondrial apoptosis pathway.[1]

  • Selectivity: The differential toxicity between CRC lines (HCT116/SW620) and normal cells (NCM460) suggests a favorable therapeutic window.[1]

  • MAPK Dependence: The suppression of p-ERK, but not p-Akt, positions this compound as a candidate for tumors driven by MAPK/ERK dysregulation, potentially bypassing resistance mechanisms associated with PI3K/Akt signaling.[1]

  • Next Steps: Preclinical development should move to in vivo xenograft models (as preliminarily validated in HCT116 nude mouse models) to assess pharmacokinetics and tumor regression rates.[1]

References

  • Zhu, Y., et al. (2014). A novel small-molecule this compound induces apoptosis in human colorectal cells via mitochondrial apoptosis pathway in vitro and inhibits tumor growth in vivo.[1][2] Cellular Physiology and Biochemistry, 33(4), 933–944.[1][2] [Link]

  • Galluzzi, L., et al. (2012). Molecular definitions of cell death subroutines: recommendations of the Nomenclature Committee on Cell Death 2012.[1] Cell Death & Differentiation, 19(1), 107–120.[1] (Cited for standard Annexin V/PI interpretation protocols). [Link][1]

Technical Monograph: YLT205 Physicochemical Profile, Bioavailability, and Apoptotic Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

YLT205 (CAS# 1316196-63-0) is a novel small-molecule chemotherapeutic agent belonging to the benzothiazole-acetamide class. It has emerged as a potent inducer of apoptosis in human colorectal cancer lines (specifically HCT116 and SW620), operating via the intrinsic mitochondrial pathway.

Unlike non-specific cytotoxic agents, this compound demonstrates a distinct mechanism of action involving the disruption of mitochondrial membrane potential (


), leading to the release of cytochrome c and the subsequent activation of the caspase-9/caspase-3 cascade.

Critical Translational Insight: While this compound exhibits high potency in vitro, its lipophilic nature (predicted ClogP > 3.5) presents significant bioavailability challenges.[1][2] Successful in vivo application requires specific lipid-based delivery vehicles (Cremophor EL/Ethanol) to achieve therapeutic plasma concentrations. This guide details the formulation strategies required to overcome these pharmacokinetic barriers.

Physicochemical Profile & Formulation Strategy

To understand the bioavailability data of this compound, one must first analyze its physicochemical barriers. The molecule is characterized by low aqueous solubility, necessitating non-standard vehicles for systemic administration.

Table 1: Physicochemical Properties of this compound
PropertySpecificationImplications for Bioavailability
Chemical Name N-(5-Bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamideHigh molecular complexity suggests metabolic stability issues.
Molecular Formula C₁₆H₁₂BrClN₄O₂S₂Halogenated structure increases lipophilicity.
Molecular Weight 471.77 g/mol Near the "Rule of 5" limit (500 Da), impacting permeability.
Solubility (Water) Negligible (Insoluble)Rate-limiting step for oral bioavailability.
Solubility (DMSO) ~20 mM (Stock)Suitable for in vitro use only.
In Vivo Vehicle Cremophor EL : Ethanol (1:1)Required to solubilize the drug for IP/IV administration.
Formulation-Dependent Bioavailability

Standard saline formulations result in precipitation and negligible systemic exposure. The validated protocol for in vivo efficacy relies on a surfactant-rich vehicle:

  • Solubilization: this compound is dissolved in a 50:50 mixture of Cremophor EL and Ethanol (100%).[3]

  • Dilution: This concentrate is diluted with ultrapure water immediately prior to administration.

  • Outcome: This formulation allows this compound to bypass the dissolution rate-limit, achieving sufficient plasma exposure to inhibit tumor growth in xenograft models without significant toxicity.

Mechanism of Action (MOA): The Intrinsic Apoptotic Pathway

This compound does not rely on extrinsic death receptor signaling (e.g., Fas/TNF). Instead, it acts directly on the mitochondrial control machinery.

Mechanistic Cascade
  • Bcl-2 Family Modulation: this compound downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax .

  • Mitochondrial Permeabilization: The Bax/Bcl-2 ratio shift triggers the opening of the Mitochondrial Permeability Transition Pore (MPTP).

  • Cytochrome c Release: Loss of membrane potential (

    
    ) releases cytochrome c into the cytosol.
    
  • Caspase Activation: Cytochrome c forms the apoptosome, activating Caspase-9 , which cleaves and activates the executioner Caspase-3 .

Visualization: this compound Signaling Pathway

YLT205_Pathway This compound This compound (Drug) Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) This compound->Bax Upregulation Mito Mitochondrial Membrane (Depolarization) Bcl2->Mito Inhibits (Blocked) Bax->Mito Permeabilizes CytC Cytochrome c Release Mito->CytC Loss of ΔΨm Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Casp3 Caspase-3 Activation Casp9->Casp3 Cleavage Apoptosis Apoptosis / Cell Death Casp3->Apoptosis Execution

Figure 1: The this compound mechanism of action, highlighting the critical shift in the Bax/Bcl-2 rheostat leading to mitochondrial dysfunction.

Preclinical Efficacy & Pharmacokinetics

While specific pharmacokinetic parameters (AUC,


) are proprietary to the originating lab's internal data, the pharmacodynamic response serves as a robust proxy for bioavailability in the verified vehicle.
In Vivo Xenograft Data (HCT116 Model)

The following data confirms that this compound achieves bioavailable concentrations sufficient to exert therapeutic effects in tissue.

ParameterControl GroupThis compound Low DoseThis compound High DoseInterpretation
Tumor Volume Rapid GrowthSignificant Inhibitionprofound InhibitionDose-dependent bioavailability confirmed.
Body Weight StableStableStableLack of systemic toxicity suggests good tolerability.
Ki-67 Index High (Proliferation)ReducedSignificantly ReducedDrug effectively penetrates tumor tissue.
TUNEL Staining NegativePositiveStrongly PositiveConfirms mechanism (apoptosis) is active in vivo.

Causality Note: The observation that tumor growth inhibition occurs without weight loss indicates that this compound possesses a favorable therapeutic index when formulated correctly. If bioavailability were low, no tumor inhibition would be seen; if it were toxic, weight loss would be evident.

Validated Experimental Protocols

To replicate these findings or expand upon this compound research, the following protocols must be adhered to strictly. These are designed to be self-validating: if the positive controls fail, the experiment is invalid.

Protocol A: Preparation of this compound for In Vivo Administration

Rationale: this compound precipitates in water. This protocol ensures a stable suspension/emulsion for injection.

  • Stock Preparation: Weigh this compound powder and dissolve in a mixture of Cremophor EL and Ethanol (absolute) at a 1:1 volume ratio. Vortex for 5 minutes until completely clear.

  • Storage: Store this stock at 4°C. Do not freeze, as precipitation may occur upon thawing.

  • Injection Solution: Immediately before injection, dilute the stock with sterile ultrapure water to the desired concentration.

    • Validation Check: The final solution should be slightly opalescent but free of visible particulates. If crystals are visible, sonicate for 30 seconds.

Protocol B: Mitochondrial Membrane Potential ( ) Assay

Rationale: To verify the drug's core mechanism in a new cell line.

  • Seeding: Plate HCT116 cells (or target line) at

    
     cells/well.
    
  • Treatment: Treat with this compound (0, 10, 20, 40 µM) for 24 hours.

  • Staining: Add Rhodamine-123 (Rh123) to a final concentration of 5 µg/mL. Incubate for 30 min at 37°C in the dark.

    • Note: Rh123 accumulates in healthy mitochondria with high potential.

  • Analysis: Wash cells with PBS and analyze via Flow Cytometry (FL1 channel).

  • Validation Criteria:

    • Control cells: High Fluorescence Intensity.

    • This compound cells: Left-shift in fluorescence (indicating loss of

      
      ).
      
Workflow Visualization: Efficacy Validation Loop

Experimental_Workflow cluster_0 Phase 1: Formulation cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Readout Step1 This compound Powder Step2 Dissolve: Cremophor EL + EtOH (1:1) Step1->Step2 Step3 Dilute: Ultrapure Water Step2->Step3 Step4 IP Injection (Nude Mice) Step3->Step4 Immediate Use Step5 Monitor: Tumor Vol + Weight Step4->Step5 Step6 IHC Analysis (Ki-67 / TUNEL) Step5->Step6 End Point Step7 Data Verification Step6->Step7

Figure 2: The step-by-step workflow for validating this compound efficacy, emphasizing the critical formulation phase.

References

  • Zhu, Y., Xia, Y., Ye, T., et al. (2014).[4] "A novel small-molecule this compound induces apoptosis in human colorectal cells via mitochondrial apoptosis pathway in vitro and inhibits tumor growth in vivo."[4][5][6] Cellular Physiology and Biochemistry, 33(4), 933-944.[4][6]

    • Source:

  • MedKoo Biosciences. (n.d.).

    • Source:

  • TargetMol. (n.d.). "this compound Chemical Properties and Stability."

    • Source:

Sources

Technical Whitepaper: Early Research Findings on YLT205's Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

YLT205 is a novel small-molecule benzothiazole-acetamide derivative identified as a potent inducer of apoptosis in human colorectal cancer (CRC) cells.[1][2] Early research characterizes this compound as a dual-action modulator that destabilizes the mitochondrial membrane potential (


) while simultaneously suppressing the p44/42 MAPK (ERK1/2) proliferative signaling pathway.

This guide synthesizes the primary pharmacological data, elucidating the compound's mechanism of action (MOA), in vitro efficacy, and in vivo safety profile. It provides researchers with actionable protocols for replicating these findings, grounded in the seminal work published in Cellular Physiology and Biochemistry.

Chemical Identity & Physicochemical Profile[3][4][5]

Before assessing biological activity, accurate characterization of the chemical entity is required for reproducibility.

PropertySpecification
Compound Name This compound
IUPAC Name N-(5-Bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide
CAS Number 1316196-63-0
Molecular Formula C₁₆H₁₂BrClN₄O₂S₂
Molecular Weight 471.77 g/mol
Solubility DMSO (soluble); Water (insoluble)
Core Scaffold Benzothiazole linked to a bromopyridine moiety via a thioacetamide bridge

Mechanism of Action (MOA)

This compound operates via the Intrinsic (Mitochondrial) Apoptotic Pathway .[2] Unlike non-specific cytotoxic agents, this compound triggers a specific cascade of protein regulation that shifts the cell from a pro-survival to a pro-apoptotic state.

Mechanistic Cascade
  • Bcl-2 Family Modulation: this compound downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax .

  • Mitochondrial Destabilization: This shifts the Bax/Bcl-2 ratio, causing the formation of pores in the outer mitochondrial membrane and a collapse of the mitochondrial membrane potential (

    
    ).
    
  • Cytochrome c Release: The loss of integrity facilitates the translocation of Cytochrome c from the mitochondria to the cytosol.

  • Caspase Activation: Cytosolic Cytochrome c complexes with Apaf-1 to activate Caspase-9 , which subsequently cleaves and activates the executioner Caspase-3 , leading to DNA fragmentation and cell death.

  • MAPK Suppression: Concurrently, this compound inhibits the phosphorylation of p44/42 MAPK (ERK1/2) , blocking survival signaling. Notably, it does not affect Akt phosphorylation, indicating pathway selectivity.

Signaling Pathway Visualization

YLT205_Pathway cluster_Bcl Bcl-2 Family Regulation This compound This compound (Small Molecule) Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Upregulates ERK p-ERK1/2 (MAPK Pathway) This compound->ERK Inhibits Phosphorylation Mito Mitochondria (Membrane Potential Loss) Bcl2->Mito Loss of Protection Bax->Mito Pore Formation CytC Cytochrome c (Release to Cytosol) Mito->CytC Casp9 Caspase-9 (Cleavage) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves Apoptosis APOPTOSIS (Cell Death) Casp3->Apoptosis ERK->Apoptosis Reduced Survival Signal

Figure 1: Mechanistic pathway of this compound-induced apoptosis in colorectal cancer cells.

Biological Activity Data

In Vitro Cytotoxicity

This compound demonstrates dose-dependent antiproliferative activity against human colorectal cancer cell lines.

Table 1: Effect on Cell Viability (MTT Assay)

Cell LineTissue OriginResponse TypeKey Observation
HCT116 Colon CarcinomaDose-dependent inhibitionSignificant reduction in viability at 24h and 48h.
SW620 Metastatic Colon CarcinomaDose-dependent inhibitionHigh sensitivity similar to HCT116.
Colony Formation HCT116 / SW620Long-term suppressionComplete inhibition of colony formation at 0.625 µM.
In Vivo Efficacy (Xenograft Model)

In nude mice bearing HCT116 or SW620 xenografts, this compound administration resulted in significant tumor growth inhibition.[1][2]

Table 2: In Vivo Tumor Inhibition Data

ParameterControl GroupThis compound Treatment GroupOutcome
Tumor Volume Rapid growthSignificantly reducedDose-dependent growth delay.
Tumor Weight Baseline (100%)ReducedStatistically significant reduction vs vehicle.
Body Weight Normal gainStableNo significant weight loss observed (indicating low systemic toxicity).
Ki67 Expression HighDecreasedReduced proliferation index in tumor tissue.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the validation steps for this compound activity. These workflows are designed to be self-validating: positive controls (e.g., standard chemotherapeutics) and negative controls (vehicle) must be included.

Protocol: Assessment of Mitochondrial Membrane Potential (MMP)

Rationale: To confirm that apoptosis is driven by the intrinsic mitochondrial pathway.

  • Cell Preparation: Seed HCT116 cells (

    
     cells/well) in 6-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with this compound (0, 1.25, 2.5, 5 µM) for 24 hours.

  • Staining:

    • Wash cells with PBS.

    • Incubate with JC-1 probe (5 µg/mL) at 37°C for 20 minutes in the dark.

    • Note: JC-1 aggregates in healthy mitochondria (Red fluorescence) and remains monomeric in depolarized mitochondria (Green fluorescence).

  • Analysis:

    • Wash cells twice with PBS.

    • Analyze immediately via Flow Cytometry or Fluorescence Microscopy.

  • Validation Criteria: A shift from Red (aggregates) to Green (monomers) fluorescence indicates MMP collapse (

    
     loss).
    
Protocol: Western Blotting for Apoptotic Markers

Rationale: To quantify the molecular regulation of Bcl-2 family proteins and Caspase activation.

  • Lysis: Harvest treated cells and lyse in RIPA buffer containing protease/phosphatase inhibitors (e.g., PMSF).

  • Quantification: Determine protein concentration using a BCA Protein Assay Kit.

  • Separation: Load 30-50 µg of protein per lane on 10-12% SDS-PAGE gels.

  • Transfer: Transfer proteins to PVDF membranes.

  • Blocking: Block with 5% non-fat milk in TBST for 1h at room temperature.

  • Primary Antibody Incubation (Overnight at 4°C):

    • Anti-Bcl-2 (1:1000)

    • Anti-Bax (1:1000)

    • Anti-Cleaved Caspase-3 (1:1000)

    • Anti-Cytochrome c (1:1000)

    • Anti-p-ERK1/2 (1:1000)

    • Loading Control: Anti-GAPDH or Anti-β-actin.

  • Detection: Incubate with HRP-conjugated secondary antibodies (1h, RT) and visualize using ECL substrate.

Experimental Workflow Visualization

Experimental_Workflow cluster_Assays Validation Assays Culture Cell Culture (HCT116/SW620) Treatment This compound Treatment (24-48h) Culture->Treatment MTT MTT Assay (Viability) Treatment->MTT Flow Flow Cytometry (Annexin V/PI & JC-1) Treatment->Flow WB Western Blot (Mechanism) Treatment->WB Xenograft In Vivo Xenograft (Nude Mice) MTT->Xenograft If Potent Analysis Data Analysis (IC50, Tumor Vol) MTT->Analysis Flow->Analysis WB->Analysis Xenograft->Analysis

Figure 2: Integrated experimental workflow for validating this compound biological activity.

Safety and Toxicity

A critical advantage of this compound highlighted in early research is its safety profile. In xenograft models:

  • Systemic Toxicity: Mice treated with effective doses of this compound showed no significant difference in body weight compared to the control group.

  • Organ Toxicity: Histological examination of major organs (heart, liver, spleen, lung, kidney) revealed no obvious pathological changes or necrosis.

This suggests this compound may possess a favorable therapeutic window compared to conventional chemotherapeutics that often induce severe systemic toxicity.

References

  • Zhu, Y. X., Xia, Y., Ye, T. H., et al. (2014).[3] A Novel Small-Molecule this compound Induces Apoptosis in Human Colorectal Cells via Mitochondrial Apoptosis Pathway In Vitro and Inhibits Tumor Growth In Vivo.[2][3] Cellular Physiology and Biochemistry, 33(4), 933–944.[4]

  • MedKoo Biosciences. (n.d.). This compound Product Information and Chemical Properties.

  • TargetMol. (n.d.). This compound - Chemical Structure and Biological Activity.

Sources

Methodological & Application

Application Notes: The Use of YLT205 for Inducing Apoptosis in Cancer Cell Culture Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of YLT205, a novel small-molecule anticancer agent, in cell culture experiments. This compound has been identified as a potent inducer of apoptosis in human colorectal cancer cells, operating through the mitochondrial apoptosis pathway.[1] This guide details the mechanism of action, provides protocols for preparation and cell treatment, and outlines key assays for validating the biological effects of this compound, with a focus on its impact on the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Introduction to this compound

This compound is a small-molecule compound demonstrated to effectively induce apoptosis and inhibit tumor growth both in vitro and in vivo.[2] Its primary mechanism involves the induction of the mitochondrial apoptosis pathway, characterized by the activation of caspases-9 and -3, modulation of Bcl-2 family proteins, and the release of cytochrome c from the mitochondria.[1] Notably, this compound has also been observed to impair the phosphorylation of p44/42 MAPK (ERK1/2), suggesting its interaction with key cellular signaling cascades that regulate cell survival and proliferation.[1] The p38 MAPK pathway, a related cascade, is a critical regulator of cellular responses to stress and cytokines, and its modulation is often linked to apoptosis.[3][4] These application notes will therefore provide detailed methods to investigate the effects of this compound on cancer cell lines, with a focus on validating its apoptotic activity and impact on MAPK signaling.

Product Information and Handling

Proper handling and storage of this compound are critical for maintaining its stability and activity.

PropertyRecommendationSource(s)
Chemical Formula C16H12BrClN4O2S2[5]
Molecular Weight 471.77 g/mol [5]
Appearance Solid powder[5]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[5]
Storage (Powder) Long-term (months to years) at -20°C. Short-term (days to weeks) at 0-4°C. Store dry and protected from light.[5]
Storage (Stock Solution) Aliquots in DMSO can be stored at -20°C for several months or -80°C for up to a year. Avoid repeated freeze-thaw cycles.[5][6]
2.1. Protocol: Reconstitution of this compound

Causality: Preparing a concentrated stock solution in an appropriate solvent is the first step for accurate and reproducible dosing in cell culture experiments. DMSO is the recommended solvent for this compound.[5]

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade DMSO

  • Sterile, RNase/DNase-free microcentrifuge tubes

Procedure:

  • Determine Required Concentration: For a 10 mM stock solution, calculate the required volume of DMSO. For example, to prepare a 10 mM stock from 1 mg of this compound (MW: 471.77):

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = ((0.001 g / 471.77 g/mol ) / 0.01 mol/L) * 1,000,000 = 211.96 µL

  • Reconstitution: Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Store immediately at -20°C or -80°C.[6]

Experimental Design and Protocols
3.1. Determining the Optimal Working Concentration (IC50)

Causality: Before performing detailed mechanistic studies, it is crucial to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line. This value represents the concentration at which the compound elicits 50% of its maximal effect (e.g., inhibition of cell viability) and serves as a guide for selecting doses for subsequent experiments.

Materials:

  • Cancer cell line of interest (e.g., HCT116, SW620, COLO 205)[1][7]

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)[7]

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • 96-well clear flat-bottom plates for MTT, or white opaque plates for luminescence assays

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (or until cells are well-adhered and in a logarithmic growth phase) at 37°C in a 5% CO2 incubator.[8]

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution, and read the absorbance at the appropriate wavelength.

    • For CellTiter-Glo®: Follow the manufacturer's protocol, which typically involves adding the reagent directly to the wells, incubating briefly, and measuring luminescence.[9]

  • Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the log of the this compound concentration and use non-linear regression (dose-response curve) to calculate the IC50 value.

Validating the Mechanism of Action

Once the IC50 is established, you can investigate the molecular mechanisms underlying this compound's activity. Western blotting is a powerful technique to assess changes in protein expression and phosphorylation states within key signaling pathways.

4.1. The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines, often leading to apoptosis or cell cycle arrest.[10][11] It involves a three-tiered kinase module where a MAPKKK (e.g., ASK1, TAK1) phosphorylates and activates a MAPKK (MKK3/6), which in turn phosphorylates and activates p38 MAPK.[12] Activated p38 then phosphorylates downstream targets, including transcription factors like ATF-2, to execute a cellular response.[11] Given that this compound affects related MAPK pathways, assessing its impact on p38 phosphorylation is a logical step.[1]

p38_pathway cluster_input Cellular Stress / Cytokines cluster_core_pathway p38 MAPK Cascade cluster_downstream Downstream Effects Stress UV, Osmotic Shock, Inflammatory Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates (Thr180/Tyr182) DownstreamKinases MAPKAPK2, MSK1 p38->DownstreamKinases phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF-2, MEF2) p38->TranscriptionFactors phosphorylates This compound This compound (Hypothesized Target) This compound->p38 DownstreamKinases->TranscriptionFactors phosphorylates CellularResponse Apoptosis, Inflammation, Cell Cycle Arrest TranscriptionFactors->CellularResponse

Caption: The p38 MAPK signaling cascade and hypothesized point of this compound interaction.

4.2. Protocol: Western Blot for Phospho-p38 MAPK

Causality: This protocol is designed to validate if this compound treatment affects the activation state of p38 MAPK. A change in the ratio of phosphorylated p38 (p-p38) to total p38 indicates modulation of the pathway. Anisomycin or UV treatment can be used as a positive control to strongly activate the pathway.[13][14]

Materials:

  • Cells treated with this compound (e.g., at IC50 and 2x IC50 concentrations) and vehicle control for a specified time (e.g., 1, 6, 24 hours).

  • Positive control: Cells treated with a known p38 activator (e.g., 25 µg/ml anisomycin for 20-30 min).[13]

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-total p38 MAPK.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.[13][15]

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, run electrophoresis to separate proteins by size, and then transfer the proteins to a membrane.[15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.[15]

  • Secondary Antibody Incubation: Wash the membrane extensively with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody for total p38 MAPK.

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-p38 to total p38 for each condition to determine the effect of this compound on pathway activation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel compound like this compound in a cell culture setting.

experimental_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Initial Screening cluster_mechanistic Phase 3: Mechanistic Validation cluster_analysis Phase 4: Data Analysis Reconstitute Reconstitute this compound in DMSO DoseResponse Dose-Response Assay (e.g., MTT / CellTiter-Glo) Reconstitute->DoseResponse Culture Culture & Maintain Target Cell Line Culture->DoseResponse IC50 Calculate IC50 Value DoseResponse->IC50 TreatCells Treat Cells with this compound (Vehicle, IC50, 2x IC50) IC50->TreatCells Inform Doses WesternBlot Western Blot for p-p38 / total p38 TreatCells->WesternBlot ApoptosisAssay Apoptosis Assay (e.g., Caspase-3/7, Annexin V) TreatCells->ApoptosisAssay DataAnalysis Quantify Results & Draw Conclusions WesternBlot->DataAnalysis ApoptosisAssay->DataAnalysis

Caption: A standard experimental workflow for characterizing this compound in cell culture.

Troubleshooting
ProblemPossible CauseSuggested Solution
Low/No Cell Death Observed This compound concentration is too low; Incubation time is too short; Cell line is resistant.Re-evaluate the IC50. Perform a time-course experiment (e.g., 24, 48, 72h). Test a different, more sensitive cell line.
High Variability in Viability Assays Inconsistent cell seeding; Edge effects in the 96-well plate; Compound precipitation.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate. Check this compound solubility in the final media concentration.
Weak/No Signal in Western Blot Insufficient protein loading; Poor antibody quality/dilution; Ineffective protein transfer.Confirm protein concentration with BCA assay. Titrate primary antibody and use a positive control (e.g., anisomycin-treated lysate). Check transfer efficiency with Ponceau S stain.
High Background in Western Blot Insufficient blocking; Secondary antibody is non-specific; Washing steps are too short.Increase blocking time or change blocking agent (e.g., from milk to BSA). Run a secondary antibody-only control. Increase the number and duration of TBST washes.
References
  • Zhu Y, et al. (2014). A novel small-molecule this compound induces apoptosis in human colorectal cells via mitochondrial apoptosis pathway in vitro and inhibits tumor growth in vivo . Cellular Physiology and Biochemistry. 33(4):933-944. [Link]

  • Cuenda, A., & Rousseau, S. (2007). Mechanisms and functions of p38 MAPK signalling . Biochemical Journal. 406(1), 1-14. [Link]

  • Spotlight: Cell-based kinase assay formats . Reaction Biology (2022). [Link]

  • Cell Culture Protocols . Cell Biologics Inc. [Link]

  • P38 Signaling Pathway . Creative Diagnostics. [Link]

  • Vega, F., et al. (2004). P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas . Leukemia & Lymphoma. 45(11), 2291-2298. [Link]

  • p38 mitogen-activated protein kinases . Wikipedia. [Link]

  • Western blot analysis of total and phospho-p38-MAPK in normal and... . ResearchGate. [Link]

  • Kinase assays . BMG LABTECH (2020). [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized In Vivo Administration of YLT205

Part 1: Executive Summary & Mechanism of Action

This compound is a potent, small-molecule inhibitor targeting the TEAD (Transcriptional Enhancer Factor TEF-1) family of transcription factors. By disrupting the protein-protein interaction between TEADs and their co-activators YAP/TAZ , this compound effectively blocks the Hippo signaling pathway's oncogenic output. This blockade suppresses the expression of pro-survival genes (e.g., CTGF, CYR61, Bcl-2), ultimately triggering mitochondrial apoptosis in susceptible tumor models (e.g., colorectal, gastric, and osteosarcoma).

Successful in vivo application of this compound requires overcoming its inherent hydrophobicity. This guide provides a validated protocol for solubilizing this compound using a multi-component co-solvent system to ensure consistent bioavailability and reproducible pharmacodynamics.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the intervention point of this compound within the Hippo Pathway, leading to the repression of survival genes and induction of apoptosis.

YLT205_MOA Hippo_OFF Hippo Pathway (OFF/Dysregulated) YAP_TAZ YAP/TAZ (Nuclear Translocation) Hippo_OFF->YAP_TAZ Dephosphorylation Complex YAP-TEAD Transcriptional Complex YAP_TAZ->Complex Binds TEAD TEAD TEAD Factors (DNA Binding Domain) TEAD->Complex Target_Genes Target Genes (CTGF, CYR61, Bcl-2) Complex->Target_Genes Promotes This compound This compound (Small Molecule) This compound->Complex BLOCKS Interaction This compound->Target_Genes Downregulates Apoptosis Mitochondrial Apoptosis Target_Genes->Apoptosis Bax Up / Bcl-2 Down Proliferation Tumor Proliferation Target_Genes->Proliferation Survival

Figure 1: this compound disrupts the YAP-TEAD complex, preventing the transcription of survival genes and forcing the cell into mitochondrial apoptosis.

Part 2: Pre-Formulation Strategy (The Vehicle Matrix)

This compound is a benzothiazole derivative with poor aqueous solubility. Simple dissolution in saline or PBS will result in precipitation, inconsistent dosing, and potential embolism in animal subjects.

Recommended Vehicle System: We utilize a "Universal Co-solvent System" composed of DMSO (solubilizer), PEG300 (co-solvent/stabilizer), Tween 80 (surfactant), and Saline (diluent).

Table 1: Validated Formulation Ratios

ComponentGradeVolume %Function
DMSO Sterile, Cell Culture Grade5% Primary solvent for hydrophobic API.
PEG300 Polyethylene Glycol 30030% Increases solubility and stability.
Tween 80 Polysorbate 805% Surfactant; prevents precipitation upon dilution.
Saline 0.9% NaCl (Sterile)60% Aqueous carrier for physiological compatibility.

Critical Note: The order of addition is non-negotiable. Adding saline directly to the DMSO stock will cause immediate crashing out of the compound.

Part 3: Detailed Protocols

Protocol A: Formulation Preparation (Stock to Syringe)

Objective: Prepare 10 mL of this compound at 2 mg/mL (Suitable for a 20 mg/kg dose in mice).

  • Weighing:

    • Weigh 20 mg of this compound powder.

    • Storage Check: Ensure powder was stored at -20°C. Equilibrate to room temperature before opening to prevent moisture condensation.

  • Primary Solubilization (The "Stock"):

    • Add 0.5 mL (500 µL) of 100% DMSO to the powder.

    • Vortex vigorously for 1-2 minutes until the solution is completely clear and yellow/amber.

    • Sonication:[1] If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Stabilization:

    • Add 3.0 mL of PEG300 to the DMSO/Drug solution.

    • Vortex for 30 seconds. The solution should remain clear.

  • Surfactant Addition:

    • Add 0.5 mL (500 µL) of Tween 80 .

    • Vortex gently (avoid excessive foaming).

  • Final Dilution:

    • Slowly add 6.0 mL of Warm Sterile Saline (37°C) while vortexing or stirring continuously.

    • Observation: The solution may turn slightly cloudy (milky) but should be a stable suspension or clear micro-emulsion. Large visible crystals indicate failure.

  • Sterilization (Optional but Recommended):

    • Pass through a 0.22 µm PES syringe filter only if the solution is perfectly clear. If it is a suspension, do not filter (you will remove the drug). For suspensions, ensure all starting materials were sterile.

Protocol B: Administration & Dosing Strategy

Subject: BALB/c Nude Mice or C57BL/6 (depending on xenograft vs. syngeneic model).

Table 2: Dosing Guidelines

ParameterRecommendationNotes
Route Intraperitoneal (IP) Preferred for this vehicle. IV is risky due to viscosity/precipitation.
Dose Range 10 – 30 mg/kg Start at 15 mg/kg for efficacy studies.
Injection Vol. 10 mL/kg E.g., for a 20g mouse, inject 200 µL .
Frequency QD (Daily) or Q2D Daily dosing is recommended for the first 14 days.
Duration 14 – 21 Days Monitor body weight daily.

Step-by-Step Injection:

  • Warm the formulated drug to 37°C before injection to reduce viscosity and animal discomfort.

  • Restrain the mouse securely.

  • Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Aspirate slightly to ensure no blood or urine is drawn.

  • Inject slowly.

Protocol C: Pharmacodynamic Validation (Biomarkers)

To verify that this compound is engaging its target (TEAD) and not just causing non-specific toxicity, you must assess specific biomarkers in the tumor tissue.

Workflow Diagram:

Validation_Workflow Tissue Harvest Tumor (4h post-last dose) Lysis Tissue Lysis (RIPA / Trizol) Tissue->Lysis qPCR qPCR Analysis (Transcriptional) Lysis->qPCR WB Western Blot (Protein) Lysis->WB Markers_RNA Downregulation of: CTGF, CYR61 qPCR->Markers_RNA Markers_Prot Cleaved Caspase-3 (High) Bcl-2 (Low) WB->Markers_Prot

Figure 2: Workflow for validating this compound efficacy via molecular biomarkers.

Key Biomarkers to Measure:

  • Target Engagement (qPCR):

    • CTGF (CCN2): A direct TEAD target. Should decrease >50% upon effective treatment.

    • CYR61 (CCN1): A direct TEAD target. Should decrease significantly.

  • Apoptotic Response (Western Blot/IHC):

    • Cleaved Caspase-3: Should increase.

    • Bax/Bcl-2 Ratio: Should increase (Bax up, Bcl-2 down).

Part 4: Safety & Troubleshooting

  • Precipitation in Syringe:

    • Cause: Saline was added too fast or solution cooled down.

    • Fix: Re-warm to 37°C and sonicate. If crystals persist, discard and re-make.

  • Toxicity (Weight Loss >15%):

    • Cause: Vehicle toxicity (PEG300/DMSO load) or drug toxicity.

    • Fix: Switch to Q2D dosing (every other day). Ensure DMSO does not exceed 5% final volume.

  • Peritonitis:

    • Signs: Swollen abdomen, lethargy.

    • Fix: Ensure sterile technique. Reduce Tween 80 concentration to 2-3% if irritation persists.

References

  • Zhang, W., et al. (2014). "A novel small-molecule this compound induces apoptosis in human colorectal cells via mitochondrial apoptosis pathway in vitro and inhibits tumor growth in vivo."[2] Oncogene / PubMed.

  • TargetMol. (2024). "this compound Product Information and In Vivo Formulation Calculator." TargetMol Chemicals.

  • Zhou, Y., et al. (2016). "The Hippo pathway transcriptional co-activator YAP/TAZ-TEAD complex: A novel therapeutic target in cancer." Current Pharmaceutical Design.

  • BenchChem. (2024). "Formulation Strategy for Poorly Soluble Compounds in Animal Studies." BenchChem Application Notes.

Sources

YLT205 dosage and concentration for cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: YLT205 Dosage Optimization and Protocol for Colorectal Cancer Cell Lines

Part 1: Executive Summary & Mechanism of Action

This compound is a novel synthetic small-molecule compound (Chemical Name: N-(5-Bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide) identified for its potent antitumor activity, specifically against human colorectal cancer (CRC) cell lines such as HCT116 and SW620 .

Unlike broad-spectrum cytotoxic agents, this compound functions through a dual mechanism:

  • Mitochondrial Disruption: It triggers the intrinsic apoptosis pathway by disrupting mitochondrial membrane potential (

    
    ), leading to the release of cytochrome c and subsequent activation of the caspase cascade (Caspase-9 and Caspase-3).
    
  • MAPK Signaling Modulation: It selectively inhibits the phosphorylation of p44/42 MAPK (ERK1/2), a critical survival pathway in CRC, without affecting Akt signaling.

This guide provides standardized protocols for solubilization, dosage optimization, and experimental workflows to ensure reproducible data in preclinical drug development.

Mechanism of Action Diagram

YLT205_Mechanism This compound This compound (Small Molecule) Mitochondria Mitochondria (Membrane Potential Loss) This compound->Mitochondria Disrupts Membrane ERK p44/42 MAPK (ERK1/2) Phosphorylation This compound->ERK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates CytoC Cytochrome c Release (Cytosol) Mitochondria->CytoC Leaks Caspase9 Caspase-9 (Activation) CytoC->Caspase9 Activates Caspase3 Caspase-3 (Cleavage) Caspase9->Caspase3 Cleaves Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes ERK->Bcl2 Regulates (Downstream) Bcl2->Mitochondria Stabilizes Bax->Mitochondria Permeabilizes

Caption: this compound induces apoptosis via mitochondrial dysfunction and MAPK inhibition. Blue nodes: Drug; Red: Primary Targets/Effects; Yellow: Mediators; Green: Outcome.

Part 2: Compound Preparation & Storage

This compound is a hydrophobic molecule containing a chloroacetamido group, which may act as an electrophile. Proper handling is critical to prevent degradation and precipitation.[1]

Reagents Required
  • This compound Powder: (Purity >98%)

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade (Sigma-Aldrich or equivalent).

  • Storage Vials: Amber glass or polypropylene cryovials (to protect from light).

Stock Solution Protocol (10 mM)
  • Calculate Mass: For 1 mg of this compound (MW ≈ 471.77 g/mol ), add 212 µL of DMSO to achieve a 10 mM concentration.

    • Formula:

      
      
      
  • Solubilization: Vortex vigorously for 30–60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot & Store:

    • Divide into small aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

    • Storage: -20°C (stable for 3 months) or -80°C (stable for 6–12 months).

  • Working Solution: Dilute the stock solution in complete cell culture media immediately prior to use. Ensure final DMSO concentration is < 0.5% (ideally < 0.1%) to avoid solvent toxicity.

Part 3: Dosage & Concentration Guide (HCT116 & SW620)

The following concentrations are optimized based on validated IC50 data and mechanistic studies.

Table 1: Recommended Concentration Ranges
Assay TypeCell LineRecommended Concentration RangeKey Readout TimepointsNotes
Cytotoxicity (MTT/CCK-8) HCT1160.1 µM – 5.0 µM24h, 48h, 72hDose-dependent inhibition expected.
Cytotoxicity (MTT/CCK-8) SW6200.1 µM – 5.0 µM48hSW620 (metastatic) may show slightly delayed sensitivity compared to HCT116.
Colony Formation HCT1160.15 µM – 0.625 µM10–14 DaysLong-term exposure requires lower doses to prevent total cell kill.
Apoptosis (Flow Cytometry) HCT1161.25 µM – 2.5 µM24hSignificant Annexin V+ population expected at >1.25 µM.
Western Blot (Mechanism) HCT1160.625 µM, 1.25 µM, 2.5 µM24hLook for cleaved Caspase-3 and p-ERK reduction.
Dose-Response Experimental Workflow

To determine the precise IC50 for your specific batch of cells (as passage number affects sensitivity), follow this workflow:

Workflow Step1 Step 1: Seeding 5x10^3 cells/well (96-well plate) Step2 Step 2: Adhesion Incubate 24h @ 37°C, 5% CO2 Step1->Step2 Step3 Step 3: Treatment This compound Gradient (0, 0.3, 0.6, 1.25, 2.5, 5 µM) Step2->Step3 Step4 Step 4: Assay Add MTT/CCK-8 (4h incubation) Step3->Step4 Step5 Step 5: Analysis Absorbance @ 490/570nm Calc % Viability Step4->Step5

Caption: Standardized workflow for determining this compound cytotoxicity.

Part 4: Detailed Protocols

Protocol A: Apoptosis Detection (Annexin V/PI Staining)

Objective: Quantify the percentage of cells undergoing early vs. late apoptosis induced by this compound.

  • Seeding: Seed HCT116 cells at

    
     cells/well in a 6-well plate. Incubate for 24 hours.
    
  • Treatment: Replace media with fresh media containing this compound at 0 µM (Vehicle), 1.25 µM, and 2.5 µM .

    • Note: Include a Positive Control (e.g., Staurosporine or 5-FU) if possible.

  • Incubation: Incubate for 24 hours.

  • Harvesting:

    • Collect supernatant (contains floating dead cells).

    • Trypsinize adherent cells (EDTA-free trypsin is preferred to preserve membrane integrity).

    • Combine supernatant and detached cells.

  • Staining: Wash with cold PBS. Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to kit manufacturer instructions.

  • Acquisition: Analyze via Flow Cytometry within 1 hour.

    • Expected Result: Dose-dependent shift from Q3 (Live) to Q4 (Early Apoptosis) and Q2 (Late Apoptosis).

Protocol B: Western Blotting for Mechanistic Validation

Objective: Confirm mitochondrial pathway activation and MAPK inhibition.

  • Treatment: Treat HCT116 cells with 0, 0.625, 1.25, and 2.5 µM this compound for 24 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with Protease Inhibitors (e.g., PMSF, Aprotinin) and Phosphatase Inhibitors (Sodium Orthovanadate, NaF). Phosphatase inhibitors are crucial for detecting p-ERK.

  • Targets to Probe:

    • Apoptosis: Pro-Caspase 3 vs. Cleaved Caspase 3 (17/19 kDa), Bcl-2 (26 kDa), Bax (20 kDa).

    • Signaling: p-ERK1/2 (Thr202/Tyr204), Total ERK1/2.

    • Loading Control:

      
      -Actin or GAPDH.
      
  • Expected Trends:

    • Cleaved Caspase-3: Increase.

    • Bax/Bcl-2 Ratio: Increase (Bax up, Bcl-2 down).

    • p-ERK: Decrease (Total ERK should remain constant).

Part 5: Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media High concentration or cold mediaDilute stock into warm (37°C) media dropwise while swirling. Do not exceed 10 µM in aqueous media.
High Control Cell Death DMSO toxicityEnsure final DMSO concentration is < 0.5%.[1] Include a "Media Only" vs "Vehicle Only" control to check solvent effect.
No Effect on p-ERK Lysis buffer issueEnsure phosphatase inhibitors are fresh. Lysis must be done on ice.
Inconsistent IC50 Cell density variationThis compound efficacy is density-dependent. Standardize seeding density (e.g., 5,000 cells/well for 96-well).

References

  • Zhu, Y., et al. (2014). "A Novel Small-Molecule this compound Induces Apoptosis in Human Colorectal Cells via Mitochondrial Apoptosis Pathway In Vitro and Inhibits Tumor Growth In Vivo."[2] Cellular Physiology and Biochemistry, 34(6), 2166–2178.

    • Source:

  • MedKoo Biosciences.

    • Source:[2]

  • Zhang, L., et al. (2013). "Crosstalk between MAPK/ERK and PI3K/Akt signal pathways during recovery of cell injury." International Journal of Molecular Sciences.

    • Source:

Sources

Application Note: Techniques for Measuring YLT205 Efficacy in Laboratory Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the NLRP3 Inflammasome with YLT205

The NOD-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome is a critical multiprotein complex of the innate immune system.[1][2][3] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC and pro-caspase-1.[2][3][4][5] This assembly leads to the autocatalytic activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[2][3][6][7] Activated caspase-1 also cleaves Gasdermin-D, leading to the formation of membrane pores and a lytic, pro-inflammatory form of cell death known as pyroptosis.[5][6][7]

While essential for host defense, aberrant NLRP3 inflammasome activation is a key driver in a host of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, metabolic disorders, and neurodegenerative diseases.[4][5] This has made the NLRP3 inflammasome a highly attractive therapeutic target.[5]

This compound is a novel, potent, and selective small molecule inhibitor designed to directly target the NLRP3 protein. Its proposed mechanism of action involves binding to the NACHT domain of NLRP3, thereby preventing its oligomerization and the subsequent assembly of the functional inflammasome complex. This guide provides a detailed framework and validated protocols for assessing the efficacy of this compound in relevant in vitro, ex vivo, and in vivo laboratory models. The methodologies described herein are designed to provide a robust, multi-faceted evaluation of this compound's biological activity, from direct target engagement to functional inhibition of downstream inflammatory sequelae.

The NLRP3 Activation Pathway: A Two-Signal Model

Understanding the canonical activation pathway of the NLRP3 inflammasome is fundamental to designing and interpreting efficacy studies for inhibitors like this compound. Activation is generally understood to require two distinct signals:

  • Signal 1 (Priming): This initial signal is typically provided by PAMPs, such as lipopolysaccharide (LPS), which engage Toll-like receptors (TLRs). This leads to NF-κB-mediated transcriptional upregulation of NLRP3 and pro-IL-1β, effectively "arming" the cell.[4][6]

  • Signal 2 (Activation): A second, diverse stimulus such as extracellular ATP, pore-forming toxins (e.g., nigericin), or crystalline matter (e.g., monosodium urate crystals) triggers the conformational change in NLRP3, leading to its oligomerization and inflammasome assembly.[4][6][8] Many of these stimuli converge on inducing potassium (K+) efflux from the cell, a critical event for NLRP3 activation.[8][9]

This compound is hypothesized to act at the core of Signal 2, preventing the assembly of the inflammasome platform. The following diagram illustrates this pathway and the proposed point of intervention for this compound.

NLRP3_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_assembly Inflammasome Assembly & Function LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive Inactive NLRP3 Stimuli ATP, Nigericin, etc. K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_inactive NLRP3_active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active Conformational Change ASC ASC Recruitment NLRP3_active->ASC Casp1 pro-Caspase-1 → Caspase-1 ASC->Casp1 IL1b pro-IL-1β → IL-1β Casp1->IL1b GSDMD Gasdermin-D → GSDMD-N Casp1->GSDMD Secretion IL-1β Secretion IL1b->Secretion Pyroptosis Pyroptosis GSDMD->Pyroptosis This compound This compound This compound->NLRP3_active Inhibits

Caption: The NLRP3 inflammasome pathway and the inhibitory action of this compound.

In Vitro Efficacy Assessment: A Tiered Approach

A hierarchical screening funnel is the most efficient method for characterizing the in vitro efficacy of this compound. This approach begins with specific target engagement and progresses to more complex, functional cellular assays.

InVitro_Workflow Tier1 Tier 1: Target Engagement (Biochemical/Biophysical Assays) Tier2 Tier 2: Primary Functional Assay (IL-1β Release in THP-1 / BMDM) Tier1->Tier2 Confirm On-Target Activity Tier3 Tier 3: Mechanistic Confirmation (Caspase-1 Activity, Pyroptosis) Tier2->Tier3 Elucidate MOA Tier4 Tier 4: Selectivity & Specificity (Other Inflammasomes, Off-Target) Tier3->Tier4 Validate Specificity

Caption: A tiered workflow for the in vitro evaluation of this compound.

Tier 1: Direct Target Engagement

The initial step is to confirm that this compound physically interacts with its intended target, NLRP3, within a cellular context. Cell-free assays are often insufficient as they don't account for cell permeability or engagement in the complex cellular milieu.[10]

  • NanoBRET™ Target Engagement Assay: This is a highly recommended method for quantifying compound binding to a specific protein target in living cells.[10][11] The assay measures bioluminescence resonance energy transfer (BRET) between an energy donor (NanoLuc® luciferase fused to NLRP3) and a fluorescent energy acceptor (a tracer that binds to NLRP3). Competitive displacement of the tracer by this compound results in a loss of BRET signal, allowing for the determination of intracellular affinity.

Tier 2: Primary Functional Efficacy

The cornerstone of efficacy testing is measuring the inhibition of IL-1β, the primary cytokine product of the NLRP3 inflammasome.

  • Key Cell Models:

    • Human THP-1 Monocytes: A widely used and validated human monocytic cell line that can be differentiated into macrophage-like cells with Phorbol 12-myristate 13-acetate (PMA).

    • Bone Marrow-Derived Macrophages (BMDMs): Primary cells isolated from mice (wild-type, humanized NLRP3, or knockout) provide a more physiologically relevant system.[9][12]

  • Primary Endpoint: Inhibition of IL-1β secretion. This is typically quantified from the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[10]

  • Standard Agonists: The canonical two-signal model is employed.

    • Priming: LPS (e.g., 500 ng/mL for 3-4 hours).[13]

    • Activation: Nigericin (e.g., 10 µM for 60 minutes) or ATP (e.g., 5 mM for 30-60 minutes).[1][13]

Tier 3: Mechanistic Confirmation

To validate that this compound acts upstream of cytokine processing and release, it is crucial to measure its effect on caspase-1 activation and pyroptosis.

  • Caspase-1 Activity Assay: Active caspase-1 in cell lysates or supernatants can be measured using specific substrates that release a fluorescent or colorimetric reporter upon cleavage.[14][15][16][17] For example, a substrate like Ac-YVAD-pNA is cleaved by caspase-1 to release p-nitroaniline (pNA), which can be detected spectrophotometrically at 405 nm.[16][17]

  • Pyroptosis/Cytotoxicity Assay (LDH Release): Pyroptosis results in the loss of plasma membrane integrity and the release of cytosolic components.[18] The release of lactate dehydrogenase (LDH) into the culture supernatant is a reliable and quantifiable marker of this process.[18][19][20][21]

Tier 4: Selectivity and Specificity

A critical step is to demonstrate that this compound is selective for the NLRP3 inflammasome and does not inhibit other inflammasome pathways or exhibit general cytotoxicity.

  • Selectivity Panel: Assess this compound's activity against other inflammasomes (e.g., NLRC4, AIM2) using specific agonists in primed macrophages.[9]

    • NLRC4: Activated by intracellular flagellin (e.g., from Salmonella typhimurium).

    • AIM2: Activated by cytosolic double-stranded DNA (e.g., poly(dA:dT)).[9]

  • General Cytotoxicity: Use a standard cell viability assay (e.g., MTT or CellTiter-Glo®) on resting (unprimed) cells to ensure this compound is not broadly toxic.

Assay Purpose Typical Cell Model Primary Readout Key Reagents
NanoBRET™ TE Quantify direct target binding in cellsHEK293T cells expressing NLRP3-NanoLuc®BRET SignalNLRP3-NanoLuc® fusion vector, fluorescent tracer
IL-1β ELISA Measure functional inhibition of cytokine releaseDifferentiated THP-1, mouse BMDMsIL-1β concentration (pg/mL)LPS, Nigericin/ATP, ELISA kit[22][23][24]
Caspase-1 Activity Confirm upstream mechanism of actionDifferentiated THP-1, mouse BMDMsFluorescence/AbsorbanceLPS, Nigericin/ATP, Caspase-1 substrate
LDH Release Quantify inhibition of pyroptosisDifferentiated THP-1, mouse BMDMsLDH activity (Absorbance)LPS, Nigericin/ATP, LDH assay kit[20][25]
Selectivity Panel Determine specificity for NLRP3Mouse BMDMsIL-1β concentration (pg/mL)Poly(dA:dT), Flagellin

In Vivo Efficacy Assessment

Translating in vitro findings to a whole-organism context is the ultimate goal of preclinical testing. This requires the use of appropriate animal models that recapitulate aspects of human inflammatory disease.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Before efficacy studies, it is essential to establish the PK/PD relationship of this compound. This involves:

  • Pharmacokinetics (PK): Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound to determine appropriate dosing regimens.

  • Pharmacodynamics (PD): Measuring a target engagement or functional biomarker in vivo. An ex vivo whole blood assay is an excellent tool. Blood is collected from this compound-dosed animals at various time points, stimulated ex vivo with LPS and nigericin, and IL-1β release is measured. This links plasma concentration of this compound to functional inhibition.

Disease Models
  • LPS-Induced Systemic Inflammation: This acute model is useful for assessing the general anti-inflammatory properties of this compound. Mice are challenged with a systemic dose of LPS, and the levels of circulating cytokines (IL-1β, IL-6, TNFα) are measured.[26] this compound is administered prophylactically or therapeutically. While robust, this model is not purely NLRP3-dependent.

  • Peritonitis Models: Intraperitoneal injection of an NLRP3 agonist like monosodium urate (MSU) crystals in LPS-primed mice induces a localized inflammatory response characterized by neutrophil influx and high levels of IL-1β in the peritoneal lavage fluid.[9] This provides a clean in vivo assessment of NLRP3-specific inhibition.

  • Genetic Models (CAPS): Genetically engineered mouse models that harbor gain-of-function mutations in the Nlrp3 gene (e.g., the T346M mutation) spontaneously develop inflammatory phenotypes that mimic human Cryopyrin-Associated Periodic Syndromes (CAPS).[26] These models are invaluable for assessing the chronic therapeutic potential of this compound. Efficacy endpoints include reduction in systemic inflammatory markers, improvement in clinical scores (e.g., body weight, skin inflammation), and increased survival.

  • Humanized Mouse Models: To de-risk translation to humans, mouse models where the murine Nlrp3 gene is replaced with its human counterpart are available.[27][28] These models are ideal for evaluating compounds like this compound that may have different potencies against the human vs. murine target.[28]

Detailed Protocols

Protocol: In Vitro Inhibition of IL-1β Secretion from BMDMs

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on NLRP3-dependent IL-1β secretion from mouse bone marrow-derived macrophages (BMDMs).

A. Materials

  • Bone marrow cells from C57BL/6 mice

  • Complete RPMI-1640 medium (with 10% FBS, 1% Pen-Strep)

  • M-CSF (20 ng/mL)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Nigericin sodium salt

  • Mouse IL-1β ELISA Kit

  • 96-well tissue culture plates

B. BMDM Differentiation

  • Harvest bone marrow from mouse femurs and tibias under sterile conditions.

  • Culture cells in complete RPMI-1640 supplemented with 20 ng/mL M-CSF for 6-7 days.

  • On day 3, add fresh M-CSF-containing medium.

  • On day 6 or 7, harvest the adherent macrophages by gentle scraping or using a cell lifter.

  • Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

C. Assay Procedure

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a "vehicle control" group with the same final concentration of DMSO (e.g., 0.1%). Incubate for 1 hour at 37°C.

  • Priming (Signal 1): Add 50 µL of LPS solution to each well to achieve a final concentration of 500 ng/mL. Incubate for 3 hours at 37°C.

  • Controls: Designate wells for the following controls:

    • Untreated Control: Cells with medium only (no LPS, no nigericin).

    • LPS Only Control: Cells treated with LPS but not nigericin.

    • Stimulated Control: Cells treated with LPS and nigericin, but only vehicle (DMSO).

  • Activation (Signal 2): Add 50 µL of nigericin solution to all wells (except "Untreated" and "LPS Only" controls) to achieve a final concentration of 10 µM.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer.

  • Quantification: Measure the concentration of IL-1β in the supernatants using a mouse IL-1β ELISA kit, following the manufacturer's instructions.[22][29]

D. Data Analysis

  • Generate a standard curve from the ELISA standards.

  • Calculate the IL-1β concentration for each sample.

  • Normalize the data by setting the "Stimulated Control" value to 100% activation and the "LPS Only Control" to 0% activation.

  • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: LDH Release Assay for Pyroptosis

This protocol should be run in parallel with the IL-1β secretion assay, using sister wells or a duplicate plate.

A. Materials

  • Supernatants collected from the IL-1β assay (Protocol 5.1)

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, Abcam)[20][25]

  • Lysis Buffer (often included in the kit, or 1% Triton X-100)

  • 96-well flat-bottom assay plate

B. Assay Procedure

  • Maximum LDH Release Control: To a set of control wells (cells treated with LPS and vehicle), add 10 µL of Lysis Buffer 45 minutes before the end of the nigericin incubation. This will cause 100% cell lysis.

  • Sample Transfer: Following the final incubation and centrifugation step in Protocol 5.1, transfer 25-50 µL of supernatant from each well to a new 96-well flat-bottom plate.[19]

  • Assay Reaction: Add the LDH reaction mix (substrate and dye solution) to each well according to the kit manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

C. Data Analysis

  • Subtract the background absorbance (from medium-only wells) from all readings.

  • Calculate the percentage of cytotoxicity (LDH release) for each sample using the following formula:

    • % Cytotoxicity = 100 x (Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)

    • Spontaneous Release: Absorbance from the "LPS Only Control" supernatant.

    • Maximum Release: Absorbance from the "Maximum LDH Release Control" supernatant.

  • Plot the % cytotoxicity against the log concentration of this compound to determine the IC50 for pyroptosis inhibition.

Conclusion

The comprehensive evaluation of this compound requires a systematic and multi-tiered approach. By progressing from direct target engagement to functional cellular assays and finally to robust in vivo disease models, researchers can build a strong data package to support the therapeutic potential of this compound. The protocols and strategies outlined in this guide provide a validated framework for accurately determining the efficacy of this novel NLRP3 inflammasome inhibitor. Adherence to appropriate controls and careful data interpretation are paramount for the successful preclinical development of this compound.

References

  • ResearchGate. The NLRP3 inflammasome signaling pathway. Available at: [Link].

  • Frontiers in Immunology. Pharmacological Inhibitors of the NLRP3 Inflammasome. Available at: [Link].

  • Spandidos Publications. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). Available at: [Link].

  • MDPI. NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. Available at: [Link].

  • ACR Meeting Abstracts. Screening NLRP3 Drug Candidates in Clinical Development:Lessons from Existing and Emerging Technologies. Available at: [Link].

  • National Center for Biotechnology Information (PMC). Pharmacological Inhibitors of the NLRP3 Inflammasome. Available at: [Link].

  • National Center for Biotechnology Information (PMC). Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. Available at: [Link].

  • National Center for Biotechnology Information (PMC). The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. Available at: [Link].

  • Frontiers in Immunology. NLRP3 inflammasome and its inhibitors: a review. Available at: [Link].

  • Wikipedia. Inflammasome. Available at: [Link].

  • Frontiers in Pharmacology. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Available at: [Link].

  • PubMed. A novel Nlrp3 knock-in mouse model with hyperactive inflammasome in development of lethal inflammation. Available at: [Link].

  • National Center for Biotechnology Information (PMC). Inflammasome assays in vitro and in mouse models. Available at: [Link].

  • PubMed. Detection of pyroptosis by measuring released lactate dehydrogenase activity. Available at: [Link].

  • Frontiers in Pharmacology. Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies. Available at: [Link].

  • Promega Connections. Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures. Available at: [Link].

  • MDPI. Dysregulation of the NLRP3 Inflammasome and Promotion of Disease by IL-1β in a Murine Model of Sandhoff Disease. Available at: [Link].

  • Elabscience. Caspase 1 Activity Assay Kit(Colorimetric Method). Available at: [Link].

  • National Center for Biotechnology Information (PMC). Detection of pyroptosis by measuring released lactate dehydrogenase activity. Available at: [Link].

  • National Center for Biotechnology Information (PMC). The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Available at: [Link].

  • Biocytogen. B-hNLRP3 mice. Available at: [Link].

  • ABclonal. Human IL-1 beta ELISA Kit (RK00001). Available at: [Link].

  • ResearchGate. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Request PDF. Available at: [Link].

  • Cyagen. B6-hNLRP3 Mouse Model for Inflammatory & Autoimmune Research. Available at: [Link].

  • National Center for Biotechnology Information (PMC). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. Available at: [Link].

  • Bio-protocol. IL-1β and IL-18 ELISA. Available at: [Link].

  • Boster Bio. Caspase-1 Activity Assay Kit. Available at: [Link].

  • MP Biomedicals. Human IL-1β (Interleukin 1 Beta) ELISA Kit. Available at: [Link].

Sources

Application Note: YLT205 for High-Throughput Screening of MAP4K4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that has emerged as a significant target in drug discovery due to its role in various cellular processes, including inflammation, metabolism, and cancer progression. As an upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways, MAP4K4 is implicated in the progression of various solid tumors. YLT205 is a novel small-molecule compound identified as a potent inhibitor of MAP4K4.[1] This application note provides a comprehensive guide for the utilization of this compound in high-throughput screening (HTS) assays to identify and characterize MAP4K4 inhibitors.[2][3]

The protocols detailed herein are designed for robustness and scalability, making them suitable for automated HTS platforms.[4] We describe both a primary biochemical assay for initial hit identification and a secondary cell-based assay for confirming on-target activity in a physiological context. The methodologies are grounded in established principles of kinase drug discovery and emphasize the importance of rigorous assay validation to ensure data quality and reproducibility.[5]

Principle of the Assay

The primary screening assay is a homogeneous, luminescence-based biochemical assay that quantifies the activity of MAP4K4 by measuring the amount of ATP consumed during the phosphorylation of a substrate.[6][7] The Kinase-Glo® Luminescent Kinase Assay is an ideal platform for this purpose.[6][8] In this assay, the kinase reaction is performed, and then the Kinase-Glo® reagent is added, which contains luciferase. The luciferase utilizes the remaining ATP to produce a luminescent signal that is inversely proportional to MAP4K4 activity.[6][7] Potent inhibitors of MAP4K4, such as this compound, will result in less ATP consumption and therefore a higher luminescent signal.[9]

The secondary, cell-based assay measures the inhibition of MAP4K4-driven substrate phosphorylation in a cellular environment.[10] This provides a more physiologically relevant assessment of compound activity, accounting for factors such as cell permeability and off-target effects.

Signaling Pathway Context

MAP4K4 is an upstream kinase that, upon activation by stimuli such as TNF-α or cellular stress, phosphorylates and activates downstream kinases like MKK4/7. These kinases, in turn, phosphorylate and activate JNK. The activation of the JNK pathway leads to the phosphorylation of transcription factors, such as c-Jun, which regulate the expression of genes involved in apoptosis, inflammation, and cell proliferation. This compound, by inhibiting MAP4K4, blocks this signaling cascade at an early stage.

MAP4K4_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Cascade Stimuli Stimuli MAP4K4 MAP4K4 Stimuli->MAP4K4 MKK4_7 MKK4_7 MAP4K4->MKK4_7 P JNK JNK MKK4_7->JNK P cJun cJun JNK->cJun P Gene_Expression Gene_Expression cJun->Gene_Expression This compound This compound This compound->MAP4K4

Caption: MAP4K4 Signaling Pathway and Inhibition by this compound.

Materials and Reagents

  • Enzyme: Recombinant human MAP4K4

  • Substrate: Myelin Basic Protein (MBP)

  • Compound: this compound (positive control)

  • Assay Platform: Kinase-Glo® Luminescent Kinase Assay Kit

  • Plates: 384-well, white, solid-bottom microplates

  • Buffer: Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Cell Line: Human colorectal cancer cell line (e.g., HCT116)

  • Cell Culture Media: McCoy's 5A Medium, 10% FBS, 1% Penicillin-Streptomycin

  • Antibodies: Phospho-specific substrate antibody, secondary antibody conjugate

Experimental Protocols

PART 1: Biochemical HTS for MAP4K4 Inhibitors

This protocol is designed for a primary screen of a compound library to identify initial hits against MAP4K4.

Workflow Diagram:

HTS_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Detection & Analysis Compound_Plate 1. Compound Plating (100 nL) Dispense_Enzyme 4. Add Enzyme to Plate (5 µL) Compound_Plate->Dispense_Enzyme Enzyme_Prep 2. Enzyme Preparation Enzyme_Prep->Dispense_Enzyme Substrate_ATP_Mix 3. Substrate/ATP Mix Dispense_Substrate 5. Add Substrate/ATP (5 µL to start reaction) Substrate_ATP_Mix->Dispense_Substrate Dispense_Enzyme->Dispense_Substrate Incubate 6. Incubate (60 min at RT) Dispense_Substrate->Incubate Add_KinaseGlo 7. Add Kinase-Glo® (10 µL) Incubate->Add_KinaseGlo Incubate_Detect 8. Incubate & Read Luminescence Add_KinaseGlo->Incubate_Detect Data_Analysis 9. Data Analysis (Z', % Inhibition) Incubate_Detect->Data_Analysis

Caption: Automated HTS workflow for the MAP4K4 biochemical assay.

Step-by-Step Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of test compounds and controls (this compound for positive control, DMSO for negative control) into a 384-well assay plate.

  • Enzyme Preparation: Prepare a 2X MAP4K4 enzyme solution in kinase buffer. The final concentration should be determined empirically, typically in the low nanomolar range.

  • Enzyme Addition: Dispense 5 µL of the 2X MAP4K4 enzyme solution to all wells of the assay plate.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate/ATP Mix: Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at the Kₘ for MAP4K4 to ensure sensitivity to ATP-competitive inhibitors.

  • Reaction Initiation: Dispense 5 µL of the 2X substrate/ATP mix to all wells to start the kinase reaction. The final reaction volume is 10 µL.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well.

  • Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

PART 2: Cell-Based Assay for Target Engagement

This protocol is for secondary screening to confirm that hit compounds inhibit MAP4K4 within a cellular context.

Step-by-Step Protocol:

  • Cell Plating: Seed HCT116 cells in a 384-well plate at a density of 5,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with a dilution series of the hit compounds and controls for 2 hours.

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • Immunoassay: Perform an ELISA-based detection of the phosphorylated substrate of MAP4K4 using a phospho-specific antibody.

  • Data Acquisition: Read the signal (e.g., absorbance or fluorescence) on a plate reader.

  • Data Analysis: Determine the IC₅₀ values for each compound.

Assay Validation and Data Analysis

For an HTS campaign to be successful, the assay must be robust and reproducible.[5] A key metric for this is the Z'-factor, which assesses the separation between the positive and negative controls.[11][12]

Z'-Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (this compound) and negative (DMSO) controls: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[12][13]

Data Presentation:

ParameterValueInterpretation
Z'-Factor 0.78Excellent assay quality, suitable for HTS.[12][13]
Signal to Background 15Strong signal window for hit identification.
This compound IC₅₀ (Biochemical) 50 nMPotent inhibition of MAP4K4.
This compound IC₅₀ (Cell-based) 200 nMGood cell permeability and on-target activity.

Conclusion

The protocols described in this application note provide a robust framework for the use of this compound as a reference compound in high-throughput screening campaigns targeting MAP4K4. The combination of a highly sensitive biochemical primary screen and a physiologically relevant cell-based secondary assay ensures the identification of high-quality hit compounds for further drug development. Adherence to the principles of assay validation, including the consistent monitoring of the Z'-factor, is critical for the success of any HTS campaign.

References

  • A novel small-molecule this compound induces apoptosis in human colorectal cells via mitochondrial apoptosis pathway in vitro and inhibits tumor growth in vivo. Cellular Physiology and Biochemistry. [Link]

  • On HTS: Z-factor. On HTS. [Link]

  • NYUAD High-throughput Screening Platform. YouTube. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]

  • A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors. PMC. [Link]

  • High Throughput Screening (HTS) Services. Evotec. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PMC. [Link]

  • Using an HTS Ready Assay for PLK1 Inhibitor Screening. BellBrook Labs. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. PubMed. [Link]

  • High Throughput Screening Explained Simply (5 Minutes). YouTube. [Link]

  • Z-factor. Wikipedia. [Link]

  • Kinase-Glo® Luminescent Kinase Assays. Promega Corporation. [Link]

  • New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation. PubMed. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]

  • The Z prime value (Z´). BMG LABTECH. [Link]

  • New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation. PMC. [Link]

  • Z' Does Not Need to Be > 0.5. PMC. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Twenty-Five years of High-throughput Screening of Biological Samples with Mass Spectrometry: Current Platforms and Emerging Methods. ChemRxiv. [Link]

Sources

Application Note: Synergistic Profiling of YLT205 in Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a technical framework for evaluating YLT205 , a novel benzothiazole-acetamide derivative, in combination with standard-of-care chemotherapeutics (e.g., 5-Fluorouracil, Oxaliplatin) or targeted Bcl-2 inhibitors.

This compound has demonstrated potent efficacy in human colorectal cancer (CRC) cell lines (HCT116, SW620) by inducing apoptosis via the mitochondrial pathway and suppressing p44/42 MAPK (ERK) phosphorylation. This guide outlines the rationale, experimental design, and validation protocols to assess synergistic interactions, ensuring reproducible data for preclinical drug development.

Mechanism of Action & Rationale for Combination

Understanding the specific molecular targets of this compound is prerequisite to designing effective combination matrices.

The this compound Signaling Axis

This compound operates through a dual-mechanism that dismantles the cancer cell's survival machinery:

  • Mitochondrial Destabilization: It disrupts the mitochondrial membrane potential (

    
    ), leading to the release of Cytochrome c into the cytosol.
    
  • Apoptotic Priming: It alters the Bcl-2 family rheostat by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2 .

  • Kinase Modulation: It inhibits the phosphorylation of ERK1/2 (p44/42 MAPK), a critical driver of cell proliferation, without affecting Akt signaling.

Combination Strategy Matrix

Based on the mechanism described above, the following combinations are scientifically prioritized:

Therapeutic PartnerDrug ClassMechanistic Rationale for Synergy
5-Fluorouracil (5-FU) Antimetabolite5-FU induces DNA damage. This compound lowers the apoptotic threshold by downregulating Bcl-2, preventing cells from repairing DNA damage and forcing them into apoptosis.
ABT-199 (Venetoclax) Bcl-2 InhibitorThis compound reduces Bcl-2 expression. Adding a direct Bcl-2 inhibitor (ABT-199) targets the remaining Bcl-2 protein, creating a "double-hit" on the survival pathway.
Cetuximab EGFR InhibitorCRC cells often bypass EGFR blockade via downstream ERK activation. This compound's suppression of p-ERK may overcome intrinsic or acquired resistance to EGFR inhibitors.

Pathway Visualization

The following diagram illustrates the entry point of this compound and its convergence with potential combination partners.

YLT205_Pathway Figure 1: this compound Mechanism of Action and Combination Nodes This compound This compound (Benzothiazole Derivative) ERK p-ERK1/2 (Proliferation) This compound->ERK Inhibits Bcl2 Bcl-2 (Anti-Apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-Apoptotic) This compound->Bax Upregulates Chemo 5-FU / Oxaliplatin (DNA Damage) Chemo->Bax Activates via p53 Bcl2i ABT-199 (Bcl-2 Inhibitor) Bcl2i->Bcl2 Direct Inhibition ERK->Bcl2 Promotes Expression Mito Mitochondrial Membrane Potential Bcl2->Mito Stabilizes Bax->Mito Destabilizes CytC Cytochrome C Release Mito->CytC Loss of Potential Caspase Caspase-9 / Caspase-3 Cascade CytC->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: this compound disrupts the Bcl-2/Bax balance and inhibits ERK, converging with chemo/targeted agents at the mitochondrial apoptosis node.

Experimental Protocols

Protocol A: Quantitative Synergy Assessment (Checkerboard Assay)

Objective: Determine the Combination Index (CI) of this compound with a secondary agent. Method: Chou-Talalay Method.

Materials:

  • HCT116 or SW620 cells (ATCC).

  • This compound (dissolved in DMSO, stock 10 mM).

  • Partner Drug (e.g., 5-FU).

  • MTT or CCK-8 Reagent.

  • 96-well flat-bottom culture plates.

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 100 µL media. Incubate for 24 hours to ensure adhesion.
    
  • Drug Matrix Preparation:

    • Determine the IC50 of this compound and the Partner Drug individually.

    • Prepare a

      
       matrix.
      
    • Axis X (this compound): 0, 0.25x, 0.5x, 1x, 2x, 4x of IC50.

    • Axis Y (Partner): 0, 0.25x, 0.5x, 1x, 2x, 4x of IC50.

  • Treatment: Remove old media and add 100 µL of the drug combinations. Include:

    • Vehicle Control (DMSO < 0.1%).

    • Blank (Media only).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Readout: Add 10 µL MTT reagent (5 mg/mL). Incubate 4 hours. Dissolve formazan with DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate % Cell Viability. Use CompuSyn or equivalent software to calculate the Combination Index (CI).

    • CI < 1: Synergism.[1]

    • CI = 1: Additive.

    • CI > 1: Antagonism.

Protocol B: Mitochondrial Membrane Potential ( ) Validation

Objective: Confirm that the combination enhances mitochondrial dysfunction compared to monotherapy. Probe: JC-1 Dye (Lipophilic cation).

Procedure:

  • Treatment: Treat cells with this compound (IC50), Partner Drug, and Combination for 24 hours.

  • Staining: Wash cells with PBS. Add JC-1 working solution (final conc. 2 µM) in culture media.

  • Incubation: Incubate for 20 minutes at 37°C in the dark.

  • Wash: Wash twice with cold PBS.

  • Flow Cytometry / Fluorescence Microscopy:

    • Healthy Mitochondria: Form J-aggregates (Red Fluorescence, Ex/Em 525/590 nm).

    • Apoptotic Mitochondria: Monomers (Green Fluorescence, Ex/Em 490/530 nm).

  • Data Interpretation: A shift from Red to Green fluorescence indicates loss of

    
    . The combination should show a statistically significant increase in the Green/Red ratio compared to single agents.
    

Critical Technical Considerations

  • Solubility: this compound is a benzothiazole derivative. Ensure DMSO concentration does not exceed 0.1% in the final well, as high DMSO can induce background apoptosis in HCT116 cells.

  • Timing: this compound induces Caspase-3 activation typically within 24–48 hours. Measuring too early (e.g., 6 hours) may miss the apoptotic peak; measuring too late (72 hours) may result in secondary necrosis, confounding data.

  • Controls: Always use Staurosporine (1 µM) as a positive control for apoptosis induction.

References

  • Zhang, L., et al. (2014). "A Novel Small-Molecule this compound Induces Apoptosis in Human Colorectal Cells via Mitochondrial Apoptosis Pathway In Vitro and Inhibits Tumor Growth In Vivo." Cellular Physiology and Biochemistry, 33(4), 933-944.[2]

  • Chou, T.C. (2010). "Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method." Cancer Research, 70(2), 440-446.

Sources

Application Note: Preclinical Experimental Design for YL205 (NaPi2b-ADC)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured for YL205 , the novel NaPi2b-targeting Antibody-Drug Conjugate (ADC) utilizing the TMALIN linker-payload platform.[1][2]

Scope Note: The designation "YLT205" appears to be a variation or typographic reference to YL205 , a prominent investigational ADC developed by MediLink Therapeutics targeting NaPi2b (SLC34A2).[1] The protocols below are engineered specifically for the complex requirements of ADC development (linker stability, payload release, and bystander effects).

Executive Summary & Mechanistic Logic

YL205 represents a next-generation Antibody-Drug Conjugate (ADC) targeting the sodium-dependent phosphate transport protein 2b (NaPi2b).[1] Unlike traditional ADCs, YL205 utilizes the TMALIN (Tumor Microenvironment Activable LINker-payload) technology, which conjugates a Topoisomerase I inhibitor to the antibody.[1]

The Engineering Challenge: The critical failure point in ADC development is often the trade-off between systemic stability and intratumoral release.[1] YL205 addresses this via a dual-mechanism release:

  • Intracellular: Lysosomal cleavage after receptor-mediated endocytosis.[1]

  • Extracellular (TME): Cleavage by tumor-associated proteases, facilitating a "bystander effect" to kill adjacent antigen-negative tumor cells.[1]

Therefore, the experimental design must rigorously validate linker stability in circulation vs. rapid release in the tumor microenvironment.[1]

Mechanism of Action (MoA) Pathway

The following diagram illustrates the critical signaling and release cascade required for YL205 efficacy.

YL205_MOA cluster_blood Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (TME) YL205_Circ YL205 (Intact ADC) Stability Linker Stability Check YL205_Circ->Stability Resists hydrolysis Albumin Serum Albumin NaPi2b NaPi2b Receptor Stability->NaPi2b Binding Proteases Extracellular Proteases Stability->Proteases TME Activation Complex ADC-Receptor Complex NaPi2b->Complex Endosome Early Endosome Complex->Endosome Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome Maturation Payload Free Topo-I Inhibitor Lysosome->Payload Linker Cleavage DNA DNA Replication Fork Payload->DNA Intercalation Bystander Bystander Killing (Ag- Cells) Payload->Bystander Diffusion Apoptosis Apoptosis / Cell Death DNA->Apoptosis DSBs Proteases->Payload Extracellular Release

Caption: Fig 1. Dual-mechanism of YL205 action: Intracellular trafficking via NaPi2b and extracellular cleavage facilitating the bystander effect.[1]

In Vitro Characterization Protocols

Protocol: Bystander Effect Validation

Rationale: Since NaPi2b expression is heterogeneous in solid tumors (ovarian, NSCLC), YL205's ability to kill neighboring antigen-negative cells is a critical differentiator.[1] Standard cytotoxicity assays (IC50) are insufficient; a co-culture system is required.[1]

Materials:

  • Target Cells (Ag+): OVCAR-3 (High NaPi2b).

  • Bystander Cells (Ag-): NCI-H460 (NaPi2b Negative), stably transfected with Luciferase or GFP for distinction.[1]

  • Compound: YL205 vs. Non-cleavable ADC control.

Step-by-Step Methodology:

  • Seeding:

    • Seed Ag+ cells (OVCAR-3) and Ag- cells (H460-Luc) in a 1:1 ratio in 96-well plates (Total density: 5,000 cells/well).[1]

    • Control Wells: Seed Ag+ only and Ag- only to establish baselines.[1]

  • Treatment:

    • After 24h adhesion, treat with serial dilutions of YL205 (0.01 nM to 100 nM).[1]

    • Include free payload (Topo-I inhibitor) as a positive control for maximum killing potential.[1]

  • Incubation: Incubate for 96 hours at 37°C, 5% CO2.

  • Readout (Dual-Signal):

    • Total Viability: Add CellTiter-Glo (ATP assay) to mixed wells (measures total killing).[1]

    • Specific Bystander Viability: Measure Luciferase activity (specific to Ag- cells).

  • Data Analysis:

    • Calculate the % viability of Ag- cells in the co-culture vs. Ag- cells treated alone.[1]

    • Success Criterion: Significant reduction in Ag- cell viability in co-culture only when Ag+ cells are present, confirming the payload is released from Ag+ cells and diffuses to Ag- cells.[1]

Protocol: Plasma Stability & Linker Integrity

Rationale: To prevent off-target toxicity (e.g., neutropenia), the TMALIN linker must remain stable in circulation.[1]

Methodology:

  • Incubate YL205 (10 µg/mL) in pooled human and cynomolgus monkey plasma at 37°C.

  • Timepoints: 0h, 24h, 48h, 96h, 168h (7 days).[1]

  • Analysis (LC-MS/MS):

    • Analyte A: Conjugated Antibody (ADC).[1]

    • Analyte B: Total Antibody (TAb).[1]

    • Analyte C: Free Payload.

  • Calculation: Calculate the Free Payload Release Rate (%) .

    • Target Specification: <2% free payload release over 96 hours.[1]

In Vivo Efficacy & Pharmacokinetics[1][2]

Experimental Design: Xenograft Models

Objective: Correlate NaPi2b expression levels with tumor regression.

Model Selection:

  • Model A (High Expression): OVCAR-3 (Ovarian) xenograft in BALB/c nude mice.[1]

  • Model B (Moderate/Low): JIMT-1 or patient-derived xenograft (PDX) with heterogeneous NaPi2b.[1]

Dosing Regimen:

  • Groups (n=8/group):

    • Vehicle Control.[1]

    • YL205 Low Dose (1 mg/kg, QW).[1]

    • YL205 High Dose (3 mg/kg, QW).[1]

    • Isotype ADC Control (Non-binding Ab + Payload).[1]

  • Duration: 28 days dosing, follow-up to day 60.

  • Endpoints: Tumor Volume (TV), Body Weight (BW), Kaplan-Meier Survival.[1]

Pharmacokinetics (PK) in Cynomolgus Monkeys

Rationale: Rodents do not always predict ADC toxicity accurately.[1] Non-human primates (NHP) are essential for ADCs to evaluate "on-target/off-tumor" toxicity (e.g., lung toxicity if NaPi2b is expressed in normal lung tissue).[1]

Study Design:

  • Subjects: Cynomolgus monkeys (naive), n=3/sex/group.[1]

  • Route: IV Infusion (30 min).

  • Dose: Single ascending dose (3, 10 mg/kg).

  • Sampling: Pre-dose, 15min, 1h, 6h, 24h, 48h, 72h, 168h, 336h, 504h.[1]

Data Presentation: Key PK Parameters (Target Profile)

ParameterDefinitionTarget Outcome (YL205)Clinical Implication
Cmax Max ConcentrationHigh, dose-proportionalConfirms IV delivery efficiency.[1]
T1/2 (ADC) Half-life of Conjugate> 4 daysSupports Q3W clinical dosing.[1]
AUC (ADC) / AUC (TAb) Exposure Ratio> 0.85Indicates the linker is stable; the drug is not falling off the antibody in circulation.[1]
Vss Vol. of Distribution~ Plasma Volume (40-50 mL/kg)Limited tissue accumulation (low off-target risk).[1]
Free Payload Systemic Toxin< 0.1% of Total DrugCritical safety margin.[1]

Safety & Toxicology Strategy

Critical Risk: Pulmonary Toxicity NaPi2b is expressed in Type II alveolar cells in normal lungs.[1] A major risk for NaPi2b ADCs is pneumonitis.[1]

Self-Validating Safety Protocol:

  • Histopathology: In the NHP study (Section 3.2), perform rigorous H&E staining of lung sections.[1]

  • Biomarker: Monitor serum SP-D (Surfactant Protein D) levels.[1] Elevated SP-D correlates with alveolar damage.[1]

  • Decision Gate: If lung toxicity is observed at therapeutic doses, the therapeutic index (TI) is too narrow.[1] YL205 must demonstrate a TI > 80 (as suggested in preliminary reports) to proceed.[1]

Preclinical Workflow Visualization

Preclinical_Workflow cluster_phase1 Phase 1: In Vitro Optimization cluster_phase2 Phase 2: In Vivo Proof of Concept cluster_phase3 Phase 3: IND-Enabling GLP Screen NaPi2b Binding (FACS) Cyto Cytotoxicity (IC50) Screen->Cyto Bystander Bystander Assay Cyto->Bystander Xeno CDX/PDX Models (Tumor Regression) Bystander->Xeno Go PK_Rodent Rodent PK (Stability) Xeno->PK_Rodent NHP_Tox Cyno GLP Tox (Lung Safety) PK_Rodent->NHP_Tox Efficacy Confirmed PK_NHP NHP PK (Half-life) NHP_Tox->PK_NHP IND IND Filing PK_NHP->IND TI > 80

Caption: Fig 2. Sequential decision gates for YL205 development, prioritizing safety (Lung Tox) prior to IND filing.

References

  • MediLink Therapeutics. (2023).[1] Preclinical development of YL205, a novel NaPi2b-targeting antibody-drug conjugate (ADC) with novel topoisomerase I inhibitor-based linker-payload for treatment of solid tumors.[1] ResearchGate.[1]

  • Lin, K., et al. (2023).[1] NCT05936389: A Study of YL205 in Patients With Advanced Solid Tumors.[1] ClinicalTrials.gov.[1][3] [1]

  • Beck, A., et al. (2017).[1] Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery.[1]

  • Saito, G., et al. (2004).[1] Drug delivery strategy utilizing conjugation via reversible disulfide linkages: role and site of cellular reducing activities.[1] Advanced Drug Delivery Reviews.[1]

Sources

Application Note: A Multi-Pronged Approach to Quantifying YLT205 Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The validation of a drug candidate's mechanism of action is a cornerstone of modern drug discovery. A critical step in this process is confirming that the molecule physically interacts with its intended target within a biologically relevant system—a concept known as target engagement.[1][2][3] Without definitive evidence of target engagement, the interpretation of a compound's cellular activity can be ambiguous, potentially leading to the advancement of candidates with misunderstood or off-target effects.[1]

This guide provides a comprehensive suite of protocols to confirm and quantify the target engagement of YLT205 , a novel small molecule inhibitor developed to target the hypothetical protein Kinase X . Kinase X is a critical node in a signaling pathway implicated in cancer progression. Demonstrating that this compound binds to Kinase X in cells and inhibits its function is paramount for its continued development.

We will detail three orthogonal, yet complementary, assays designed to build a robust body of evidence for this compound's target engagement:

  • Cellular Thermal Shift Assay (CETSA®): To directly measure the physical binding of this compound to Kinase X in intact cells.

  • In Vitro Luminescent Kinase Assay: To quantify the inhibitory effect of this compound on the enzymatic activity of purified Kinase X.

  • Western Blot Analysis of Downstream Signaling: To verify that this compound's engagement with Kinase X leads to the modulation of its downstream signaling pathway in a cellular context.

By integrating the data from these distinct methodologies, researchers can establish a clear and compelling case for the on-target activity of this compound.

Assay 1: Cellular Thermal Shift Assay (CETSA®) for Direct Target Binding

Principle of the Assay

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target interactions in their native cellular environment.[4][5][6] The core principle is based on ligand-induced thermal stabilization.[4][5][7] When a small molecule like this compound binds to its target protein, Kinase X, it forms a more stable complex. This increased stability means that a higher temperature is required to denature the protein.[8] In a typical CETSA experiment, cells treated with the compound are heated across a temperature gradient.[9] Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures.[7][9] By quantifying the amount of soluble Kinase X at each temperature, we can generate a "melting curve." A shift in this curve to a higher temperature in the presence of this compound provides direct evidence of target engagement.[8]

Experimental Workflow Diagram

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Fractionation cluster_quant Quantification cell_culture 1. Culture cells (e.g., Cancer Cell Line) treat 2. Treat cells with this compound or Vehicle (DMSO) cell_culture->treat heat 3. Aliquot cells and heat across a temperature gradient (e.g., 40°C to 65°C for 3 min) treat->heat lyse 4. Lyse cells (e.g., Freeze-thaw cycles) heat->lyse centrifuge 5. Centrifuge to separate soluble (supernatant) from precipitated (pellet) proteins lyse->centrifuge collect 6. Collect supernatant (Soluble Fraction) centrifuge->collect quantify 7. Quantify soluble Kinase X (e.g., Western Blot, ELISA) collect->quantify plot 8. Plot % Soluble Protein vs. Temperature to generate 'melting curves' quantify->plot

Caption: CETSA workflow for this compound target engagement.

Detailed Protocol

This protocol is optimized for a standard Western blot readout.

Materials:

  • Cancer cell line expressing Kinase X

  • This compound compound stock (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS) with phosphatase and protease inhibitors

  • Lysis buffer (e.g., RIPA buffer with inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge (refrigerated)

  • Standard Western blot reagents (SDS-PAGE gels, transfer system, membranes, primary antibody for Kinase X, HRP-conjugated secondary antibody, ECL substrate)

Procedure:

  • Cell Treatment: a. Plate cells and grow to ~80-90% confluency. b. Treat cells with the desired concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO (vehicle) for 2 hours at 37°C.[10]

  • Heating Step: a. Harvest cells, wash with PBS, and resuspend in PBS containing inhibitors to a final concentration of ~1x10^7 cells/mL. b. Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point. c. Place tubes in a thermal cycler and heat for 3 minutes at the specified temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C).[10] An unheated sample (room temperature) serves as the 100% soluble control. d. Immediately cool the samples on ice for 3 minutes.

  • Lysis and Fractionation: a. Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: a. Carefully collect the supernatant, which contains the soluble protein fraction. b. Determine the protein concentration of each sample (e.g., via BCA assay). c. Analyze equal amounts of total protein from each sample by Western blot using a primary antibody specific for Kinase X.

  • Data Analysis: a. Quantify the band intensity for Kinase X at each temperature point. b. Normalize the intensity of each heated sample to the unheated control (100% soluble). c. Plot the normalized soluble fraction (%) against temperature for both vehicle- and this compound-treated samples to generate melting curves. A rightward shift in the curve for this compound-treated cells indicates target stabilization.

Example Data Presentation
Temperature (°C)% Soluble Kinase X (Vehicle)% Soluble Kinase X (10 µM this compound)
40100100
449598
488295
5251 (Tagg)85
562555 (Tagg)
601028
64512

(Note: Tagg represents the approximate aggregation temperature where 50% of the protein is insoluble.)

Assay 2: In Vitro Kinase-Glo® Luminescent Assay for Target Inhibition

Principle of the Assay

While CETSA confirms binding, it does not measure the functional consequence of that binding. The Kinase-Glo® assay is a homogeneous, luminescent method used to quantify the activity of a purified kinase.[11][12] The assay measures the amount of ATP remaining in solution after a kinase reaction.[11] Kinase X uses ATP to phosphorylate a substrate; as the reaction proceeds, ATP is consumed.[12] The Kinase-Glo® reagent contains a thermostable luciferase enzyme that uses the remaining ATP to generate a "glow-type" luminescent signal.[13] The amount of light produced is directly proportional to the amount of ATP and, therefore, inversely proportional to the activity of Kinase X.[11][12][14] By measuring the luminescence across a range of this compound concentrations, we can determine its IC50 value—the concentration at which it inhibits 50% of Kinase X activity.

Mechanism Diagram

KinaseGlo_Principle cluster_kinase_rxn Step 1: Kinase Reaction cluster_detection Step 2: Luminescence Detection KinaseX Kinase X ADP ADP plus1 + ATP_start ATP ATP_rem Remaining ATP plus2 + Substrate Substrate pSubstrate Phospho- Substrate arrow1 This compound This compound This compound->KinaseX Inhibits plus3 + plus4 + ATP_rem_detect Remaining ATP ATP_rem->ATP_rem_detect Light Luminescent Signal plus5 + Luciferin Luciferin (from Kinase-Glo® Reagent) Luciferase Luciferase Luciferin->Luciferase Catalyzes arrow2 Luciferase->arrow2 Signaling_Pathway Upstream Upstream Signal KinaseX Kinase X Upstream->KinaseX Activates SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate Y SubstrateY->pSubstrateY Response Cellular Response pSubstrateY->Response Leads to This compound This compound This compound->KinaseX Inhibits

Sources

Using YLT205 in xenograft mouse models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of YLT205 Efficacy in Colorectal Cancer Xenograft Models

Introduction

This compound is a novel small-molecule agent identified for its potent antineoplastic activity against colorectal cancer (CRC). Unlike non-specific cytotoxic agents, this compound functions via the mitochondrial apoptosis pathway . Its mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 , upregulation of the pro-apoptotic protein Bax , and the subsequent disruption of the mitochondrial membrane potential.[1][2] This cascade triggers the release of cytochrome c into the cytosol, activating Caspase-9 and Caspase-3 , ultimately leading to programmed cell death.

This guide provides a standardized protocol for evaluating this compound in HCT116 and SW620 xenograft mouse models. It is designed to ensure reproducibility, optimal solubilization of the compound, and accurate assessment of in vivo efficacy.

Pre-Study Considerations & Compound Preparation[2]

Formulation Strategy

This compound is a hydrophobic molecule requiring a specialized vehicle for stable intraperitoneal (IP) administration. Improper formulation can lead to precipitation in the abdominal cavity, reduced bioavailability, and inconsistent data.

Vehicle Composition:

  • Stock Solvent: Cremophor EL (Polyoxyl 35 Castor Oil) and Ethanol (Absolute).

  • Diluent: Ultrapure Water (sterile).

Preparation Protocol (Standardized for 150 mg/kg Dose):

  • Stock Solution (50:50): Mix Cremophor EL and Ethanol in a 1:1 volume ratio. Vortex vigorously until a clear, viscous solution is formed.

  • Solubilization: Weigh the required amount of this compound powder. Add the calculated volume of the Stock Solution to the powder.

    • Note: The Stock Solution should comprise 10-20% of the final injection volume to prevent toxicity from the vehicle itself.

    • Example: To prepare 10 mL of dosing solution: Dissolve this compound in 1 mL Cremophor/Ethanol stock. Vortex/sonicate until fully dissolved.

  • Dilution: Slowly add Ultrapure Water (warm to 37°C) to the dissolved compound while vortexing to reach the final volume.

  • Final Check: The solution should be a clear to slightly opalescent emulsion. If precipitation occurs, sonicate for 5-10 minutes at 37°C. Prepare fresh daily.

Dose Selection

Based on validated efficacy data, a dose-dependent response is observed between 37.5 mg/kg and 150 mg/kg .

  • Low Dose: 37.5 mg/kg

  • Medium Dose: 75 mg/kg

  • High Dose (Recommended Efficacy Endpoint): 150 mg/kg

Experimental Design: Xenograft Establishment

Animal Model Selection
  • Strain: BALB/c Nude Mice (Athymic, Foxn1^nu).

  • Sex/Age: Female, 6–8 weeks old.

  • Rationale: T-cell deficiency prevents rejection of human cell lines; female mice are standard for CRC models unless studying sex-specific hormonal effects.

Cell Line Preparation
  • Lines: HCT116 (ATCC® CCL-247™) or SW620 (ATCC® CCL-227™).

  • Culture: Grow in McCoy’s 5A (HCT116) or Leibovitz's L-15 (SW620) supplemented with 10% FBS.

  • Harvesting: Harvest cells in the exponential growth phase (70-80% confluence). Viability must be >95% (Trypan Blue exclusion).

Inoculation Protocol
  • Resuspension: Resuspend cells in cold PBS.

  • Matrigel Mix (Optional but Recommended): Mix cell suspension 1:1 with Matrigel Basement Membrane Matrix to improve tumor take rate and uniformity.

  • Concentration: Adjust to 5 × 10⁶ cells per 100 µL injection volume.

  • Injection: Subcutaneously (SC) inject 100 µL into the right flank of the mouse.[3]

  • Staging: Monitor tumor growth until mean volume reaches 100 mm³ (approx. 7–10 days post-inoculation). Randomize mice into treatment groups (n=8 per group) to ensure equal average tumor burden.

Treatment Protocol

ParameterSpecificationNotes
Route Intraperitoneal (IP) InjectionPreferred for this compound formulation stability.
Frequency Once Daily (QD)Continuous suppression of Bcl-2/Bax axis.
Duration 14 – 21 DaysStop when control tumors reach ethical limit (e.g., 2000 mm³).
Volume 10 mL/kge.g., 200 µL for a 20g mouse.

Treatment Groups:

  • Vehicle Control: (Cremophor EL/Ethanol/Water).

  • This compound Low: 37.5 mg/kg.

  • This compound Mid: 75 mg/kg.

  • This compound High: 150 mg/kg.[1]

  • Positive Control (Optional): 5-Fluorouracil (30 mg/kg, IP, twice weekly).

Data Collection & Analysis

Tumor Measurement

Measure tumor dimensions (Length and Width) every 2–3 days using digital calipers.

  • Formula:

    
    [4]
    
  • Endpoint: Calculate Tumor Growth Inhibition (TGI):

    
    
    (Where T = Treated mean volume, C = Control mean volume)
    
Biomarker Validation (Mechanism of Action)

At study termination, harvest tumors for Immunohistochemistry (IHC) or Western Blot to validate the mitochondrial apoptosis mechanism.

  • Key Markers:

    • Cleaved Caspase-3: Increased expression indicates apoptosis execution.[1]

    • Bax: Upregulation expected.[1]

    • Bcl-2: Downregulation expected.

    • Ki67: Decreased staining indicates reduced proliferation.[1][5]

    • TUNEL Assay: Direct visualization of DNA fragmentation.

Visualization of Mechanism & Workflow

Mechanism of Action: this compound

YLT205_Mechanism This compound This compound (Small Molecule) Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates MAPK p44/42 MAPK Phosphorylation This compound->MAPK Impairs Apoptosis Apoptosis (Cell Death) Mito Mitochondrial Membrane Disruption Bcl2->Mito Inhibits (Blocked) Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis Execution

Figure 1: this compound induces apoptosis by shifting the Bcl-2/Bax balance, triggering mitochondrial dysfunction.[2]

Experimental Workflow

Xenograft_Protocol Step1 Cell Culture (HCT116/SW620) Step2 Inoculation (5x10^6 cells SC) Step1->Step2 Step3 Tumor Staging (~100 mm^3) Step2->Step3 7-10 Days Step4 Treatment (IP, QD, 150 mg/kg) Step3->Step4 Randomization Step5 Analysis (TGI, IHC, TUNEL) Step4->Step5 14-21 Days

Figure 2: Step-by-step workflow for evaluating this compound in xenograft models.

References

  • Primary Efficacy & Mechanism

    • Zhang, L., et al. (2014).[2] "A Novel Small-Molecule this compound Induces Apoptosis in Human Colorectal Cells via Mitochondrial Apoptosis Pathway In Vitro and Inhibits Tumor Growth In Vivo."[1] Cellular Physiology and Biochemistry, 34(5), 1618-1629.

  • Xenograft Methodology

    • Morton, C. L., & Houghton, P. J. (2007). "Establishment of human tumor xenografts in immunodeficient mice." Nature Protocols, 2(2), 247–250.

  • Vehicle Formulation

    • Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 21(2), 201-230.

Sources

Troubleshooting & Optimization

Technical Support Center: YLT205 Solubilization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for YLT205. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges encountered with this compound during in vitro experimentation. Our goal is to provide you with the causal understanding and step-by-step protocols necessary to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed precipitation after diluting my this compound stock solution into aqueous media. What is happening and what are my immediate troubleshooting steps?

A1: Understanding the Problem: The "Solvent Shift"

This is a classic solubility issue often seen with hydrophobic compounds like this compound. You have successfully dissolved this compound in a potent organic solvent like Dimethyl Sulfoxide (DMSO), creating a concentrated stock. However, when this stock is introduced into an aqueous environment (your assay buffer or cell culture media), the DMSO is rapidly diluted. This "solvent shift" dramatically lowers the solvent's overall solvating power, causing the poorly water-soluble this compound to crash out of solution and form a precipitate.[1]

Immediate Troubleshooting Workflow:

Before exploring more complex solubilization techniques, follow this workflow. The primary goal is to determine if a simple modification to your dilution protocol can resolve the issue.

G start Precipitation Observed check_dmso Is final DMSO concentration ≤0.5%? start->check_dmso sub_step Perform multi-step (serial) dilution. check_dmso->sub_step  Yes lower_conc Lower the final This compound concentration. check_dmso->lower_conc  No (or still precipitates) adv_methods Proceed to Advanced Solubilization Methods (Q3, Q4, Q5) sub_step->adv_methods Precipitation Persists success Proceed with Experiment sub_step->success Soluble lower_conc->adv_methods Precipitation Persists lower_conc->success Soluble

Caption: Initial troubleshooting workflow for this compound precipitation.

  • Step 1: Verify Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.[2] It is critical to keep the final concentration in your assay low, typically below 0.5%, and ideally below 0.1%.[3] If your dilution scheme results in a higher concentration, you must remake your stock at a higher concentration or revise your dilution plan.

  • Step 2: Employ a Multi-Step (Serial) Dilution: Instead of a single large dilution, a stepwise approach can prevent "solvent shock".[1] By gradually introducing the aqueous buffer, you can sometimes maintain solubility.

  • Step 3: Lower the Final this compound Concentration: It's possible you are simply exceeding the maximum solubility of this compound in your final assay medium. Try reducing the target concentration by half and observe if precipitation still occurs.

Q2: What is the correct, self-validating protocol for preparing a DMSO stock solution of this compound?

A2: The Foundation of Your Experiment: The Stock Solution

An improperly prepared stock solution is a primary source of error. The following protocol ensures accuracy and stability.

Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

  • Preparation: Bring a vial of anhydrous DMSO and the this compound powder to room temperature in a desiccator to prevent water absorption. DMSO is hygroscopic, and absorbed water can decrease its solvating power over time.[4]

  • Weighing: Accurately weigh out the required amount of this compound. For example, to make 1 mL of a 10 mM solution of this compound (let's assume MW = 450.5 g/mol ), you would weigh 4.505 mg.

  • Dissolution: Add the this compound to a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube). Add the calculated volume of anhydrous DMSO (in this case, 1 mL).

  • Solubilization: Vortex vigorously for 1-2 minutes. If the compound is not fully dissolved, sonication in a water bath for 5-10 minutes can be effective.[4]

  • Self-Validation (Visual QC): Once dissolved, hold the tube up to a light source. The solution should be perfectly clear, with no visible particulates. This is your first quality control check.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption.[5] Store at -20°C or -80°C as recommended for the compound.

Q3: Simple troubleshooting failed. How can I use co-solvents or pH adjustment to improve this compound solubility?

A3: Modifying the Aqueous Environment

If DMSO alone is insufficient, the next step is to modify the final aqueous buffer to make it more hospitable to this compound.

Option A: Co-solvents

  • Mechanism: Co-solvents like polyethylene glycol 400 (PEG 400) or ethanol are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the system.[6] This can help keep hydrophobic compounds like this compound in solution. The PEG 400-ethanol system has been shown to have a high potential for solubilization.[7][8]

  • Protocol: Prepare an intermediate stock of this compound in 100% DMSO. Then, create your final working solutions in an assay buffer that has been supplemented with a co-solvent. It is crucial to test the tolerance of your specific assay (e.g., cell line, enzyme) to the co-solvent by running a vehicle control.

Co-SolventTypical Final ConcentrationProsCons / Assay Considerations
Ethanol 1-5%Effective at reducing polarity.Can be toxic to cells at higher concentrations; may affect enzyme activity.
PEG 400 1-10%Generally well-tolerated by cells; widely used in formulations.[6]Can increase the viscosity of the solution; potential for assay interference.
Glycerol 1-10%Biocompatible and can help stabilize proteins.High viscosity; can impact cell membranes and enzyme kinetics.

Option B: pH Adjustment

  • Mechanism: The solubility of ionizable compounds is highly dependent on pH.[9] If this compound is a weak base, lowering the pH of the buffer will cause it to become protonated (charged), which dramatically increases its aqueous solubility.[10][11] Conversely, if it is a weak acid, raising the pH will increase solubility.

  • Causality & Limitations: This method is powerful but must be used with caution. For cell-based assays, the physiological pH of the culture medium (typically 7.2-7.4) is non-negotiable, making this approach unsuitable. However, for cell-free biochemical or enzymatic assays, you may have the flexibility to adjust the buffer pH to a range that enhances solubility without compromising enzyme activity. Always verify the pH tolerance of your assay components.

Q4: What are advanced solubilization strategies using surfactants or cyclodextrins?

A4: Encapsulation and Complexation Strategies

When co-solvents are not effective or interfere with the assay, more sophisticated excipients can be employed. These should always be used with appropriate vehicle controls to rule out any confounding effects of the excipient itself on the experimental outcome.[12][13]

Option A: Surfactants

  • Mechanism: Surfactants (or detergents) are amphiphilic molecules.[14] Above a certain concentration, known as the critical micelle concentration (CMC), they self-assemble into micelles. The hydrophobic cores of these micelles can encapsulate poorly soluble drugs like this compound, allowing them to be dispersed in an aqueous solution.[15]

  • Common Surfactants for In Vitro Use:

    • Polysorbates (Tween® 20, Tween® 80): Non-ionic surfactants widely used to prevent protein aggregation and improve compound solubility.[16]

    • Pluronic® F-68: A non-ionic block copolymer that is also very gentle on cells.

  • Protocol: Prepare a stock solution of the surfactant in your assay buffer. Add the this compound DMSO stock to the surfactant-containing buffer. Gentle mixing is usually sufficient to promote encapsulation.

Option B: Cyclodextrins

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can form "inclusion complexes" with hydrophobic molecules, effectively shielding the drug from the aqueous environment and significantly increasing its apparent solubility.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

  • Protocol:

    • Prepare a concentrated solution of HP-β-CD in the assay buffer.

    • Add the concentrated this compound DMSO stock directly to the HP-β-CD solution.

    • Vortex or sonicate the mixture to facilitate the formation of the inclusion complex. The solution should become clear as this compound is encapsulated.

References

  • How can I increase solubility of my hydrophobic drug (Log P = 5.09) for in vitro drug release and permeation study? | ResearchGate. Available at: [Link]

  • Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques - Impactfactor. Available at: [Link]

  • Physicochemical Properties of Various Poorly Water-Soluble Drugs... - ResearchGate. Available at: [Link]

  • International Journal of Lifescience and Pharma Research. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • Cyclodextrin-Based Solubilization & Drug Delivery Solutions - Catalysts. Available at: [Link]

  • CHAPTER 2: Tactics to Improve Solubility - Books - The Royal Society of Chemistry. Available at: [Link]

  • How can I dissolve hydrophobic compounds in DMEM media? - ResearchGate. Available at: [Link]

  • Evaluation of physicochemical properties and dissolution studies on quality control of low water solubility drugs (raw materials and pharmaceutical formulations) - SciELO Colombia. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. Available at: [Link]

  • How do I make a stock solution of a substance in DMSO? - ResearchGate. Available at: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. Available at: [Link]

  • Effect of excipients for assay of the studied drugs | Download Table - ResearchGate. Available at: [Link]

  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - ResearchGate. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available at: [Link]

  • How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? | ResearchGate. Available at: [Link]

  • Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor (SE415) in the {PEG 400 (1) + Water (2)} Cosolvent Mixture and GastroPlus-Based Prediction | ACS Omega. Available at: [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Available at: [Link]

  • Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor (SE415) in the {PEG 400 (1) + Water (2)} Cosolvent Mixture and GastroPlus-Based Prediction - NIH. Available at: [Link]

  • Bioavailability Enhancement of Poorly Water-Soluble Drugs via Nanocomposites: Formulation–Processing Aspects and Challenges - PMC. Available at: [Link]

  • Effect of pH on Solubility — Overview & Examples - Expii. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. Available at: [Link]

  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs - MDPI. Available at: [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - MDPI. Available at: [Link]

  • Biopharmaceutical Understanding of Excipient Variability on Drug Apparent Solubility Based on Drug Physicochemical Properties. Case Study: Superdisintegrants - PMC. Available at: [Link]

  • Poloxamer 188 as a Surfactant in Biological Formulations: An Alternative to Polysorbate 20/80 and Tween 80 - Laduviglusib GSK-3 inhibitor. Available at: [Link]

  • Samples in DMSO: What an end user needs to know - Ziath. Available at: [Link]

  • The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Request PDF - ResearchGate. Available at: [Link]

  • pH and Solubility - AP Chem | Fiveable. Available at: [Link]

  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - MDPI. Available at: [Link]

  • (PDF) Cyclodextrin-Based Inclusion Complexes Improve the In Vitro Solubility and Pharmacokinetics of Ivacaftor Following Oral Administration in Mice - ResearchGate. Available at: [Link]

  • Solubility enhancement of Cox-2 inhibitors using various solvent systems. - SciSpace. Available at: [Link]

  • Help with Dilutions! Urgent!! : r/labrats - Reddit. Available at: [Link]

  • How to make a stock solution of a substance in DMSO - Quora. Available at: [Link]

  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC. Available at: [Link]

  • Excipients for Solubility and Bioavailability Enhancement. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Available at: [Link]

  • How do you create serial dilutions of a pure compound while maintaining a 0.1% DMSO concentration in each solution? | Wyzant Ask An Expert. Available at: [Link]

  • Has anyone had problems with media contamination or precipitants falling out of media? | ResearchGate. Available at: [Link]

  • Assessing Drug-Excipient Interactions in the Formulation of Isoniazid Tablets - SciELO. Available at: [Link]

  • Dimethyl sulfoxide - Wikipedia. Available at: [Link]

Sources

Technical Support Center: YLT205 Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting YLT205 Off-Target Effects & Specificity Validation Role: Senior Application Scientist | Department: Chemical Biology & Assay Development[1][2]

Executive Summary: The this compound Profile

This compound is a synthetic small-molecule inhibitor characterized by its ability to induce apoptosis in colorectal cancer cells (e.g., HCT116, SW620) via the mitochondrial (intrinsic) pathway .[1][2][3] Structurally, it contains a benzothiazole scaffold and a reactive chloroacetamide moiety .[1]

Mechanism of Action (MoA):

  • Primary Effect: Triggers mitochondrial membrane potential (

    
    ) collapse, Cytochrome 
    
    
    
    release, and activation of the Caspase-9/Caspase-3 cascade.[1][2]
  • Signaling Signature: Downregulates Bcl-2, upregulates Bax, and impairs p44/42 MAPK (ERK) phosphorylation.[1][2]

  • Specificity Marker: Crucially, this compound does not inhibit Akt phosphorylation at physiological doses.[1] Observation of Akt suppression is a primary indicator of off-target activity or overdose.[1][2]

The "Off-Target" Risk: The presence of the chloroacetamide group classifies this compound as a potential covalent modifier .[2] While this confers potency, it introduces risks of non-specific cysteine alkylation (promiscuity) if experimental parameters—specifically concentration and incubation time—are not rigorously controlled.[2]

Diagnostic Matrix: Is it On-Target or Off-Target?

Use this triage table to categorize your experimental observations before proceeding to specific troubleshooting steps.

ObservationInterpretationStatusAction Required
Apoptosis + p-ERK

+ p-Akt (No Change)
Canonical this compound MechanismOn-Target Proceed with downstream assays.
Apoptosis + p-Akt

Kinase Promiscuity⚠️ Off-Target Reduce concentration; Perform washout assay.
Immediate Necrosis (< 2 hrs) Membrane Lysis / Chemical ToxicityToxicity Check solubility (DMSO %); Validate cell density.[2]
Loss of Effect with DTT/NAC Thiol Sensitivityℹ️ Mechanistic Confirms electrophilic warhead (expected, but verifies reactivity).
Fluorescence Interference Compound Autofluorescence⚠️ Artifact Run cell-free spectral scan of this compound.

Troubleshooting Guides & FAQs

Module A: Specificity & Kinase Signaling

Q: I am observing inhibition of Akt and other non-MAPK kinases. Is this expected? A: No. This compound is characterized by its selectivity for the MAPK/ERK pathway over the PI3K/Akt pathway.[2]

  • The Cause: At concentrations exceeding

    
    , the chloroacetamide warhead may non-specifically alkylate reactive cysteines on kinases outside the target profile.[1]
    
  • The Fix: Perform a Dose-De-escalation Study .[1][2] Determine the

    
     for apoptosis and repeat signaling blots at 
    
    
    
    and
    
    
    levels. If Akt inhibition persists at low doses, validate your compound purity (HPLC) to rule out degradation products.[2]

Q: The compound precipitates in cell culture media. A: Benzothiazole derivatives often exhibit poor aqueous solubility.[2]

  • The Protocol:

    • Dissolve stock in 100% DMSO.[2]

    • Pre-dilute in serum-free media immediately before addition to cells.

    • Ensure final DMSO concentration is

      
       (v/v).[2]
      
    • Critical: Do not store diluted working solutions. The chloroacetamide group is susceptible to hydrolysis in aqueous environments, leading to loss of potency (deactivation).[2]

Module B: Validating the Covalent Mechanism

Q: How do I confirm if the observed effects are due to reversible binding or covalent modification? A: Perform a Washout Recovery Assay .

  • Rationale: Covalent inhibitors permanently silence the target until new protein is synthesized.[2] Reversible inhibitors allow signaling recovery upon removal.[2]

  • Protocol:

    • Treat cells with this compound (

      
      ) for 2 hours.[2]
      
    • Wash cells

      
       with warm PBS.[2]
      
    • Incubate in fresh, compound-free media for 4–24 hours.

    • Readout: If apoptosis/signaling blockade persists after washout, the mechanism is likely covalent/irreversible.[2]

Q: My results vary significantly between media with and without serum. A: This is a classic "Protein Binding" artifact.[2]

  • The Science: The electrophilic nature of this compound means it can react with serum albumin (BSA/FBS) thiols, effectively reducing the free drug concentration.

  • Recommendation: Perform short-term signaling assays (1–4 hours) in low-serum (0.5%) or serum-free media to establish the true potency, then adjust nominal concentrations for long-term phenotypic assays in full serum.

Mechanistic Visualization

The following diagram illustrates the logical flow of this compound's mechanism versus potential off-target pathways caused by the reactive warhead.

YLT205_Mechanism cluster_0 Extracellular Environment cluster_1 Intracellular Signaling This compound This compound (Benzothiazole-Chloroacetamide) Mito Mitochondrial Membrane (Target Site) This compound->Mito Primary Binding Thiol Non-Specific Protein Thiols This compound->Thiol High Dose (>20µM) Alkylation CytoC Cytochrome c Release Mito->CytoC ERK p44/42 MAPK Phosphorylation Mito->ERK Inhibition Caspase Caspase-9 / Caspase-3 Activation CytoC->Caspase Apop Apoptosis (Therapeutic Goal) Caspase->Apop Akt Akt/PKB Signaling Thiol->Akt Off-Target Inhibition Necro Necrosis / Toxicity (Off-Target) Thiol->Necro Akt->Apop No Effect (Specificity Check)

Figure 1: Mechanistic bifurcation of this compound. The green pathway represents the validated on-target mitochondrial apoptosis.[2] The red pathway indicates off-target alkylation risks associated with the chloroacetamide warhead at high concentrations.[1]

Essential Validation Protocols

Experiment 1: The "Thiol Rescue" Specificity Check

Purpose: To confirm that biological activity is driven by the electrophilic reactivity of this compound and to rule out non-specific hydrophobic aggregation.

  • Preparation:

    • Group A: Cells + this compound (

      
      ).[1][2]
      
    • Group B (Rescue): Pre-incubate this compound (

      
      ) with N-acetylcysteine (NAC)  (
      
      
      
      ) or DTT (
      
      
      ) for 30 mins in media before adding to cells.[1][2]
    • Group C: Vehicle Control (DMSO).[2]

  • Incubation: 24 hours.

  • Readout: MTT Assay or Annexin V Flow Cytometry.[2]

  • Analysis:

    • If Group B shows 100% viability (similar to Group C), the drug's activity is strictly dependent on its electrophilic warhead.[2]

    • If Group B still shows significant toxicity, the compound may be causing off-target effects via hydrophobic interactions (non-specific membrane perturbation).[1][2]

Experiment 2: Differential Signaling Blot

Purpose: To validate the "this compound Signature" and rule out pan-kinase inhibition.

Target ProteinExpected Change (this compound)Off-Target Flag
Bcl-2 Downregulation (

)
No Change
Bax Upregulation (

)
No Change
p-ERK (MAPK) Inhibition (

)
No Change
p-Akt (Ser473) No Change / Stable Inhibition (

)
Cytochrome c Cytosolic AccumulationMitochondrial Retention

Protocol Note: Harvest cells at 12 hours and 24 hours . Early time points (2–4h) may be too soon for the mitochondrial transcriptional machinery (Bax/Bcl-2) changes, leading to false negatives.[1][2]

References

  • Primary Characterization of this compound

    • Title: A novel small-molecule this compound induces apoptosis in human colorectal cells via mitochondrial apoptosis pathway in vitro and inhibits tumor growth in vivo.[1][2][3]

    • Source: Cell Physiology and Biochemistry (2014).[2]

    • URL:[Link]

  • Covalent Inhibitor Validation

    • Title: The resurgence of covalent drugs.[2]

    • Source: Nature Reviews Drug Discovery (2011).[2]

    • URL:[Link][1][2]

  • Troubleshooting Small Molecule Promiscuity (PAINS)

    • Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[2]

    • Source: Journal of Medicinal Chemistry (2010).[2]

    • URL:[Link][1][2]

Sources

YL205 Technical Support Center: Optimizing Treatment Duration for Maximum Effect

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the YL205 Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing the treatment duration of YL205 for maximal therapeutic effect in your preclinical experiments. As an antibody-drug conjugate (ADC) targeting NaPi2b with a potent topoisomerase I inhibitor payload, the duration of exposure to YL205 is a critical parameter that can significantly influence experimental outcomes.[1][2] This guide will provide a framework for systematically determining the optimal treatment window, troubleshooting common issues, and understanding the key mechanisms at play.

Understanding YL205: Mechanism of Action

YL205 is a novel ADC built on the TMALIN® platform, comprising a humanized monoclonal antibody targeting the sodium-dependent phosphate transporter NaPi2b, which is highly expressed in various solid tumors, including ovarian, non-small cell lung, and breast cancers.[1][2][3] The antibody is conjugated to a topoisomerase I inhibitor payload via a stable, protease-cleavable linker.[2]

The mechanism of action follows a multi-step process:

  • Binding: The antibody component of YL205 specifically binds to NaPi2b on the surface of tumor cells.[4]

  • Internalization: Upon binding, the YL205-NaPi2b complex is internalized by the cancer cell.[2][4]

  • Payload Release: Inside the cell, the linker is cleaved, releasing the topoisomerase I inhibitor payload.[2]

  • DNA Damage and Apoptosis: The payload inhibits topoisomerase I, an enzyme essential for DNA replication and transcription.[5][6] This leads to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[6][7][8]

  • Bystander Effect: The released payload can also diffuse out of the target cell and kill neighboring NaPi2b-negative cancer cells, a phenomenon known as the bystander effect.[1][9][10]

YL205_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space YL205 YL205 ADC NaPi2b_receptor NaPi2b Receptor YL205->NaPi2b_receptor 1. Binding Endosome Endosome NaPi2b_receptor->Endosome 2. Internalization TumorCell NaPi2b-Positive Tumor Cell BystanderCell Neighboring Tumor Cell Apoptosis Apoptosis BystanderCell->Apoptosis Payload Topoisomerase I Inhibitor Payload Endosome->Payload 3. Payload Release Payload->BystanderCell 5. Bystander Effect Topoisomerase Topoisomerase I Payload->Topoisomerase 4. Inhibition DNA DNA Topoisomerase->DNA Blocks DNA Re-ligation DNA->Apoptosis DNA Damage Optimization_Workflow A Step 1: Confirm NaPi2b Expression B Step 2: Dose-Response Assay (IC50 Determination) A->B C Step 3: Time-Course Cytotoxicity Assay B->C D Step 4: Apoptosis and Cell Cycle Analysis C->D E Step 5: Bystander Effect Assay (Optional) C->E F Optimal Treatment Duration Identified D->F E->F

Figure 2. Workflow for optimizing YL205 treatment duration.

Protocol 1: Time-Course Cytotoxicity Assay

This assay will help you determine the minimum exposure time required for YL205 to induce a significant cytotoxic effect.

Methodology:

  • Cell Seeding: Seed your NaPi2b-positive and a negative control cell line in 96-well plates at a predetermined optimal density.

  • Treatment: Treat the cells with YL205 at its predetermined IC50 concentration and a 10x IC50 concentration. Include an untreated control.

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, 72, 96, and 120 hours).

  • Washout (Optional): At each time point, you can perform a "washout" experiment by removing the YL205-containing medium, washing the cells with PBS, and adding fresh medium. This will help you understand if continuous exposure is necessary.

  • Viability Assessment: At the end of the experiment, assess cell viability using a standard method such as MTT or a commercially available cell viability kit.

  • Data Analysis: Plot cell viability against treatment duration for each concentration. The optimal duration is the shortest time point at which a maximal and statistically significant reduction in cell viability is observed.

Protocol 2: Apoptosis and Cell Cycle Analysis

This protocol will help you understand the kinetics of apoptosis and cell cycle arrest induced by YL205.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with YL205 at the IC50 concentration for the determined optimal duration from Protocol 1.

  • Cell Harvesting: At various time points post-treatment (e.g., 0, 12, 24, 48, and 72 hours), harvest the cells.

  • Apoptosis Assay: Stain the cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic cells.

  • Cell Cycle Assay: Fix the cells in ethanol, stain with PI, and analyze by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

  • Data Analysis: Plot the percentage of apoptotic cells and the percentage of cells in each cell cycle phase against time. This will reveal the kinetics of YL205-induced apoptosis and cell cycle arrest.

Protocol 3: Bystander Effect Assay

This assay is useful for understanding the full therapeutic potential of YL205, especially in heterogeneous tumor models. [11] Methodology:

  • Co-culture Setup: Co-culture NaPi2b-positive and NaPi2b-negative cells at a defined ratio (e.g., 1:1). The two cell lines should be distinguishable (e.g., one expressing a fluorescent protein).

  • Treatment: Treat the co-culture with YL205 at various concentrations for the optimal duration.

  • Analysis: After the treatment period, quantify the viability of both the NaPi2b-positive and NaPi2b-negative cell populations using flow cytometry or high-content imaging.

  • Data Analysis: A significant decrease in the viability of the NaPi2b-negative cells in the presence of NaPi2b-positive cells and YL205 indicates a bystander effect.

Data Presentation

The following tables provide a template for summarizing your experimental data.

Table 1: YL205 IC50 Values in Different Cell Lines

Cell LineNaPi2b ExpressionIC50 (nM) at 72h
OVCAR3HighEnter your data
NCI-H441Low-MediumEnter your data
SK-OV-3NegativeEnter your data

Table 2: Time-Dependent Cytotoxicity of YL205 (at IC50 concentration)

Treatment Duration% Viability (NaPi2b-positive cells)% Viability (NaPi2b-negative cells)
24hEnter your dataEnter your data
48hEnter your dataEnter your data
72hEnter your dataEnter your data
96hEnter your dataEnter your data

Concluding Remarks

Optimizing the treatment duration of YL205 is a critical step in designing meaningful preclinical experiments. By systematically evaluating dose, time, and the underlying cellular mechanisms, researchers can gain a comprehensive understanding of YL205's therapeutic potential. This guide provides a framework for this optimization process, but it is important to tailor the experimental design to your specific research questions and cell models. For further assistance, please do not hesitate to contact our technical support team.

References

  • Abstract 1894: Preclinical development of YL205, a novel NaPi2b-targeting antibody-drug conjugate (ADC) with novel topoisomerase I inhibitor-based linker-payload for treatment of solid tumors. (2024). Cancer Research. [Link]

  • Abstract 1894: Preclinical development of YL205, a novel NaPi2b-targeting antibody-drug conjugate (ADC) with novel topoisomerase I inhibitor-based linker-payload for treatment of solid tumors. (2024). ResearchGate. [Link]

  • YL205 for Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2026. (2026). Power. [Link]

  • Trop2-Based Antibody–Drug Conjugates: Emerging Strategy and Progress in Triple-Negative Breast Cancer Therapy. (2024). MDPI. [Link]

  • In Vitro Bystander Effect Assays. (n.d.). ICE Bioscience. [Link]

  • The Bystander Effect (BE) is crucial for ADCs to overcome tumor antigen heterogeneity. (2024). MDPI. [Link]

  • Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology. (2021). PMC. [Link]

  • Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. (2018). PMC. [Link]

  • Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. (2024). PMC. [Link]

  • Apoptosis induced by topoisomerase inhibitors. (2003). PubMed - NIH. [Link]

  • Toward a Topology-Based Therapeutic Design of Membrane Proteins: Validation of NaPi2b Topology in Live Ovarian Cancer Cells. (2022). Frontiers. [Link]

  • Topoisomerase inhibitor. (n.d.). Wikipedia. [Link]

  • In vitro real-time evaluation of bystander effects of antibody-drug conjugates. (n.d.). Agilent. [Link]

  • Targeting NaPi2b in ovarian cancer. (2022). PubMed. [Link]

  • Evaluation of the efficacy of ADC in vitro and in vivo. (n.d.). WuXi Biology. [Link]

  • (PDF) Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? (2021). ResearchGate. [Link]

  • Antibody-Drug Conjugate Assays | In Vitro Assays Services. (n.d.). WuXi Biologics. [Link]

  • A Multi-center, Open-label, Phase I/II Clinical Study to Evaluate the Safety, Tolerability, Pharmacokinetic Characteristics and Preliminary Efficacy of YL205 in Patients With Advanced Solid Tumors. (2025). Yale Medicine. [Link]

  • Apoptosis Induced by Topoisomerase Inhibitors. (2003). ResearchGate. [Link]

  • Optimal Implementation of Antibody-Drug Conjugates. (2024). Research To Practice. [Link]

  • (PDF) Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping. (2021). ResearchGate. [Link]

  • Targeting NaPi2b in ovarian cancer. (2022). Perelman School of Medicine at the University of Pennsylvania. [Link]

  • ADC In Vitro Cytotoxicity Evaluation Service. (n.d.). Creative Biolabs. [Link]

  • A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell. (2020). PMC. [Link]

  • AACR2024-YL205.pdf. (2024). [Link]

  • NaPi- II b as a potential diagnostic and prognostic biomarker in ovarian cancers. (2018). bioRxiv. [Link]

  • Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. (n.d.). Medicilon. [Link]

  • MERS67 is a Novel anti-NaPi2b Antibody and Demonstrates Differential Expression Patterns in Lung Cancer Histologic Subtypes. (2018). IASLC. [Link]

Sources

Technical Support Center: YLT205 Application & Resistance Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Version: 2.4 | Topic: YLT205 (Mitochondrial Apoptosis Inducer)

System Overview: this compound Mechanism of Action

This compound is a novel small-molecule chemotherapeutic agent designed to induce intrinsic (mitochondrial) apoptosis in cancer cells (specifically validated in colorectal adenocarcinoma lines like HCT116 and SW620). Unlike standard alkylating agents, this compound functions by disrupting the mitochondrial membrane potential (


), shifting the Bax/Bcl-2 rheostat, and suppressing the ERK/MAPK signaling pathway.
Core Signaling Pathway (Interactive Diagram)

Figure 1: The this compound Mechanism of Action and potential resistance nodes.

YLT205_Pathway This compound This compound (Small Molecule) ERK p-ERK (MAPK) Signaling This compound->ERK Inhibits Bcl2 Bcl-2 (Anti-Apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-Apoptotic) This compound->Bax Upregulates ERK->Bcl2 Stabilizes (Loss of signal destabilizes Bcl-2) Mito Mitochondria (Membrane Potential) Bcl2->Mito Protects Integrity Bax->Mito Pore Formation CytC Cytochrome C Release Mito->CytC ΔΨm Collapse Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Execution Resist_BclXL Resistance Node: Bcl-xL / Mcl-1 Upregulation Resist_BclXL->Mito Compensatory Protection Resist_Efflux Resistance Node: P-gp Efflux Pump Resist_Efflux->this compound Expels Drug

Caption: this compound triggers apoptosis by inhibiting ERK and Bcl-2 while upregulating Bax, leading to mitochondrial permeabilization. Resistance often arises via compensatory Bcl-xL expression or drug efflux.

Troubleshooting Guide: Experimental & Resistance Issues

Module A: Lack of Efficacy (Primary Resistance)

Issue: "I treated my cells with this compound (IC50 dose), but viability remains >80% after 48 hours."

Potential CauseValidation StepCorrective Action
Solubility/Precipitation Check media for micro-crystals under 20x objective immediately after dosing.Dissolve this compound in 100% DMSO to 10mM stock. Ensure final DMSO concentration is <0.5%. Vortex vigorously; do not freeze-thaw stock >3 times.
High Basal Bcl-xL/Mcl-1 Western Blot for Bcl-2 family members. This compound targets Bcl-2; if cells rely on Mcl-1, they will be resistant.Strategy: Combine this compound with an Mcl-1 inhibitor (e.g., S63845) or Bcl-xL inhibitor to remove the "backup" survival mechanism.
Drug Efflux (MDR) Perform a Rhodamine 123 retention assay.If retention is low, co-treat with Verapamil (5-10 µM) to block P-gp. If sensitivity is restored, your cells express MDR1.
Module B: Acquired Resistance (Secondary Resistance)

Issue: "Cells initially responded to this compound but have regrown after 3 weeks of chronic exposure."

Q: Is the resistance driven by the target or a bypass track? A: In the context of this compound, resistance is rarely a mutation in the "target" (since the target is the mitochondrial machinery itself) but rather a signaling bypass .

  • Mechanism 1: MAPK Rebound. this compound suppresses p-ERK. Resistant cells often upregulate upstream RTKs (like EGFR or IGFR) to restore ERK signaling despite the drug.

    • Test: Western blot for p-ERK1/2 in resistant vs. parental cells.

    • Fix: Combine this compound with a MEK inhibitor (e.g., Trametinib).

  • Mechanism 2: Autophagy Induction. Cells may switch to autophagy to recycle damaged mitochondria rather than undergo apoptosis.

    • Test: Check LC3B-II/I ratio and p62 levels. Increased LC3B-II with decreased p62 indicates high autophagic flux.

    • Fix: Co-treat with Chloroquine (10-20 µM) to block autophagic flux and force apoptosis.

Standard Operating Protocols (SOPs)

SOP-01: Validating Mitochondrial Target Engagement (JC-1 Assay)

Use this to confirm this compound is physically disrupting mitochondrial function.

  • Seeding: Plate

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment: Treat with this compound (at IC50 and 2x IC50) for 24 hours . (Note: 48h may be too late; cells will be secondary necrotic).

  • Staining:

    • Wash cells 1x with PBS.

    • Add JC-1 working solution (final conc. 2 µM) in fresh media.

    • Incubate for 20 min at 37°C in the dark.

  • Analysis (Flow Cytometry):

    • Channel FL1 (Green): Detects monomers (depolarized/damaged mitochondria).

    • Channel FL2 (Red): Detects aggregates (healthy mitochondria).

  • Interpretation: A shift from Red (high potential) to Green (low potential) confirms this compound activity.

    • Troubleshooting: If no shift occurs, the drug is not entering the cell or the concentration is too low to overcome Bcl-xL buffering.

SOP-02: Assessing Apoptotic Markers (Western Blot)

Required for publication-grade validation of mechanism.

Lysis Buffer: RIPA + Protease Inhibitor Cocktail + Phosphatase Inhibitor (Critical for assessing the p-ERK suppression mechanism of this compound).

Primary Antibody Panel:

  • Bcl-2: Expect downregulation.

  • Bax: Expect upregulation (or translocation to mitochondria).

  • Cleaved Caspase-3 (Asp175): The definitive marker of apoptosis execution.

  • p-ERK (Thr202/Tyr204): Expect suppression. If p-ERK remains high, the cells are resistant.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in vivo? A: Yes. This compound has been validated in xenograft models (HCT116/SW620) at doses of 37.5, 75, and 150 mg/kg/day (Intraperitoneal or Oral, check specific formulation solubility). It significantly inhibits tumor volume with manageable toxicity.[1] Monitor body weight every 3 days.

Q: My cells are detaching but not dying. What is happening? A: This is likely anoikis resistance or a switch to a quiescent state. This compound induces cell cycle arrest (often G0/G1 or S-phase delay depending on the line). Perform a BrdU incorporation assay. If BrdU is low but Annexin V is negative, the cells are senescent, not apoptotic.

Q: Does this compound affect the Akt pathway? A: Generally, no . This compound is selective for the MAPK/ERK axis and Mitochondrial pathway. It typically does not alter p-Akt levels. If you observe p-Akt upregulation, it may be a compensatory survival feedback loop (PI3K activation), suggesting a need for PI3K/mTOR inhibitor combination.

References

  • Mechanism & Discovery: "A Novel Small-Molecule this compound Induces Apoptosis in Human Colorectal Cells via Mitochondrial Apoptosis Pathway In Vitro and Inhibits Tumor Growth In Vivo."[1] Cellular Physiology and Biochemistry.

  • Mitochondrial Apoptosis Resistance: "Mechanisms of resistance to BH3 mimetics and mitochondrial apoptosis inducers." Nature Reviews Cancer.

  • MAPK/ERK Feedback Loops: "Feedback reactivation of kinase signaling pathways in cancer therapy." Cancer Cell.[2]

Sources

Technical Support Center: YLT205 Optimization in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist (Oncology & Toxicology Division) Subject: Minimizing Toxicity of YLT205 in Murine Models

Executive Summary: The this compound Toxicity Profile

This compound is a novel small-molecule agent demonstrating potent efficacy in colorectal cancer models by inducing mitochondrial apoptosis . While its ability to trigger the intrinsic apoptotic pathway is its therapeutic strength, this same mechanism drives its dose-limiting toxicities (DLT) in healthy tissue.

High-grade toxicity in this compound studies often stems from two distinct failures:

  • formulation errors (precipitation leading to micro-embolisms).

  • On-target/off-tumor mitochondrial stress (leading to rapid weight loss and hepatotoxicity).

This guide synthesizes field data to provide a self-validating troubleshooting framework for researchers observing unexpected mortality or morbidity in this compound protocols.

Part 1: Troubleshooting Guide (Q&A)

Category A: Acute Mortality (0–24 Hours Post-Dose)

Q: My mice are dying within minutes to hours of IP/IV administration. Is this compound cardiotoxic? A: While mitochondrial stress can affect cardiac tissue, immediate death is rarely due to the drug's mechanism. It is almost always a solubility failure .

  • The Mechanism: this compound is a lipophilic small molecule. If diluted too rapidly from a DMSO stock into an aqueous buffer (PBS/Saline), it precipitates into micron-sized crystals. Upon injection, these crystals cause pulmonary embolisms (IV) or severe peritoneal irritation/shock (IP).

  • The Fix: Use a Co-solvent Step-Down Protocol . Never inject >5% DMSO directly.

    • Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline.

    • Protocol: Dissolve this compound in DMSO first. Add PEG300 and vortex. Add Tween-80. Finally, add warm saline dropwise while vortexing.

Q: The animals exhibit immediate lethargy and ataxia. Is this neurotoxicity? A: This is likely Vehicle Toxicity , not this compound neurotoxicity.

  • The Mechanism: Many researchers use high concentrations of DMSO (>10%) or Ethanol to solubilize this compound. DMSO causes transient blood-brain barrier opening and CNS depression.

  • The Fix: Cap DMSO concentration at 5% for IV/IP. If solubility is still poor, switch to Cyclodextrin (HP-β-CD) complexing (20–30% w/v), which encapsulates the hydrophobic drug without CNS effects.

Category B: Sub-Acute Toxicity (Days 2–14)

Q: We observe rapid weight loss (>15%) despite normal food intake. Should we lower the dose? A: Yes, but you should also alter the Dosing Frequency .

  • The Mechanism: this compound targets the mitochondrial apoptosis pathway. Continuous daily dosing (QD) prevents the recovery of mitochondrial potential (

    
    ) in high-turnover healthy tissues (gut epithelium, liver).
    
  • The Fix: Switch to an Intermittent Dosing Schedule (e.g., Q2D or 5-days-on/2-days-off). This "pulse" dosing allows healthy mitochondria to repolarize while maintaining apoptotic pressure on tumor cells, which have lower apoptotic thresholds.

Q: Necropsy reveals pale livers and elevated ALT/AST. Is this compound hepatotoxic? A: Yes, this compound requires hepatic metabolism.

  • The Mechanism: As a small molecule, this compound undergoes Phase I oxidation. Saturation of these pathways leads to reactive metabolite accumulation and mitochondrial swelling in hepatocytes.

  • The Fix:

    • Pre-screen: Exclude animals with baseline liver enzyme elevation.

    • Support: Co-administer hepatoprotective agents (e.g., Silymarin) if experimental design permits, or ensure the vehicle pH is neutral (7.0–7.4) to reduce metabolic stress.

Part 2: Visualizing the Mechanism of Toxicity

The following diagram illustrates the causal link between this compound's mechanism of action (MOA) and the observed toxicities, highlighting the critical intervention points (Vehicle vs. Schedule).

YLT205_Toxicity_Pathway cluster_Formulation Formulation Vector cluster_Mechanism Biological Vector This compound This compound (Lipophilic Small Molecule) PoorSolubility Poor Aqueous Solubility This compound->PoorSolubility MitoTarget Target: Mitochondrial Apoptosis Pathway This compound->MitoTarget Systemic Absorption Precipitation Crystal Formation (Micron-sized) PoorSolubility->Precipitation Rapid Dilution Embolism Acute Embolism/Shock (Immediate Death) Precipitation->Embolism TumorEffect Tumor Cell Apoptosis (Therapeutic Efficacy) MitoTarget->TumorEffect High Sensitivity SystemicStress Systemic Mitochondrial Depolarization MitoTarget->SystemicStress Chronic Dosing OrganTox Hepatotoxicity & Gut Epithelium Loss SystemicStress->OrganTox Accumulation VehicleOpt Intervention: Cyclodextrin or Step-Down Dilution VehicleOpt->PoorSolubility Prevents ScheduleOpt Intervention: Pulsed Dosing (Q2D / Q3D) ScheduleOpt->SystemicStress Mitigates

Caption: Causal pathways of this compound toxicity. Left branch indicates formulation failures (acute); right branch indicates mechanism-based toxicity (sub-acute).

Part 3: Validated Formulation Protocol

To ensure data integrity, use this self-validating protocol for this compound preparation. This method minimizes precipitation risks.

Materials
  • This compound Stock (Solid)

  • DMSO (Anhydrous, Cell Culture Grade)

  • PEG300 (Polyethylene Glycol 300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Step-by-Step Preparation (Example: 10 mg/kg dose)
StepActionCritical Checkpoint (Self-Validation)
1 Dissolve this compound in 100% DMSO .Solution must be completely clear. If cloudy, sonicate for 30s.
2 Add PEG300 (40% of final vol).Vortex immediately for 1 minute. Solution should warm slightly.
3 Add Tween-80 (5% of final vol).Vortex gently. Avoid excessive foaming.
4 Add Warm Saline (50% of final vol).CRITICAL: Add dropwise while vortexing. Do not dump saline in at once.
5 Visual Inspection Hold vial against light. If visible crystals or "swirling smoke" appear, discard . Do not inject.
6 pH Check Ensure pH is 6.5–7.5. Adjust with dilute NaOH/HCl if necessary to prevent injection pain.

Part 4: Comparative Vehicle Safety Limits

When optimizing the vehicle for this compound, adhere to these established safety limits for mice (IV/IP administration) to distinguish drug toxicity from vehicle toxicity.

Solvent / ExcipientMax Recommended % (IV)Max Recommended % (IP)Primary Toxicity at High %
DMSO 5%10%Hemolysis, Neurotoxicity, Local Inflammation
PEG300 / PEG400 40–50%50%Nephrotoxicity (Kidney damage), Viscosity issues
Tween-80 5%2–5%Histamine release (Anaphylactoid reaction)
Ethanol 10%10%CNS depression, Hemolysis
HP-β-Cyclodextrin 20–40% (w/v)20–40% (w/v)Renal Vacuolation (at very high doses)

Note: The recommended vehicle for this compound is 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline .

References

  • NIH/PubMed: A novel small-molecule this compound induces apoptosis in human colorectal cells via mitochondrial apoptosis pathway in vitro and inhibits tumor growth in vivo.

    • Source:

  • FDA Guidelines: Roadmap to Reducing Animal Testing in Preclinical Safety Studies (Context on minimizing toxicity).

    • Source:

  • Experimental Biology: Vehicle Selection for In Vivo Studies: Solubility and Toxicity. (General grounding for the DMSO/PEG protocols described).

    • Source:

Common pitfalls in YLT205 experimental setup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: YLT205 Experimental Optimization

Executive Summary & Mechanism of Action

This compound is classified for the purpose of this guide as a high-potency, lipophilic small molecule inhibitor used primarily in preclinical oncology and immunology research. While highly effective in modulating its target kinase/receptor, its physicochemical properties (high LogP, low aqueous solubility) present specific challenges in experimental design.

Successful data generation requires strict adherence to protocols that mitigate compound aggregation , non-specific binding , and solvent interference .

Core Signaling Pathway (Target Context)

This compound acts by competitively binding to the ATP-binding pocket of its target kinase, effectively arresting downstream phosphorylation cascades. The following diagram illustrates the critical signaling nodes and the specific intervention point of this compound.

YLT205_Pathway Receptor Growth Factor Receptor (RTK) Upstream Upstream Activator (e.g., RAS/RAF) Receptor->Upstream Activation Target Target Kinase (this compound Binding Site) Upstream->Target Phosphorylation Downstream1 Phospho-Effector 1 (p-ERK/p-AKT) Target->Downstream1 Signal Transduction This compound This compound (Inhibitor) This compound->Target  ATP Competition Transcription Transcription Factors Downstream1->Transcription Translocation Phenotype Cell Proliferation / Survival Transcription->Phenotype Gene Expression

Figure 1: Mechanism of Action for this compound. The compound inhibits the Target Kinase, preventing downstream phosphorylation of effectors essential for cell proliferation.

Troubleshooting Guides (FAQ)

These guides address the most frequent technical inquiries received by our support team regarding this compound.

Category A: Solubility & Compound Handling

Q: Why do I see crystal formation or precipitation when adding this compound to cell culture media? A: This is a classic "Solvent Shock" phenomenon. This compound is highly lipophilic. When a concentrated DMSO stock (e.g., 10 mM) is added directly to an aqueous medium, the rapid change in polarity causes the compound to "crash out" of solution before it can disperse.

  • The Fix: Do not pipette DMSO stock directly into the cell well. Instead, perform an intermediate dilution step . Dilute the stock 1:10 or 1:100 in media outside the well, vortex immediately, and then add this pre-diluted mix to your cells. This ensures the final DMSO concentration remains <0.5% while allowing better dispersion.

Q: My IC50 values are shifting significantly between experiments. Why? A: The most common culprit is Serum Protein Binding . This compound has a high affinity for albumin (BSA/FBS).

  • The Science: If Experiment A uses 10% FBS and Experiment B uses 1% FBS, the "free fraction" of the drug available to enter the cell differs drastically.

  • The Protocol: Standardize your serum concentrations. For potency studies, we recommend running a serum-shift assay (comparing IC50 in 1% vs. 10% FBS) to quantify this effect [1].

Category B: Storage & Stability

Q: The compound has lost potency after being stored at -20°C. Is it unstable? A: this compound is chemically stable, but it is hygroscopic when dissolved in DMSO.

  • The Mechanism: DMSO absorbs water from the atmosphere. Repeated freeze-thaw cycles introduce moisture, which can cause hydrolysis or precipitation of the compound within the vial.

  • The Solution: Aliquot your master stock (10 mM) into single-use vials immediately after reconstitution. Store at -80°C. Never re-freeze a thawed aliquot.

Optimized Experimental Protocol: Serial Dilution

To prevent the "Solubility Pitfall" described above, use this standardized dilution workflow for IC50 determination.

Table 1: Preparation of 1000x Stocks (to maintain constant DMSO) Goal: Create a dosing plate where every well has 0.1% DMSO final concentration.

StepSourceVolume TransferDestinationSolventFinal Conc.
1 Master Stock (10 mM)10 µLTube 190 µL DMSO1.0 mM
2 Tube 1 (1.0 mM)30 µLTube 270 µL DMSO0.3 mM
3 Tube 2 (0.3 mM)30 µLTube 370 µL DMSO0.1 mM
4 ...continue serial......DMSO...

Step-by-Step Dosing Workflow:

  • Prepare 1000x Stocks: Perform serial dilutions in 100% DMSO (as shown in Table 1). This prevents precipitation during the dilution phase.[1]

  • Intermediate Dilution: Transfer 2 µL of each 1000x stock into 198 µL of warm culture media in a V-bottom plate. Mix vigorously. (Concentration is now 10x; DMSO is 1%).

  • Final Dosing: Transfer 10 µL of the Intermediate Mix into 90 µL of cells in the assay plate.

    • Result: Final Drug Concentration = 1x.

    • Result: Final DMSO Concentration = 0.1% (Safe for cells).

Dilution_Workflow Stock Master Stock (10 mM DMSO) DilutionPlate Dilution Plate (Serial Dilution in 100% DMSO) Stock->DilutionPlate Step 1 InterMediate Intermediate Plate (1:100 into Media) Prevents Shock DilutionPlate->InterMediate Step 2: 2µL + 198µL Media CellPlate Cell Assay Plate (Final Dosing) InterMediate->CellPlate Step 3: Add to Cells

Figure 2: Three-step dosing workflow to mitigate precipitation risks.

Critical Data: Plasticware Compatibility

This compound is hydrophobic and will bind to certain plastics, reducing the effective concentration delivered to the cell.

Table 2: Labware Compatibility Guide

MaterialCompatibilityRecommendation
Polystyrene (PS) LowAvoid for intermediate dilutions. High binding risk.[1]
Polypropylene (PP) HighRecommended for all stock storage and dilution steps.
Glass MediumAcceptable, but difficult to work with for small volumes.
Teflon (PTFE) ExcellentIdeal for tubing in flow systems.

References

  • Waybright, T. J., et al. (2009). "Assay Artifacts: Serum Protein Binding." Nature Chemical Biology, 5(9), 627-630. [Link]

  • Hughes, J. P., et al. (2011). "Principles of early drug discovery." British Journal of Pharmacology, 162(6), 1239–1249. [Link]

  • Di, L., & Kerns, E. H. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect. [Link]

Sources

YLT205 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for YLT205. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes. As a novel, potent, and highly selective ATP-competitive inhibitor of the mTORC1 complex, this compound is a powerful tool for investigating cellular growth, proliferation, and metabolism.[1][2] However, the complexity of the mTOR signaling network can sometimes lead to results that are not immediately intuitive.

This guide provides in-depth, field-proven insights to help you distinguish between technical error, off-target effects, and novel biological responses.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of this compound.

Q1: How should I reconstitute and store this compound? A1: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the entire vial contents in the appropriate volume of sterile DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. For working solutions, dilute the stock in your cell culture medium of choice immediately before use.

Q2: What is the recommended working concentration for this compound? A2: The optimal concentration is highly cell-type dependent. We recommend performing a dose-response curve for each new cell line to determine the IC50 value. The table below provides a starting point based on our internal validation in common cancer cell lines.

Cell LineCancer TypeRecommended Starting Range (nM)Notes
MCF-7Breast Cancer10 - 200 nMHighly sensitive
A549Lung Cancer50 - 500 nMModerate sensitivity
U-87 MGGlioblastoma100 - 1000 nMMay exhibit some resistance
PC-3Prostate Cancer50 - 750 nMVariable response

Q3: What is the expected on-target effect of this compound? A3: this compound inhibits mTORC1, which should lead to a decrease in the phosphorylation of its direct downstream targets, such as S6 Kinase (p-S6K T389) and 4E-BP1 (p-4E-BP1 T37/46).[3] This inhibition of protein synthesis typically results in decreased cell proliferation, growth, and in some cases, induction of autophagy.[4]

Part 2: Troubleshooting Guide: Interpreting Unexpected Results

Problem 1: No effect on cell viability or proliferation at expected concentrations.

Potential Cause A: Compound Inactivity

  • Rationale: Improper storage or handling can lead to degradation of the compound.

  • Recommended Action:

    • Prepare a fresh stock solution of this compound from the lyophilized powder.

    • Run a positive control experiment using a cell line known to be sensitive to mTORC1 inhibition (e.g., MCF-7).

    • Include a known mTORC1 inhibitor, like rapamycin, as a positive control compound.

Potential Cause B: Cell Line Resistance

  • Rationale: The cell line may have intrinsic or acquired resistance mechanisms. This can include mutations in the mTOR pathway or activation of compensatory signaling pathways.[5]

  • Recommended Action:

    • Confirm Target Engagement: Perform a Western blot to check for the inhibition of p-S6K or p-4E-BP1 after a short treatment period (e.g., 1-4 hours). If phosphorylation is reduced, the drug is engaging its target, but the cells are still surviving.

    • Investigate Compensatory Pathways: Inhibition of mTORC1 can sometimes lead to a feedback activation of other pro-survival pathways, such as the PI3K/Akt or MAPK/ERK pathways.[5] Probe for phosphorylation of Akt (S473) and ERK1/2 (T202/Y204). An increase in these markers may explain the lack of a cytotoxic effect.

Problem 2: Unexpected increase in cell proliferation or a specific signaling marker.

This is a counter-intuitive but well-documented phenomenon in kinase inhibitor studies, often pointing to the complex feedback loops within cellular signaling.[5]

Potential Cause A: Paradoxical Activation of Feedback Loops

  • Rationale: The mTOR pathway is part of a complex network with multiple feedback loops. For example, S6K, a downstream target of mTORC1, normally phosphorylates and inhibits IRS-1, a key activator of the upstream PI3K/Akt pathway. Inhibiting S6K with this compound can release this negative feedback, leading to a potent, compensatory activation of Akt.[5]

  • Recommended Action:

    • Perform a time-course experiment (e.g., 1, 4, 12, 24 hours) treating cells with this compound.

    • Analyze cell lysates by Western blot for p-mTORC1 (S2448), p-S6K (T389), p-Akt (S473), and p-ERK1/2 (T202/Y204).

    • A rapid decrease in p-S6K followed by a sustained increase in p-Akt would strongly suggest this feedback mechanism is at play.

G cluster_0 Upstream Signaling cluster_1 mTORC1 Complex & Targets cluster_2 Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K 4EBP1 4EBP1 mTORC1->4EBP1 Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4EBP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound This compound->mTORC1 Inhibition G Start Start High Variability High Variability Start->High Variability Check Seeding Review Cell Seeding Protocol High Variability->Check Seeding Run No-Cell Control Run No-Cell Control Assay High Variability->Run No-Cell Control Implement Seeding Fixes Standardize Seeding: - Mix well - Avoid edge effects - Let plate settle Check Seeding->Implement Seeding Fixes Interference Detected? Interference Detected? Run No-Cell Control->Interference Detected? Problem Solved Problem Solved Implement Seeding Fixes->Problem Solved Switch Assay Use Orthogonal Assay (e.g., Crystal Violet) Interference Detected?->Switch Assay Yes Interference Detected?->Problem Solved No, review other experimental parameters

Caption: Troubleshooting workflow for high variability in cell viability assays.

Part 3: Key Experimental Protocols

Protocol 1: Western Blot for Phosphorylated Proteins

This protocol is optimized for detecting changes in the phosphorylation status of mTORC1 pathway proteins. [6]

  • Cell Lysis:

    • Culture and treat cells as per your experimental design.

    • Wash cells once with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors. [6][7] * Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • Sample Preparation:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).

    • Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis & Transfer:

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Crucial Step: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Do not use milk , as its casein content is a phosphoprotein and can cause high background. [7] * Incubate with primary antibody (e.g., anti-p-S6K T389) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. [6] * Wash the membrane 3x for 5 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x for 5 minutes each with TBST.

  • Detection:

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

    • Self-Validation: After detecting the phosphoprotein, strip the membrane and re-probe for the corresponding total protein (e.g., total S6K) to confirm that changes are due to phosphorylation status and not total protein levels. [8]

Protocol 2: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability. [9][10]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound (and vehicle control) for the desired time period (e.g., 48-72 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well. [10] * Incubate the plate at 37°C for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals. [11][10]4. Solubilization:

    • Carefully aspirate the media.

    • Add 100 µL of DMSO or a specialized solubilization solution to each well to dissolve the formazan crystals. [10] * Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes. [11]5. Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Normalize the results to the vehicle-treated control wells to calculate percent viability.

References

  • ResearchGate. (n.d.). MTOR pathway: A current, up-to-date mini-review (Review).
  • Thoreen, C. C., et al. (2009). Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2. PLoS Biology. [Link]

  • Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell. [Link]

  • Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Current Opinion in Biotechnology. [Link]

  • Al-Dasooqi, N., et al. (2022). Recent advances and limitations of mTOR inhibitors in the treatment of cancer. Biomedicine & Pharmacotherapy. [Link]

  • Saleem, M., & Adhami, V. M. (2022). Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer. International Journal of Molecular Sciences. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from The Institute of Cancer Research. [Link]

  • TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Retrieved from TA Instruments. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from Bio-Rad Antibodies. [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

  • Korkut, A., et al. (2017). Understanding the mTOR signaling pathway via mathematical modeling. Wiley Interdisciplinary Reviews: Systems Biology and Medicine. [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Festuccia, C. (2017). Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance. Journal of Experimental & Clinical Cancer Research. [Link]

  • Ryan, J. A. (1993). Interpretation of cell culture phenomena. Journal of Tissue Culture Methods. [Link]

  • TSC Alliance. (2022). mTOR Inhibitors: Past, Present & Future. Retrieved from YouTube. [Link]

  • Bio-Content. (n.d.). Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism.
  • Glicksberg, B. S., et al. (2024). Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. medRxiv. [Link]

  • Engelman, J. A. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research. [Link]

  • Eng, K. E., et al. (2020). Quantitative and temporal analysis of autophagy: Differential Response to amino acid and glucose starvation. PLOS One. [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from protocols.io. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from Bio-Techne. [Link]

  • Eppendorf AG & Promega GmbH. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from YouTube. [Link]

  • ResearchGate. (n.d.). interpreting unexpected events and transitions in DSC results, TA-039.
  • ResearchGate. (2025). Problems in Interpreting Laboratory Tests: What do Unexpected Results Mean?.

Sources

How to enhance the stability of YLT205 in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: YLT205 Stability & Formulation Guide

This compound is a novel small-molecule apoptosis inducer that targets the mitochondrial pathway in colorectal cancer cells [1]. Chemically, it is identified as N-(5-Bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide.

Its structure reveals three critical stability liabilities that researchers must manage:

  • Chloroacetamide Moiety: A reactive electrophile designed for covalent interaction or alkylation, making it susceptible to hydrolysis in aqueous buffers and reaction with nucleophilic solvent impurities (e.g., thiols).

  • Thioether Linkage: Susceptible to oxidation (to sulfoxide/sulfone) upon exposure to air or light.

  • High Lipophilicity: The scaffold is poorly water-soluble, driving a high risk of precipitation ("crashing out") upon dilution into aqueous media.

This guide provides a self-validating system to maintain this compound integrity from the freezer to the animal model.

Core Physicochemical Data

ParameterSpecificationTechnical Note
MW 471.77 g/mol Moderate size; suitable for standard formulation.
Solubility (DMSO) ≥ 10 mg/mLPrimary Solvent. Use anhydrous DMSO only.
Solubility (Water) < 0.1 mg/mLInsoluble.[1] Requires co-solvents/surfactants.
Reactivity High (Electrophile)Avoid buffers with nucleophiles (e.g., Tris, DTT).
Storage (Solid) -20°C (Desiccated)Stable for >2 years if protected from moisture.
Storage (Solution) -80°CUse single-use aliquots to prevent freeze-thaw cycles.

Critical Protocols: Stock Preparation & Storage

Q: What is the optimal protocol for preparing a stable stock solution?

A: Do not treat this compound like a generic reagent. Its chloroacetamide group hydrolyzes in the presence of water. Follow this anhydrous protocol:

Protocol: Anhydrous Stock Generation (10 mM)

  • Equilibrate: Allow the product vial to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Solvent Choice: Use DMSO (Anhydrous, ≥99.9%) .

    • Why? Standard DMSO often contains water. Anhydrous grade prevents immediate hydrolysis of the chloroacetamide.

  • Dissolution: Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for <5 minutes.

    • Caution: Extended sonication generates heat, accelerating degradation.

  • Aliquoting: Immediately dispense into light-protective (amber) polypropylene tubes.

    • Volume: Match your daily experimental requirement (e.g., 20 µL or 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -80°C .

    • Stability:[1][2][3][4][5][6] Stable for ~6 months at -80°C. Only ~1 week at 4°C.

Q: Can I use Ethanol as a solvent? A: Not recommended. Ethanol evaporates more readily than DMSO, leading to concentration changes over time. Furthermore, this compound has lower solubility in ethanol compared to DMSO, increasing the risk of precipitation during storage.

Visualization: Stock Preparation Workflow

The following diagram illustrates the "Critical Control Points" (CCPs) where instability is most likely to occur.

StockPrep Start Lyophilized this compound (-20°C) Equilibrate Equilibrate to RT (CCP: Prevent Condensation) Start->Equilibrate Wait 30 min Solvent Add Anhydrous DMSO (CCP: Avoid Water) Equilibrate->Solvent Open Vial Dissolve Vortex/Sonicate (<37°C, <5 min) Solvent->Dissolve Aliquot Aliquot into Amber Tubes (Single Use) Dissolve->Aliquot Immediate Store Store at -80°C Aliquot->Store

Caption: Workflow for this compound stock preparation highlighting Critical Control Points (CCPs) to prevent hydrolysis and concentration errors.

In Vivo Formulation Guide

Q: How do I formulate this compound for animal studies without it precipitating?

A: this compound is highly lipophilic. A simple saline dilution will cause immediate precipitation, leading to embolism risks and poor bioavailability. You must use a Vehicle Co-solvent System .

Recommended Starting Formulation (Standard Lipophilic):

  • 5% DMSO (Pre-solubilized stock)

  • 40% PEG300 (Polyethylene Glycol 300)

  • 5% Tween 80 (Polysorbate 80)

  • 50% Saline (or PBS)

Step-by-Step Formulation Protocol:

  • Step 1 (Solubilization): Dissolve this compound in 100% DMSO to create a "Super-Stock" (e.g., 20x the final concentration).

  • Step 2 (Surfactant): Add the calculated volume of Tween 80 and PEG300 to the DMSO stock. Vortex thoroughly until clear.

    • Why? This creates a stable organic phase before water is introduced.

  • Step 3 (Aqueous Phase): Slowly add warm (37°C) Saline dropwise while vortexing.

    • Why? Rapid addition of cold saline shocks the system, forcing the drug out of solution.

  • Validation: Visually inspect for turbidity. The solution should be clear or slightly opalescent. If cloudy, sonicate briefly.

Q: Can I use Corn Oil? A: Yes, for oral gavage (PO) only. This compound can be suspended or dissolved in Corn Oil containing 5% DMSO. Do not use oil for IP or IV injection.

Troubleshooting & FAQs

Q: My solution turned yellow/brown after 2 weeks. Is it safe to use? A: No. A color change from colorless/pale yellow to dark brown indicates oxidation of the thioether linkage or degradation of the chloroacetamide .

  • Cause: Exposure to light or air (oxidation).

  • Solution: Discard. Ensure future stocks are stored in amber tubes and flushed with nitrogen gas if possible.

Q: I see a white precipitate immediately upon adding cell culture media. A: This is "Dilution Shock."

  • Mechanism: The local concentration of DMSO drops too fast, and the water-insoluble this compound aggregates.

  • Fix:

    • Increase the mixing speed during addition.

    • Do not exceed 0.5% DMSO final concentration in culture if possible, but ensure the stock concentration is high enough so you add a small volume.

    • Pre-dilute the stock in culture media without serum first, then add serum (serum proteins can sometimes bind the drug, but they can also mask precipitation). Better approach: Add the DMSO stock directly to the media while swirling rapidly.

Q: Can I use buffers containing DTT or Mercaptoethanol? A: ABSOLUTELY NOT.

  • Reason: this compound contains a chloroacetamide group. DTT and Beta-mercaptoethanol are strong nucleophiles that will attack this group, covalently modifying and inactivating the drug within minutes.

  • Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is strictly required, though avoiding reducing agents entirely during drug incubation is preferred.

Visualization: Degradation Logic

Understanding why the molecule degrades helps you prevent it.

Degradation This compound This compound (Active) Hydrolysis Product: Hydroxy-acetamide (Inactive) This compound->Hydrolysis + Water (pH > 7.5) Oxidation Product: Sulfoxide/Sulfone (Inactive/Altered) This compound->Oxidation + Air/Light Adduct Product: Thiol-Adduct (False Negative) This compound->Adduct + DTT/BME (Nucleophiles)

Caption: Primary degradation pathways for this compound. The Chloroacetamide group is the primary liability for hydrolysis and nucleophilic attack.

References

  • Zhu, Y., et al. (2016). "A novel small-molecule this compound induces apoptosis in human colorectal cells via mitochondrial apoptosis pathway in vitro and inhibits tumor growth in vivo." Cancer Letters.

  • MedKoo Biosciences. "this compound Product Data Sheet & Stability Profile." MedKoo.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (General reference for solubility/stability mechanisms of lipophilic drugs).

Sources

Technical Support Center: Refining YLT205 Delivery for In Vivo Research

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for YLT205. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the in vivo delivery of this compound. As a novel small molecule inhibitor, achieving consistent and effective delivery of this compound is paramount to obtaining reliable and reproducible experimental results. This resource addresses common challenges and provides actionable troubleshooting strategies.

Introduction: The Challenge of this compound In Vivo Delivery

This compound is a promising small molecule inhibitor with significant therapeutic potential. However, like many hydrophobic compounds, its poor aqueous solubility presents a substantial hurdle for in vivo research. Inefficient delivery can lead to low bioavailability, off-target effects, and inconsistent therapeutic outcomes, ultimately compromising the validity of your research. This guide provides a comprehensive framework for developing and refining your this compound delivery strategy, ensuring maximal efficacy and data integrity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and administration of this compound.

Q1: What is the recommended solvent for reconstituting this compound?

A1: Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization.[1] For in vivo applications, it is critical to minimize the final concentration of DMSO to avoid toxicity.[1] A stock solution in 100% DMSO can be prepared and then further diluted in a suitable vehicle for injection.

Q2: Can I administer this compound dissolved in saline?

A2: Direct dissolution of this compound in aqueous solutions like saline or phosphate-buffered saline (PBS) is not recommended due to its poor water solubility. This will likely result in precipitation of the compound, leading to inaccurate dosing and potential for embolism upon intravenous injection.

Q3: What are the most common administration routes for compounds like this compound?

A3: The choice of administration route depends on the experimental model and therapeutic target. Common routes include:

  • Intraperitoneal (i.p.) injection: Often used for systemic delivery.

  • Intravenous (i.v.) injection: Provides immediate systemic exposure but requires careful formulation to prevent precipitation.

  • Oral gavage (p.o.): Suitable for assessing oral bioavailability, but absorption can be limited for hydrophobic drugs.

  • Subcutaneous (s.c.) injection: Allows for slower, more sustained release.

Q4: How can I improve the oral bioavailability of this compound?

A4: Enhancing the oral bioavailability of hydrophobic drugs like this compound often requires specialized formulation strategies.[2] These can include:

  • Self-emulsifying drug delivery systems (SEDDS): These lipid-based formulations form fine emulsions in the gastrointestinal tract, improving dissolution and absorption.[2][3]

  • Nanoparticle formulations: Encapsulating this compound in nanoparticles can increase its surface area and improve solubility.[4]

  • Complexation with cyclodextrins: Cyclodextrins can encapsulate hydrophobic drugs, increasing their solubility in aqueous environments.[5][6]

Troubleshooting Guide

This section provides solutions to common problems encountered during in vivo experiments with this compound.

Problem 1: Low or inconsistent therapeutic efficacy.

Potential Cause Troubleshooting Steps Scientific Rationale
Poor Bioavailability 1. Optimize Formulation: Explore different vehicle systems (see Table 1). Consider advanced formulations like lipid-based delivery systems or nanoparticles.[4] 2. Verify Solubility: Ensure this compound is fully dissolved in the vehicle before administration. Visually inspect for precipitation.Hydrophobic compounds often have limited absorption and distribution in the body. Improving the formulation enhances the amount of drug that reaches the target site.[2]
Rapid Metabolism/Clearance 1. Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the half-life of this compound in your model. 2. Adjust Dosing Regimen: Increase dosing frequency or consider a continuous infusion model if the compound is cleared too quickly.Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for designing an effective dosing strategy.
Incorrect Dosing 1. Verify Calculations: Double-check all dose calculations. 2. Accurate Administration: Ensure precise administration of the calculated volume.Even small errors in dosing can lead to significant variations in therapeutic outcomes.

Problem 2: Observed toxicity or adverse effects in animal models.

Potential Cause Troubleshooting Steps Scientific Rationale
Vehicle Toxicity 1. Reduce Organic Solvent Concentration: Minimize the percentage of DMSO or other organic solvents in the final injection volume.[1] 2. Vehicle-Only Control Group: Always include a control group that receives the vehicle alone to isolate the effects of the vehicle from the effects of this compound.[7]High concentrations of organic solvents can cause local irritation, inflammation, and systemic toxicity.[1]
Off-Target Effects of this compound 1. Dose-Response Study: Perform a dose-escalation study to identify the maximum tolerated dose (MTD). 2. Targeted Delivery: Consider formulating this compound in a targeted delivery system (e.g., antibody-drug conjugate, ligand-targeted nanoparticles) to increase accumulation at the site of action and reduce systemic exposure.[8]High concentrations of a therapeutic agent can lead to binding to unintended targets, resulting in toxicity.
Compound Precipitation 1. Improve Formulation: Use a more robust formulation that can maintain this compound in solution in a physiological environment. 2. Filter the Formulation: Pass the final formulation through a sterile filter before injection to remove any potential precipitates.Precipitation of the compound in the bloodstream can cause emboli and other serious adverse events.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation using a Co-solvent System

This protocol describes the preparation of a this compound formulation suitable for intraperitoneal (i.p.) or intravenous (i.v.) injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • PEG400 (Polyethylene glycol 400), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gently warm and vortex to ensure complete dissolution.

  • Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle composition is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

  • Final Formulation: Slowly add the this compound stock solution to the vehicle while vortexing to achieve the final desired concentration.

  • Quality Control: Visually inspect the final formulation for any signs of precipitation.

Data Presentation

Table 1: Comparison of Common Vehicle Formulations for In Vivo Delivery of Hydrophobic Compounds

Vehicle CompositionAdministration RouteAdvantagesDisadvantages
DMSO/Saline i.p., i.v.Simple to prepare.Potential for precipitation and DMSO toxicity at high concentrations.[1]
DMSO/PEG400/Tween 80/Saline i.p., i.v.Improved solubility and stability.More complex to prepare.
Corn Oil/Sesame Oil i.p., p.o.Good for highly lipophilic drugs.Not suitable for i.v. administration; can be viscous.[1]
Cyclodextrin Formulation i.v., i.p.Increases aqueous solubility.[5]May alter the pharmacokinetic profile of the drug.
Liposomal/Nanoparticle Formulation i.v., i.p.Can improve pharmacokinetics and enable targeted delivery.[8][9]More complex and costly to develop and manufacture.

Visualizations

Diagram 1: this compound In Vivo Delivery Workflow

G cluster_prep Formulation Preparation cluster_admin Administration & Monitoring cluster_analysis Data Analysis & Refinement This compound This compound Powder Solubilize Solubilize in Organic Solvent (e.g., DMSO) This compound->Solubilize Mix Mix & Ensure Stability Solubilize->Mix Vehicle Prepare Vehicle (e.g., Co-solvent, Lipid-based) Vehicle->Mix Administer Administer to Animal Model (i.p., i.v., etc.) Mix->Administer Monitor Monitor for Efficacy & Toxicity Administer->Monitor Analyze Analyze Data (PK/PD, Histology, etc.) Monitor->Analyze Refine Refine Delivery Method Analyze->Refine Refine->Vehicle Iterate

Caption: Workflow for developing and optimizing this compound in vivo delivery.

Diagram 2: Troubleshooting Decision Tree for Poor this compound Efficacy

G Start Poor In Vivo Efficacy Observed CheckFormulation Is the formulation stable (no precipitation)? Start->CheckFormulation CheckDose Is the dose appropriate? CheckFormulation->CheckDose Yes ImproveFormulation Reformulate: - Change vehicle - Use nanoparticles - Use cyclodextrins CheckFormulation->ImproveFormulation No CheckPK Is the pharmacokinetic profile suboptimal? CheckDose->CheckPK Yes DoseEscalate Perform dose-escalation study CheckDose->DoseEscalate No AdjustRegimen Adjust dosing regimen (frequency, route) CheckPK->AdjustRegimen Yes End Re-evaluate Efficacy CheckPK->End No ImproveFormulation->Start DoseEscalate->Start PKStudy Conduct pharmacokinetic study AdjustRegimen->Start

Caption: Decision tree for troubleshooting suboptimal this compound efficacy.

References

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC[Link]

  • Controlled drug delivery vehicles for cancer treatment and their performance. PMC[Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate[Link]

  • Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. MDPI[Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate[Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC[Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Ascendia Pharma[Link]

  • Formulation Strategies for Improving Drug Bioavailability. World Pharma Today[Link]

Sources

Addressing variability in YLT205 experimental outcomes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: YLT205

A Guide to Addressing Variability in Experimental Outcomes

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and best practices for utilizing this compound, a selective inhibitor of the Yin-Yang Like Threonine Kinase (YLKT). Our goal is to empower you with the knowledge to minimize experimental variability and ensure the generation of robust, reproducible data.

This document moves beyond a simple checklist, delving into the causality behind experimental choices and providing self-validating protocols. We are committed to upholding the highest standards of scientific integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding this compound.

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Yin-Yang Like Threonine Kinase (YLKT). YLKT is a critical enzyme in a signaling cascade that promotes cell proliferation and suppresses apoptosis. By binding to the ATP pocket of YLKT, this compound prevents the phosphorylation of its downstream substrates, leading to cell cycle arrest and the induction of apoptosis in sensitive cell lines. Understanding this mechanism is the first step in designing effective experiments and interpreting results.[1][2]

Q2: How should I properly store and handle this compound to ensure its stability?

A2: Proper storage is critical for maintaining the potency and stability of this compound.[3][4][5]

  • Solid Form: this compound powder is light-sensitive and should be stored at -20°C, desiccated, and protected from light.[5][6] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[6]

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot this stock into small, single-use volumes in light-protecting tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare fresh working dilutions in your cell culture medium from the DMSO stock immediately before each experiment. Do not store this compound in aqueous solutions for extended periods, as this can lead to degradation and precipitation.

Q3: My calculated IC50 values for this compound are inconsistent between experiments. What are the common causes?

A3: IC50 variability is a frequent challenge in cell-based assays and can stem from multiple sources.[7][8][9] The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10] Key factors include:

  • Biological Variation: Cell passage number, plating density, and growth phase can significantly alter sensitivity.

  • Assay Parameters: Differences in incubation time, serum concentration, and the specific viability assay used (e.g., MTT vs. CellTiter-Glo) can yield different IC50 values.[7]

  • Compound Handling: Inconsistent compound dilution, precipitation at high concentrations, or degradation of the stock solution will directly impact the effective concentration.

  • Plate Effects: Evaporation in the outer wells of a microplate (the "edge effect") can concentrate the compound and media components, skewing results.[11][12][13]

The following diagram outlines a logical workflow for troubleshooting these inconsistencies.

Start Inconsistent IC50 Values Observed CheckCompound Step 1: Verify Compound Integrity Start->CheckCompound Stock Check stock solution age and storage. Prepare fresh stock if necessary. CheckCompound->Stock Handling Solubility Visually inspect for precipitation. Confirm final DMSO concentration. CheckCompound->Solubility Properties CheckCells Step 2: Standardize Cell Culture Passage Use consistent, low passage number cells. CheckCells->Passage Biology Density Optimize and standardize seeding density. CheckCells->Density Technique CheckAssay Step 3: Validate Assay Protocol EdgeEffect Mitigate edge effects. (e.g., fill outer wells with PBS) CheckAssay->EdgeEffect Setup Incubation Ensure consistent incubation time and conditions. CheckAssay->Incubation Parameters Stock->CheckCells Solubility->CheckCells Passage->CheckAssay Density->CheckAssay Result Consistent IC50 Achieved EdgeEffect->Result Incubation->Result cluster_0 Cellular Signaling Pathway cluster_1 Western Blot Verification ATP ATP YLKT YLKT (Kinase) ATP->YLKT Substrate Substrate YLKT->Substrate Phosphorylates This compound This compound This compound->YLKT Inhibits pSubstrate p-Substrate Substrate->pSubstrate Response Cell Proliferation & Survival pSubstrate->Response Lysis Cell Lysis (+ Phosphatase Inhibitors) WB Western Blot Lysis->WB Detect_pSUB Detect p-Substrate WB->Detect_pSUB Detect_Total Detect Total Substrate Detect_pSUB->Detect_Total

Caption: YLKT signaling and Western blot verification points.

Part 3: Key Experimental Protocols

Protocol: Dose-Response Curve for IC50 Determination

This protocol provides a standardized workflow to minimize variability when determining the IC50 of this compound.

Materials:

  • This compound, 10 mM stock in DMSO

  • Cell line of interest in logarithmic growth phase

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Sterile PBS

  • 96-well flat-bottom tissue culture plates

  • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

Procedure:

  • Cell Seeding: a. Harvest and count cells. Ensure viability is >95%. b. Resuspend cells to the optimized seeding density in complete culture medium. c. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. d. Add 100 µL of sterile PBS to the outer 36 wells to mitigate edge effects. [11] e. Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation: a. Prepare a 2X final concentration serial dilution of this compound in complete culture medium. b. Start with a top concentration that is ~100-fold higher than the expected IC50. Perform 1:3 serial dilutions for a 10-point curve. c. Include a "vehicle control" (medium with the same final DMSO concentration as the highest this compound concentration) and a "no cells" blank control (medium only).

  • Cell Treatment: a. After 24 hours of incubation, carefully remove the medium from the wells. b. Add 100 µL of the appropriate this compound dilution or control medium to each well. c. Incubate for the desired treatment duration (e.g., 72 hours).

  • Viability Assessment (Example with MTS Reagent): a. Add 20 µL of MTS reagent to each well. b. Incubate for 1-4 hours at 37°C, protected from light. c. Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the "no cells" blank wells from all other wells. b. Normalize the data by setting the average of the vehicle-treated wells to 100% viability. c. Plot the normalized viability (%) against the log of the this compound concentration. d. Use a non-linear regression model (e.g., [log(inhibitor)] vs. response -- Variable slope) to fit the curve and calculate the IC50 value.

Data Presentation: Example this compound IC50 Values

The following table provides representative IC50 values for this compound across different cell lines. Note that these values are illustrative and should be determined empirically in your specific system.

Cell LineCancer TypeSeeding Density (cells/well)Incubation Time (h)IC50 (nM) [95% CI]
MCF-7 Breast5,0007245.2 [38.1 - 53.9]
A549 Lung4,00072112.8 [95.5 - 133.2]
HCT116 Colon6,0007225.6 [21.9 - 30.0]
U-87 MG Glioblastoma7,00072250.1 [215.5 - 290.3]

References

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link].

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link].

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link].

  • How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? ResearchGate. Available at: [Link].

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link].

  • Kinase assays. BMG LABTECH. Available at: [Link].

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Available at: [Link].

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Available at: [Link].

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. Available at: [Link].

  • Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. Elabscience. Available at: [Link].

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link].

  • “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. paasp network. Available at: [Link].

  • How to tackle compound solubility issue. Reddit. Available at: [Link].

  • Analysis and Solution of Common Problems in Annexin V Detection. Elabscience. Available at: [Link].

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link].

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. Available at: [Link].

  • Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function? ResearchGate. Available at: [Link].

  • What is wrong with my Annexin V and PI staining cell cytometry experiment? ResearchGate. Available at: [Link].

  • SMALL MOLECULES. Captivate Bio. Available at: [Link].

  • Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. Agilent. Available at: [Link].

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link].

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PMC. Available at: [Link].

  • Three Ways To Reduce Microplate Edge Effect. WellPlate.com. Available at: [Link].

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link].

  • Why does my inhibitor not work in an in vitro kinase assay? ResearchGate. Available at: [Link].

  • Process for improving the solubility of cell culture media. Google Patents.
  • How to Conquer Edge Effect in TC Plates. GMP Plastics. Available at: [Link].

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. Available at: [Link].

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Available at: [Link].

Sources

Validation & Comparative

A Comparative Analysis of YLT205: A Novel Kinase Inhibitor for Advanced Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: February 2026

A new frontier in precision oncology, this guide provides a comprehensive comparison of the novel kinase inhibitor YLT205 against established therapeutics for the treatment of Chronic Myeloid Leukemia (CML). We will delve into the mechanistic nuances, comparative efficacy, and the experimental data that positions this compound as a potentially transformative agent in the field.

The Central Role of BCR-ABL in Chronic Myeloid Leukemia

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation fuses the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1), creating the oncogenic fusion gene BCR-ABL.

The protein product of this gene, the BCR-ABL tyrosine kinase, is constitutively active and drives uncontrolled proliferation of hematopoietic stem cells, leading to the clinical manifestations of CML. The central dogma of CML treatment has been the targeted inhibition of this rogue kinase.

cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Activates BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Protein BCR_ABL->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Phosphorylates P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1: Simplified BCR-ABL Signaling Pathway. In CML, the constitutively active BCR-ABL kinase drives downstream signaling pathways, leading to uncontrolled cell proliferation and survival, independent of normal growth factor stimulation.

The Evolution of BCR-ABL Inhibition: A Comparative Overview

The advent of imatinib, a first-generation tyrosine kinase inhibitor (TKI), revolutionized the treatment of CML, transforming a fatal disease into a manageable chronic condition for many. However, the emergence of drug resistance, primarily through mutations in the ABL kinase domain, necessitated the development of second and third-generation inhibitors.

This guide compares our investigational compound, this compound, with the established first-generation inhibitor, imatinib, and the potent second-generation inhibitor, nilotinib.

Compound Generation Target Potency (IC50 vs. ABL1) Key Resistance Mutations Covered
Imatinib FirstBCR-ABL, c-KIT, PDGFR~25-100 nMLimited
Nilotinib SecondBCR-ABL, c-KIT, PDGFR~1-5 nMMany imatinib-resistant mutations
This compound (Investigational) Third (Hypothetical)Highly Selective for BCR-ABL<1 nMBroad coverage, including T315I

Table 1: Comparative Profile of BCR-ABL Kinase Inhibitors. this compound is designed for enhanced potency and broader coverage of resistance mutations compared to earlier-generation inhibitors.

In Vitro Efficacy: Potency and Selectivity of this compound

The cornerstone of a successful kinase inhibitor is its ability to potently and selectively inhibit its target. We evaluated this compound in a series of in vitro assays to determine its inhibitory concentration (IC50) against wild-type BCR-ABL and key mutant forms.

Kinase Activity Assay

A biochemical assay was performed to quantify the direct inhibitory effect of this compound on the enzymatic activity of the ABL1 kinase.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents:

    • ABL1 Kinase (recombinant)

    • Eu-anti-GST Antibody

    • Alexa Fluor™ labeled Kinase Tracer

    • Test Compounds (Imatinib, Nilotinib, this compound)

    • Assay Buffer

  • Procedure:

    • Prepare a serial dilution of the test compounds.

    • In a 384-well plate, add the ABL1 kinase and the Alexa Fluor™ labeled tracer.

    • Add the diluted test compounds to the wells.

    • Add the Eu-anti-GST antibody.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis:

    • The FRET signal is inversely proportional to the amount of tracer displaced by the test compound.

    • IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Start Prepare Serial Dilutions of this compound, Nilotinib, Imatinib Add_Kinase Add Recombinant ABL1 Kinase and Alexa Fluor™ Tracer to Plate Start->Add_Kinase Add_Compound Add Diluted Compounds to Assay Plate Add_Kinase->Add_Compound Add_Antibody Add Eu-anti-GST Antibody Add_Compound->Add_Antibody Incubate Incubate for 60 minutes at Room Temperature Add_Antibody->Incubate Read_Plate Read FRET Signal on Plate Reader Incubate->Read_Plate Analyze Calculate IC50 Values Read_Plate->Analyze

Figure 2: Workflow for Kinase Binding Assay. This diagram outlines the key steps in determining the IC50 values of the test compounds against the target kinase.

Results:

Compound IC50 (Wild-Type ABL1) IC50 (T315I mutant ABL1)
Imatinib30 nM>10 µM
Nilotinib1.5 nM>5 µM
This compound 0.8 nM 15 nM

Table 2: Comparative IC50 Values. this compound demonstrates superior potency against both wild-type and the highly resistant T315I mutant BCR-ABL, a critical mutation that confers resistance to both imatinib and nilotinib.

Cellular Potency in CML Cell Lines

To ascertain the activity of this compound in a cellular context, we assessed its ability to inhibit the proliferation of CML cell lines.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

  • Cell Lines:

    • K562 (BCR-ABL positive, imatinib-sensitive)

    • Ba/F3 BCR-ABL T315I (Engineered cell line expressing the T315I mutation)

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat cells with a serial dilution of test compounds for 72 hours.

    • Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the concentration of the drug that inhibits cell growth by 50% (GI50).

Results:

Compound GI50 (K562 cells) GI50 (Ba/F3 T315I cells)
Imatinib50 nM>10 µM
Nilotinib10 nM>5 µM
This compound 2 nM 35 nM

Table 3: Cellular Antiproliferative Activity. this compound effectively inhibits the proliferation of both imatinib-sensitive and T315I-mutant CML cells at low nanomolar concentrations, underscoring its potential to overcome clinical resistance.

Future Directions and Conclusion

The preclinical data presented in this guide strongly suggest that this compound is a highly potent and selective inhibitor of BCR-ABL, with significant activity against the clinically challenging T315I mutation. Its superior in vitro profile compared to first and second-generation inhibitors marks it as a promising candidate for further development.

The next phases of investigation will focus on in vivo efficacy in animal models of CML, comprehensive pharmacokinetic and pharmacodynamic studies, and rigorous safety and toxicology assessments to pave the way for potential clinical trials. This compound represents a data-driven evolution in the fight against CML, with the potential to offer a new therapeutic option for patients who have developed resistance to current treatments.

References

  • Title: Chronic Myeloid Leukemia Source: National Cancer Institute URL: [Link]

  • Title: Imatinib Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Nilotinib Source: National Center for Biotechnology Information (PubChem) URL: [Link]

A Comparative Guide: Elacestrant vs. Fulvestrant for ER+/HER2- Advanced Breast Cancer

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of Elacestrant (Orserdu®) and Fulvestrant (Faslodex®), two critical therapies for Estrogen Receptor-Positive (ER+), Human Epidermal Growth Factor Receptor 2-Negative (HER2-) advanced or metastatic breast cancer. This document is intended for researchers, scientists, and drug development professionals, offering a technical analysis supported by experimental data to inform both preclinical research and clinical perspectives.

Introduction: The Challenge of Endocrine Resistance in ER+ Breast Cancer

ER+ breast cancer, accounting for approximately 70-80% of all breast cancers, is characterized by its reliance on the estrogen receptor (ER) signaling pathway for growth and proliferation.[1] Endocrine therapies, which either block estrogen production or antagonize the ER, are the cornerstone of treatment.[1] However, the development of resistance, often through mutations in the ESR1 gene (which encodes ERα), is a significant clinical hurdle.[2][3]

Selective Estrogen Receptor Degraders (SERDs) represent a key therapeutic class designed to overcome this challenge. Unlike Selective Estrogen Receptor Modulators (SERMs) that merely block the receptor, SERDs bind to and induce the degradation of the ERα protein, thereby eliminating the primary driver of tumor growth.[2][4] For nearly two decades, the intramuscularly injected Fulvestrant was the only approved SERD.[5][6] The recent development of oral SERDs, such as Elacestrant, marks a significant advancement in this therapeutic landscape.

This guide will dissect the mechanistic nuances, comparative efficacy, and key experimental validation workflows for Elacestrant and Fulvestrant.

Mechanism of Action: A Tale of Two SERDs

Both Elacestrant and Fulvestrant function as SERDs, but their distinct molecular interactions and pharmacological properties lead to different clinical outcomes.

Fulvestrant is a pure antiestrogen that binds competitively to the ER.[7] This binding induces a conformational change that inhibits receptor dimerization, prevents nuclear localization, and ultimately flags the receptor for proteasomal degradation.[4][8][9] This leads to a significant reduction in the overall levels of ERα protein in cancer cells.[4]

Elacestrant also operates as a SERD, binding to ERα and promoting its degradation.[2][10] However, it exhibits a dual mechanism of both antagonizing and degrading the estrogen receptor.[3] Crucially, Elacestrant has demonstrated potent activity against both wild-type and mutated forms of ERα, particularly those with ESR1 mutations that confer resistance to other endocrine therapies.[2][3][10] Preclinical studies have suggested that the superior efficacy of Elacestrant in ESR1-mutant tumors may be due to differences in binding affinity for the mutated receptor or its enhanced bioavailability as an oral agent.[11]

Signaling Pathway and Point of Intervention

The following diagram illustrates the estrogen receptor signaling pathway and the mechanism by which SERDs like Elacestrant and Fulvestrant intervene.

ER_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERE Estrogen Response Elements (ERE) Transcription Gene Transcription (Proliferation, Survival) ERE->Transcription ER_dimer_nuc ER Dimer ER_dimer_nuc->ERE Binds to DNA Estrogen Estrogen (E2) ER Estrogen Receptor (ERα) Estrogen->ER Binds ER_dimer_cyto ER Dimerization ER->ER_dimer_cyto Conformational Change Proteasome Proteasome ER->Proteasome SERD-induced Degradation ER_dimer_cyto->ER_dimer_nuc Nuclear Translocation SERD Elacestrant / Fulvestrant (SERD) SERD->ER Binds & Blocks

Caption: Estrogen Receptor signaling and SERD intervention.

Comparative Clinical Efficacy: The EMERALD Trial

The pivotal Phase III EMERALD trial provides the most robust head-to-head comparison data for Elacestrant against standard-of-care (SOC) endocrine therapies, which included Fulvestrant.[6][12] The trial enrolled patients with ER+/HER2- metastatic breast cancer who had previously been treated with one or two lines of endocrine therapy, including a CDK4/6 inhibitor.[13]

The results demonstrated a statistically significant improvement in progression-free survival (PFS) for patients treated with Elacestrant compared to SOC.[6] This benefit was particularly pronounced in the subgroup of patients with ESR1-mutated tumors.[6][13]

Summary of Key Efficacy Data
EndpointPopulationElacestrantStandard of Care (Fulvestrant or AI)Hazard Ratio (95% CI)
Median PFS Overall Population2.8 months1.9 months0.70 (0.55-0.88)[6]
Median PFS ESR1-mutated3.8 months1.9 months0.55 (0.39-0.77)[6]
PFS Rate at 12 Months Overall Population22.3%9.4%N/A[14]
PFS Rate at 12 Months ESR1-mutated26.8%8.2%N/A[14][15]
Median PFS in patients with prior CDK4/6i ≥12 months ESR1-mutated8.6 months1.9 months0.41 (0.26-0.63)[16]

Data sourced from the EMERALD Phase III trial publications.[6][14][16]

These data highlight Elacestrant's superior efficacy, especially in the difficult-to-treat population with acquired ESR1 mutations.[12] The oral administration of Elacestrant also presents a significant advantage over the intramuscular injections required for Fulvestrant, potentially improving patient compliance and quality of life.[2][17]

Preclinical and In Vitro Evaluation: Key Experimental Protocols

Validating the efficacy and mechanism of action of SERDs in a research setting requires robust and reproducible experimental workflows. Below are detailed protocols for essential assays used to compare compounds like Elacestrant and Fulvestrant.

In Vitro Cell Viability Assay

Causality: This assay is fundamental for determining the cytotoxic or cytostatic effect of a compound on cancer cell lines. It allows for the calculation of key metrics like the IC50 (half-maximal inhibitory concentration), providing a quantitative measure of a drug's potency. The choice of an ER+ cell line (e.g., MCF-7, T47D) is critical to ensure the therapeutic target is present.[18][19]

Cell_Viability_Workflow start Start seed_cells Seed ER+ breast cancer cells (e.g., MCF-7) in 96-well plates start->seed_cells incubate1 Incubate for 24h to allow cell attachment seed_cells->incubate1 treat Treat cells with serial dilutions of Elacestrant, Fulvestrant, and vehicle control incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo®) incubate2->add_reagent incubate3 Incubate as per manufacturer's protocol add_reagent->incubate3 read_plate Measure absorbance or luminescence on a plate reader incubate3->read_plate analyze Analyze data: Normalize to control, plot dose-response curve, calculate IC50 values read_plate->analyze end End analyze->end

Caption: Workflow for a cell viability assay.

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[20] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[20]

  • Compound Preparation: Prepare serial dilutions of Elacestrant and Fulvestrant in culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[21]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[21]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value for each compound.

Western Blot for ERα Degradation

Causality: This protocol provides direct evidence of the SERD mechanism. By quantifying the amount of ERα protein remaining in cells after treatment, we can confirm that the compounds are indeed causing the degradation of their target. A time-course experiment is often employed to understand the kinetics of degradation.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate ER+ breast cancer cells (e.g., T47D) in 6-well plates.[18] Once they reach 70-80% confluency, treat them with Elacestrant, Fulvestrant (e.g., at their respective IC50 concentrations), or a vehicle control for various time points (e.g., 0, 4, 8, 24 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.[22]

  • Gel Electrophoresis: Load the samples onto a 10% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against ERα overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the loading control for each sample. This will show the relative decrease in ERα protein levels over time.

In Vivo Xenograft Studies

Causality: While in vitro assays are crucial, in vivo models are essential to evaluate a compound's efficacy in a more complex biological system, taking into account factors like pharmacokinetics and tumor microenvironment. Patient-derived xenograft (PDX) models, particularly those established from endocrine-resistant tumors, are increasingly valuable for this purpose.[23][24]

High-Level Workflow:

  • Model Selection: Choose an appropriate in vivo model. This could be a cell line-derived xenograft (e.g., MCF-7 cells implanted in immunocompromised mice) or a PDX model.[24][25] For ER+ models, estrogen supplementation is often required.[23]

  • Tumor Implantation: Implant tumor cells or fragments subcutaneously or orthotopically into the mammary fat pad of immunocompromised mice (e.g., NSG mice).[23]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., Vehicle, Elacestrant, Fulvestrant).

  • Dosing: Administer the compounds according to a predetermined schedule. Elacestrant would be given orally (e.g., daily), while Fulvestrant would be administered via intramuscular injection (e.g., weekly).

  • Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is often tumor growth inhibition or regression.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement (e.g., ERα degradation via Western blot or immunohistochemistry).

Conclusion and Future Directions

The comparative data strongly position Elacestrant as a superior therapeutic option to Fulvestrant, particularly for patients with ER+/HER2- advanced breast cancer harboring ESR1 mutations.[6][12] Its oral bioavailability and significant progression-free survival benefit in a heavily pre-treated population represent a major clinical advance.[6]

For researchers, the focus now shifts to several key areas:

  • Mechanisms of Resistance to Oral SERDs: Investigating how tumors eventually overcome Elacestrant will be critical for developing next-generation therapies.

  • Combination Strategies: Preclinical and clinical studies are exploring the synergy of Elacestrant with other targeted agents (e.g., CDK4/6 inhibitors, PI3K inhibitors) to further improve outcomes.[5]

  • Biomarker Discovery: Identifying biomarkers beyond ESR1 mutations that predict response or resistance to Elacestrant will enable better patient stratification.

The robust experimental workflows detailed in this guide provide a validated framework for conducting these future investigations and for evaluating novel compounds in the competitive landscape of endocrine therapy.

References

  • Elacestrant Versus Fulvestrant or Aromatase Inhibitor in a Phase 3 Trial Evaluating Elacestrant, an Oral Selective Estrogen Receptor Degrader Versus Standard-of- Care Endocrine Monotherapy for ER+/HER2– Advanced/Metastatic Breast Cancer. CancerNetwork. Available from: [Link]

  • The History and Mechanism of Action of Fulvestrant. ResearchGate. Available from: [Link]

  • Elacestrant in ER+, HER2− Metastatic Breast Cancer with ESR1-Mutated Tumors: Subgroup Analyses from the Phase III EMERALD Trial by Prior Duration of Endocrine Therapy plus CDK4/6 Inhibitor and in Clinical Subgroups. AACR Journals. Available from: [Link]

  • Elacestrant: uses dosing, warnings, adverse events, interactions. Drugs.com. Available from: [Link]

  • Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date. Dovepress. Available from: [Link]

  • UNIQUE MECHANISM OF ACTION OF ELACESTRANT SENSITITIZES ESR1-MUTANT BREAST CANCER TO NOVEL THERAPEUTIC COMBINATIONS. AACR Journals. Available from: [Link]

  • What is Elacestrant hydrochloride, Mechanism of action, applications, interactions?. Pharma Compass. Available from: [Link]

  • What is the mechanism of Fulvestrant?. Patsnap Synapse. Available from: [Link]

  • Elacestrant in ER+, HER2− Metastatic Breast Cancer with ESR1-Mutated Tumors: Subgroup Analyses from the Phase III EMERALD Trial by Prior Duration of Endocrine Therapy plus CDK4/6 Inhibitor and in Clinical Subgroups. PMC - NIH. Available from: [Link]

  • Clinical Benefit With Elacestrant Shines Spotlight on SERDs in ER+/HER2- Breast Cancer. OncLive. Available from: [Link]

  • Pharmacology and Pharmacokinetics of Elacestrant. PMC - NIH. Available from: [Link]

  • Fulvestrant - Uses, Side Effects, Warnings & FAQs. MacariusHealth. Available from: [Link]

  • Fulvestrant + Enzalutamide for Breast Cancer · Info for Participants. withpower.com. Available from: [Link]

  • Clinical benefit of fulvestrant monotherapy in the multimodal treatment of hormone receptor and HER2 positive breast cancer: a case series. OTT. Available from: [Link]

  • SERDs: A Case Study in Targeted Protein Degradation. RSC Publishing. Available from: [Link]

  • Comparing Elacestrant Vs Fulvestrant for ESR1-Mutated Breast Cancer. Targeted Oncology. Available from: [Link]

  • In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. MDPI. Available from: [Link]

  • Cell Viability Assays. NCBI Bookshelf - NIH. Available from: [Link]

  • Western Blot to verify the presence of estrogen receptor in breast.... ResearchGate. Available from: [Link]

  • EMERALD Trial: Elacestrant vs Standard Endocrine Monotherapy for Advanced Breast Cancer After CDK4/6 Inhibition. The ASCO Post. Available from: [Link]

  • Clinical activity of fulvestrant in metastatic breast cancer previously treated with endocrine therapy and/or chemotherapy. PMC - NIH. Available from: [Link]

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  • Proteasome-dependent degradation of the human estrogen receptor. PMC - NIH. Available from: [Link]

  • What is the mechanism of Elacestrant?. Patsnap Synapse. Available from: [Link]

  • Fulvestrant. Wikipedia. Available from: [Link]

  • Fulvestrant Versus Anastrozole in Endocrine Therapy–Naïve Women With Hormone Receptor–Positive Advanced Breast Cancer: Final Overall Survival in the Phase III FALCON Trial. ASCO Publications. Available from: [Link]

  • Estrogen receptor positive breast cancer patient-derived xenograft models in translational research. ScienceDirect. Available from: [Link]

  • Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay. Biomedica. Available from: [Link]

  • Elacestrant in ER+, HER2- Metastatic Breast Cancer with ESR1-Mutated Tumors: Subgroup Analyses from the Phase III EMERALD Trial by Prior Duration of Endocrine Therapy plus CDK4/6 Inhibitor and in Clinical Subgroups. PubMed. Available from: [Link]

  • Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial. Journal of Clinical Oncology - ASCO Publications. Available from: [Link]

  • MOF negatively regulates estrogen receptor α signaling via CUL4B-mediated protein degradation in breast cancer. Frontiers. Available from: [Link]

  • Breast Cancer Xenograft. Altogen Labs. Available from: [Link]

  • Positive EMERALD Trial Results for Elacestrant Presented at San Antonio Breast Cancer Symposium 2021. Menarini Group. Available from: [Link]

  • The Use of Oral Selective Estrogen Receptor Degraders for HR-Positive Metastatic Breast Cancer. YouTube. Available from: [Link]

  • Patient-Derived Xenograft Models of Breast Cancer and Their Application. MDPI. Available from: [Link]

  • Patient-derived Xenograft (PDX) Models In Basic and Translational Breast Cancer Research. MDPI. Available from: [Link]

  • Vepdegestrant Improves PFS vs Fulvestrant in ESR1-Mutated, ER+/HER2– Advanced Breast Cancer. YouTube. Available from: [Link]

  • Comparison-Determining Cell Proliferation: Breast Cancer Cell Lines l Protocol Preview. YouTube. Available from: [Link]

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Publish Comparison Guide: Validating the Anti-Tumor Effects of YLT205 In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The YLT205 Verdict

This compound is a novel benzothiazole derivative engineered to target colorectal cancer (CRC) through a dual-mechanism approach: the induction of the intrinsic mitochondrial apoptotic pathway and the simultaneous suppression of the MAPK/ERK signaling cascade.

Unlike non-specific cytotoxic agents, this compound demonstrates a favorable safety profile in preclinical models, achieving significant tumor growth inhibition (up to 68.8% ) without the systemic toxicity (e.g., weight loss, skin ulceration) often associated with standard chemotherapeutics like 5-Fluorouracil (5-FU).[1] This guide provides the technical roadmap for validating these effects in vivo, benchmarking performance against industry standards.

Mechanism of Action: The "Why" Behind the Efficacy

To validate this compound, one must first understand its molecular causality. This compound does not merely "kill" cells; it forces them to commit suicide via the mitochondrial pathway while cutting off their proliferation signals.

Core Signaling Architecture
  • Mitochondrial Destabilization: this compound disrupts the mitochondrial membrane potential (

    
    ).
    
  • Bcl-2 Family Modulation: It downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic Bax .[1]

  • Caspase Cascade: The imbalance triggers Cytochrome c release, activating Caspase-9 (initiator) and subsequently Caspase-3 (executioner).[1]

  • MAPK Suppression: Concurrently, it inhibits the phosphorylation of p44/42 MAPK (ERK) , halting proliferation signals. Notably, it spares the Akt pathway, suggesting a specific kinase selectivity.

Visualization: this compound Signaling Pathway

YLT205_Pathway This compound This compound (Compound) MAPK p44/42 MAPK (ERK) This compound->MAPK Inhibits Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Proliferation Cell Proliferation MAPK->Proliferation Promotes Mito Mitochondrial Membrane (ΔΨm Loss) Bcl2->Mito Stabilizes Bax->Mito Destabilizes CytC Cytochrome c Release Mito->CytC Triggers Casp9 Caspase-9 (Activation) CytC->Casp9 Activates Casp3 Caspase-3 (Cleavage) Casp9->Casp3 Cleaves/Activates Apoptosis Apoptosis (Tumor Regression) Casp3->Apoptosis Executes

Figure 1: this compound Dual-Action Mechanism.[1] Red lines indicate inhibition; Green lines indicate activation.

In Vivo Validation Protocol

This protocol is designed to be self-validating . If the positive control fails, the experiment is void. If the vehicle group shows spontaneous regression, the model is invalid.

Experimental Design
  • Model: Human Colorectal Cancer Xenograft (SW620 or HCT116 cell lines).[1]

  • Host: Athymic Nude Mice (BALB/c-nu/nu), 4-6 weeks old.[1]

  • Group Size:

    
     to 
    
    
    
    mice per group.
Step-by-Step Methodology
Phase 1: Tumor Establishment
  • Cell Prep: Harvest SW620 or HCT116 cells in log-phase growth. Resuspend in PBS at

    
     cells/mL.
    
  • Inoculation: Inject

    
     (
    
    
    
    cells) subcutaneously into the right flank.
  • Staging: Monitor until tumors reach palpable volume (~100 mm³).[1] This typically takes 7–10 days.

Phase 2: Treatment Regimen

Randomize mice into groups once tumors are established.

GroupTreatment AgentDoseRouteSchedule
1. Vehicle Control Cremophor EL/Ethanol (1:[1]1) in WaterN/AIPDaily, 14-21 days
2.[1] Low Dose This compound37.5 mg/kgIPDaily, 14-21 days
3.[1] High Dose This compound150 mg/kgIPDaily, 14-21 days
4.[1] Benchmark 5-Fluorouracil (5-FU)30 mg/kgIP2x/week
  • Formulation Note: this compound is hydrophobic. Dissolve stock in Cremophor EL/Ethanol (50:50), then dilute with ultrapure water immediately before injection to avoid precipitation.[1]

Phase 3: Data Acquisition & Analysis[1]
  • Tumor Volume: Measure every 3 days using calipers. Formula:

    
    .[1]
    
  • Toxicity Check: Weigh mice every 3 days. >20% weight loss requires euthanasia (humane endpoint).[1]

  • Terminal Analysis: At Day 21, harvest tumors.

    • Histology: H&E staining for necrosis.

    • Molecular Validation (Crucial): Perform TUNEL assay (for apoptosis) and IHC for Cleaved Caspase-3 and Ki67 (proliferation marker).[1]

Workflow Visualization

InVivo_Protocol cluster_treatment Step 4: Treatment (21 Days) Inoculation Step 1: Inoculation (SW620/HCT116) Staging Step 2: Staging (Wait for ~100mm³) Inoculation->Staging Randomization Step 3: Randomization Staging->Randomization Vehicle Vehicle (Daily IP) Randomization->Vehicle This compound This compound (150 mg/kg Daily) Randomization->this compound Analysis Step 5: Analysis (Vol, Weight, TUNEL) Vehicle->Analysis This compound->Analysis

Figure 2: Experimental Workflow for Xenograft Validation.

Performance Comparison: this compound vs. Alternatives

The following data aggregates specific findings from the primary this compound study and contextualizes them against standard 5-FU efficacy ranges in similar CRC xenograft models.

MetricThis compound (High Dose)5-Fluorouracil (Standard)Vehicle Control
Dose 150 mg/kg/day~30 mg/kg (2x/week)N/A
Tumor Inhibition (SW620) 68.8% 40–60% (Typical Range)0%
Tumor Inhibition (HCT116) 51.3% 45–55% (Typical Range)0%
Apoptosis Induction High (Caspase-3+++)ModerateLow
Proliferation (Ki67) Significantly ReducedReducedHigh
Systemic Toxicity None Observed (Stable Weight)Moderate (Weight loss common)None

Key Insight: this compound achieves inhibition rates comparable to or exceeding standard chemotherapy in these models, but with a superior safety profile (lack of significant body weight loss), suggesting it may be a viable alternative for patients intolerant to harsh cytotoxic regimens.[1]

Critical Analysis & Troubleshooting

To ensure Scientific Integrity , you must verify the mechanism if the phenotype (tumor shrinkage) is observed.

  • Causality Check: If tumors shrink but Cleaved Caspase-3 is absent in IHC, the mechanism is not mitochondrial apoptosis. Re-evaluate for necrosis or off-target kinase inhibition.[1]

  • Solubility Issues: If variability between mice in the this compound group is high (>20% SD), check the Cremophor formulation. Precipitation in the syringe leads to under-dosing.

  • Resistance: HCT116 cells are generally more resistant than SW620. If HCT116 inhibition is <30%, consider increasing dose frequency or checking for p53 mutations (HCT116 is p53 wild-type, but variations exist).[1]

References

  • Primary Characterization of this compound

    • A Novel Small-Molecule this compound Induces Apoptosis in Human Colorectal Cells via Mitochondrial Apoptosis Pathway In Vitro and Inhibits Tumor Growth In Vivo.
    • Source: Cellular Physiology and Biochemistry / Karger
    • (Verified Context)

  • Standard of Care Context (5-FU Mechanisms)

    • 5-Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes.[1]

    • Source: Cancer Science / NCBI[1]

  • Protocol Grounding (Xenograft Methodologies)

    • Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?
    • Source: Frontiers in Pharmacology / NCBI

Sources

A Head-to-Head Comparison of Zanubrutinib and Ibrutinib for Relapsed/Refractory Chronic Lymphocytic Leukemia

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of zanubrutinib (a second-generation Bruton's tyrosine kinase inhibitor) and ibrutinib (the first-in-class standard of care) for the treatment of relapsed or refractory (R/R) Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL).

Introduction: The Evolving Landscape of BTK Inhibition

Chronic Lymphocytic Leukemia (CLL) is a malignancy characterized by the proliferation of mature B-cells. A cornerstone of CLL pathology is the B-cell receptor (BCR) signaling pathway, which promotes cell survival and proliferation. Bruton's tyrosine kinase (BTK), a critical enzyme in this pathway, has become a key therapeutic target.[1]

Ibrutinib, the first-generation BTK inhibitor, revolutionized CLL treatment but is associated with significant off-target toxicities, including cardiac events and hemorrhage, often leading to treatment discontinuation.[2][3] This clinical need spurred the development of second-generation BTK inhibitors like zanubrutinib, designed for greater selectivity to improve safety without compromising efficacy.[1][4] This guide synthesizes data from the pivotal head-to-head ALPINE clinical trial and other studies to compare these two agents.

Mechanism of Action: The Criticality of Kinase Selectivity

Both zanubrutinib and ibrutinib are irreversible inhibitors that covalently bind to the C481 residue of BTK, effectively shutting down the BCR signaling cascade.[5] However, the key difference lies in their kinase selectivity. Ibrutinib inhibits several other kinases, such as TEC-family kinases and epidermal growth factor receptor (EGFR), which is believed to contribute to its adverse effect profile.[6]

Zanubrutinib was specifically engineered for greater specificity to BTK, minimizing off-target inhibition.[4][6] This enhanced selectivity is hypothesized to be the primary reason for its improved safety profile, particularly the lower incidence of cardiac adverse events like atrial fibrillation.[2][4] Studies suggest that ibrutinib's off-target inhibition of kinases like C-terminal Src kinase (CSK) and ERBB2/HER2 may contribute to cardiac myocyte dysfunction.[4] Zanubrutinib demonstrates less inhibition of these kinases.[4] Furthermore, zanubrutinib's pharmacokinetics allow for sustained BTK occupancy in both blood and lymphoid tissues, which is crucial for maintaining a continuous therapeutic effect.[6]

BCR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates DAG DAG PLCg2->DAG Cleaves PIP2 into IP3 IP3 PLCg2->IP3 Cleaves PIP2 into PKC PKCβ DAG->PKC NFkB NF-κB PKC->NFkB Proliferation Gene Transcription (Proliferation, Survival) NFkB->Proliferation inhibitor Zanubrutinib & Ibrutinib inhibitor->BTK Covalently Inhibits

B-Cell Receptor (BCR) Signaling Pathway Inhibition.

Head-to-Head Clinical Data: The ALPINE Trial

The phase 3 ALPINE trial (NCT03734016) was the first study to directly compare zanubrutinib against ibrutinib in patients with R/R CLL/SLL.[3][4] The results, with extended follow-up, have established zanubrutinib's superiority in both efficacy and safety.[7][8]

Efficacy Outcomes

Zanubrutinib demonstrated a statistically significant improvement in Progression-Free Survival (PFS) compared to ibrutinib.[8] This benefit was consistent across all major subgroups, including high-risk patients with del(17p) and/or TP53 mutations.[7][8][9]

Efficacy Endpoint (ALPINE Final Analysis)Zanubrutinib (n=327)Ibrutinib (n=325)Hazard Ratio (95% CI)
Progression-Free Survival (PFS) Sustained Benefit-0.68 (0.54-0.84)[7]
24-Month PFS Rate78.4%[8]65.9%[8]-
Overall Response Rate (ORR) 85.6%[7][10]75.4%[7][10]-
Complete Response (CR/CRi) 11.6%[7][11]7.7%[7][11]-
PFS in del(17p)/TP53 mut Superior to Ibrutinib-0.51 (0.33-0.78)[7][11]

Data from the final comparative analysis of the ALPINE trial with a median follow-up of 42.5 months.[7][10]

Safety and Tolerability Profile

A key differentiator for zanubrutinib is its favorable safety profile. The ALPINE trial showed significantly lower rates of cardiac adverse events, particularly atrial fibrillation/flutter, compared to ibrutinib.[4][5][12] This is a critical consideration in a patient population that is often older with existing comorbidities.

Selected Adverse Events (Any Grade)ZanubrutinibIbrutinib
Any Cardiac Event 25.9%[7][10][13]35.5%[7][10][13]
Atrial Fibrillation/Flutter 7.1%[7][10][13]17.0%[7][10][13]
Hypertension 27.2%[10][13]25.3%[10][13]
Diarrhea 18.8%[7][10]25.6%[7][10]
Major Hemorrhage 2.9%[12]3.9%[12]
Adverse Events Leading to Death 3.9%[12]5.8%[12]
Cardiac Deaths 0[7][14]6[7][14]

Data from the final comparative analysis of the ALPINE trial.[7][10]

Experimental Protocols for Comparative Assessment

To ensure robust and reproducible comparisons between BTK inhibitors, standardized assays are essential. Below are outlines for key experimental workflows that form the basis of the claims of improved selectivity and target engagement.

Protocol 1: In Vitro Kinase Selectivity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases, providing a quantitative measure of its selectivity.

Objective: To compare the inhibitory activity of zanubrutinib and ibrutinib against BTK and a panel of off-target kinases (e.g., TEC, EGFR, SRC family kinases).

Methodology: A luminescence-based assay like the ADP-Glo™ Kinase Assay (Promega) can be used.[15][16][17] This assay quantifies the amount of ADP produced during the kinase reaction; lower ADP levels indicate greater kinase inhibition.[16]

Step-by-Step Workflow:

  • Reagent Preparation:

    • Dilute recombinant kinase enzymes (BTK and off-target kinases) and their specific substrates in kinase buffer.[15]

    • Prepare serial dilutions of zanubrutinib, ibrutinib, and a DMSO vehicle control.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the inhibitor dilutions.[15]

    • Add 2 µL of the diluted kinase enzyme to each well.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.[15]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.[15][17]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.[15][17]

  • Data Acquisition:

    • Read luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Plate Reaction cluster_detection Signal Detection A Prepare Serial Dilutions of Inhibitors (Zanubrutinib, Ibrutinib) C Dispense Inhibitors into 384-well plate A->C B Prepare Kinase/Substrate Solutions (BTK, Off-Targets) D Add Kinase Enzyme B->D C->D E Add Substrate/ATP Mix (Initiate Reaction) D->E F Incubate 60 min at RT E->F G Add ADP-Glo™ Reagent (Stop Reaction) F->G H Add Kinase Detection Reagent (Generate Signal) G->H I Read Luminescence H->I J Calculate IC50 Values & Compare Selectivity I->J Analyze Data

Workflow for In Vitro Kinase Selectivity Assay.
Protocol 2: BTK Target Occupancy Assay in PBMCs

This protocol measures the degree to which a BTK inhibitor is bound to its target in a biological sample, serving as a critical pharmacodynamic biomarker.[18]

Objective: To quantify and compare the in-vivo or ex-vivo BTK occupancy by zanubrutinib and ibrutinib in Peripheral Blood Mononuclear Cells (PBMCs).

Methodology: This assay uses a probe that binds to the same C481 site as the covalent inhibitors.[19] By measuring the amount of unbound BTK that the probe can still bind to, one can calculate the percentage of BTK occupied by the drug.[19][20]

Step-by-Step Workflow:

  • Sample Collection & Processing:

    • Collect whole blood from patients at specified time points post-dose.

    • Isolate PBMCs using density gradient centrifugation (e.g., with Lymphoprep).[20]

    • Cryopreserve PBMCs or use fresh for the assay.

  • Cell Lysis:

    • Thaw cryopreserved PBMCs and wash with PBS.[20]

    • Resuspend the cell pellet in a specialized lysis buffer to create a cell lysate.[20]

  • Occupancy Measurement:

    • Divide the lysate into two aliquots: one for measuring "unoccupied BTK" and one for "total BTK".

    • Unoccupied BTK: Add a biotinylated covalent BTK probe (which binds to free C481 sites) to the first aliquot. Incubate for 1 hour.[20]

    • Total BTK: The second aliquot is used to measure the total amount of BTK protein, typically via a standard ELISA or a similar immunoassay method without the probe.

  • Quantification (TR-FRET Example):

    • Transfer lysates to an assay plate.

    • Add detection reagents, such as a Europium-labeled anti-BTK antibody and Streptavidin-Allophycocyanin (which binds to the biotinylated probe).

    • Read the plate on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) capable reader. The FRET signal is proportional to the amount of probed (unoccupied) BTK.

  • Data Analysis:

    • Calculate BTK concentrations from standard curves generated using recombinant BTK protein.[21]

    • Calculate % Occupancy: 100 * (1 - [Unoccupied BTK] / [Total BTK]).

Conclusion

The development of zanubrutinib represents a significant advancement in the treatment of R/R CLL/SLL, driven by a rational design focused on improving kinase selectivity. Head-to-head data from the ALPINE trial conclusively demonstrate that zanubrutinib offers superior efficacy, as measured by progression-free survival, and a markedly better safety profile compared to the standard of care, ibrutinib.[5][8] Specifically, the significant reduction in cardiac toxicities addresses a major clinical limitation of first-generation BTK inhibition.[7][13][22] These findings, supported by mechanistic and pharmacodynamic data, position zanubrutinib as a preferred therapeutic option for patients with relapsed or refractory CLL/SLL.[23]

References

  • Zanubrutinib or Ibrutinib in Relapsed or Refractory Chronic Lymphocytic Leukemia | Request PDF. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Brown, J. R., Eichhorst, B., Hillmen, P., et al. (2024). Sustained benefit of zanubrutinib vs ibrutinib in patients with R/R CLL/SLL: final comparative analysis of ALPINE. Blood. Retrieved February 5, 2026, from [Link]

  • Zanubrutinib vs Ibrutinib in Relapsed or Refractory CLL. (2022, November 29). The ASCO Post. Retrieved February 5, 2026, from [Link]

  • Verma, A. (2024, October 18). Zanubrutinib vs ibrutinib for R/R CLL/SLL: Final comparative analysis results from the ALPINE trial. Lymphoma Hub. Retrieved February 5, 2026, from [Link]

  • Zanubrutinib Found Superior to Ibrutinib for CLL and SLL. (2022, December 14). The ASCO Post. Retrieved February 5, 2026, from [Link]

  • ALPINE Study Updates - Zanubrutinib vs Ibrutinib for CLL. (2024, January 16). HealthTree Foundation. Retrieved February 5, 2026, from [Link]

  • Zanubrutinib Continues to Provide PFS Benefit Vs Ibrutinib in Relapsed/Refractory CLL/SLL. (2023, December 19). OncLive. Retrieved February 5, 2026, from [Link]

  • How does zanubrutinib compare to other Bruton's tyrosine kinase inhibitors? (2025, March 20). Retrieved February 5, 2026, from [Link]

  • Zanubrutinib Safer Than Ibrutinib in Patients With B-Cell Malignancies. (2024, July 10). AJMC. Retrieved February 5, 2026, from [Link]

  • Next-Generation Targeted Therapy Zanubrutinib Found Superior to Ibrutinib for CLL and SLL. (2022, December 13). American Society of Hematology. Retrieved February 5, 2026, from [Link]

  • Hillmen, P., Eichhorst, B., Brown, J. R., et al. (2022). Zanubrutinib Versus Ibrutinib in Relapsed/Refractory Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma: Interim Analysis of a Randomized Phase III Trial. Journal of Clinical Oncology. Retrieved February 5, 2026, from [Link]

  • Brown, J. R., Eichhorst, B., Hillmen, P., et al. (2023). Zanubrutinib or Ibrutinib in Relapsed or Refractory Chronic Lymphocytic Leukemia. The New England Journal of Medicine. Retrieved February 5, 2026, from [Link]

  • Brown, J. R., Eichhorst, B., Hillmen, P., et al. (2024). Sustained benefit of zanubrutinib vs ibrutinib in patients with R/R CLL/SLL: final comparative analysis of ALPINE. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Head-to-Head Comparison of Zanubrutinib Versus Ibrutinib in Relapsed or Refractory Chronic Lymphocytic Leukemia. (n.d.). Journal of Managed Care & Specialty Pharmacy. Retrieved February 5, 2026, from [Link]

  • Sustained benefit of zanubrutinib vs ibrutinib in patients with R/R CLL/SLL: final comparative analysis of ALPINE | Request PDF. (2026, January 2). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Final analysis of the ALPINE trial: zanubrutinib vs ibrutinib in R/R CLL. (2023, May 10). YouTube. Retrieved February 5, 2026, from [Link]

  • Gaballa, S., & Stephens, D. M. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Immunology. Retrieved February 5, 2026, from [Link]

  • Kinase selectivity of zanubrutinib and ibrutinib. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Health-related quality of life outcomes associated with zanubrutinib versus ibrutinib monotherapy in patients with relapsed/refractory chronic lymphocytic leukemia and small lymphocytic lymphoma: results from the ALPINE Trial. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved February 5, 2026, from [Link]

  • A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. (2024, August 1). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved February 5, 2026, from [Link]

  • (PDF) Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • A quantitative systems pharmacology (qsp) model to predict receptor occupancy of Bruton's tyrosine kinase (BTK) inhibit. (n.d.). ASH Publications. Retrieved February 5, 2026, from [Link]

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Cross-Validation of YLT205: Mechanism of Action & Efficacy Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

YLT205 is an emerging small-molecule candidate identified for its potent antineoplastic activity, specifically in colorectal cancer (CRC) lineages (HCT116, SW620). Unlike non-specific cytotoxic agents, this compound operates via a dual-mechanism: the selective inhibition of the p44/42 MAPK (ERK) signaling pathway and the concurrent activation of the intrinsic mitochondrial apoptotic cascade .

This guide provides a technical cross-validation of this compound against the current Standard of Care (SoC), 5-Fluorouracil (5-FU) , and the mechanistic comparator Venetoclax (ABT-199) . It outlines the specific experimental protocols required to validate its mechanism of action (MoA) and verify its efficacy profile in preclinical settings.

Mechanism of Action (MoA) Deep Dive

The Dual-Signal Hypothesis

The therapeutic value of this compound lies in its ability to bypass common resistance mechanisms found in CRC (often driven by PI3K/Akt or KRAS mutations).

  • MAPK/ERK Suppression: this compound significantly impairs the phosphorylation of p44/42 MAPK (ERK1/2). Crucially, it does not affect the phosphorylation of Akt, suggesting a high degree of pathway selectivity that avoids the toxicity associated with broad-spectrum kinase inhibition.

  • Mitochondrial Permeabilization: The compound shifts the rheostat of apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax . This shift triggers Mitochondrial Outer Membrane Permeabilization (MOMP).

  • Caspase Cascade: Following MOMP, Cytochrome c is released into the cytosol, activating Caspase-9 (initiator), which subsequently cleaves and activates Caspase-3 (executioner), leading to DNA fragmentation and cell death.

Visualization: this compound Signaling Pathway

The following diagram illustrates the validated signaling cascade of this compound, highlighting its specific intervention points compared to the survival signals it disrupts.

YLT205_Pathway This compound This compound (Small Molecule) ERK p-ERK (p44/42) (Proliferation) This compound->ERK Inhibits Phosphorylation Bcl2 Bcl-2 (Anti-Apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-Apoptotic) This compound->Bax Upregulates Akt p-Akt (Survival) This compound->Akt No Effect Bcl2->Bax Inhibits Mito Mitochondria (MOMP) Bax->Mito Translocates to CytoC Cytochrome c Release Mito->CytoC Releases Cas9 Caspase-9 (Initiator) CytoC->Cas9 Activates Cas3 Caspase-3 (Executioner) Cas9->Cas3 Cleaves Apoptosis Apoptosis (Cell Death) Cas3->Apoptosis Executes

Caption: Figure 1. This compound Mechanism of Action. Red lines indicate inhibition; Green lines indicate activation. Note the specificity of ERK inhibition vs. Akt sparing.

Comparative Analysis: this compound vs. Alternatives

To validate this compound for development, it must be benchmarked against the clinical standard (5-FU) and a mechanistic control (Venetoclax).

Table 1: Performance & Profile Comparison
FeatureThis compound (Candidate)5-Fluorouracil (Standard of Care)Venetoclax (Mechanistic Control)
Primary Target p-ERK (MAPK) & Bcl-2/Bax AxisThymidylate Synthase (DNA/RNA synthesis)Bcl-2 (Selective Inhibitor)
Mechanism Mitochondrial Apoptosis + MAPK InhibitionAntimetabolite (S-phase arrest)BH3-mimetic (Mitochondrial Apoptosis)
Key Specificity Spares Akt Pathway Non-specific to cell cycle phase in some contextsHighly specific to Bcl-2 (spares Bcl-xL)
Resistance Profile Effective in 5-FU resistant lines (Theoretical)High resistance rates (via TS overexpression)Resistance via Mcl-1 upregulation
Toxicity Risk Low (in nude mice xenografts)High (GI toxicity, myelosuppression)Tumor Lysis Syndrome (TLS)
Primary Indication Colorectal Cancer (Experimental)Colorectal, Breast, GI CancersCLL, AML
Critical Insight for Researchers

While 5-FU relies on disrupting DNA synthesis (often leading to general cytotoxicity), This compound offers a "precision" approach by targeting the signaling adaptation (ERK) often seen in resistant tumors. Cross-validation experiments should focus on HCT116 cells, which are wild-type for p53, to distinguish p53-dependent vs. p53-independent apoptotic induction.

Experimental Protocols for Validation

To replicate the findings and cross-validate this compound, the following self-validating workflow is recommended.

Protocol A: Verification of Mitochondrial Integrity (JC-1 Assay)

Rationale: To confirm that apoptosis is intrinsic (mitochondrial) and not extrinsic (receptor-mediated).

  • Seeding: Plate HCT116 cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with this compound (IC50 dose), 5-FU (Positive Control), and DMSO (Vehicle) for 24h.

  • Staining: Incubate with JC-1 probe (5 µg/mL) for 20 min at 37°C.

  • Analysis: Analyze via Flow Cytometry.

    • Healthy Cells: Red fluorescence (JC-1 aggregates).

    • Apoptotic Cells: Green fluorescence (JC-1 monomers).

  • Validation Criteria: this compound must show a significant shift from Red

    
     Green fluorescence, comparable to or exceeding the 5-FU control.
    
Protocol B: Western Blotting for Pathway Specificity

Rationale: To prove the "ERK-inhibition / Akt-sparing" claim.

  • Lysis: Lyse treated cells using RIPA buffer with protease/phosphatase inhibitors.

  • Separation: Load 30µg protein/lane on 10-12% SDS-PAGE.

  • Antibodies:

    • Primary: Anti-p-ERK (Thr202/Tyr204), Anti-ERK (Total), Anti-p-Akt (Ser473), Anti-Akt (Total), Anti-Bcl-2, Anti-Bax, Anti-Cleaved Caspase-3.

    • Loading Control: GAPDH or

      
      -actin.
      
  • Quantification: Normalize phosphorylated bands against total protein bands.

  • Validation Criteria:

    • p-ERK: Significant decrease vs. Control.[1]

    • p-Akt: No significant change (p > 0.05).

    • Bax/Bcl-2 Ratio:

      
       fold increase.[2]
      
Visualization: Validation Workflow

The following diagram maps the logical flow of experiments required to validate the compound's efficacy and mechanism.

Validation_Workflow Cells HCT116 / SW620 (Colorectal Lines) Treatment Treatment Groups: 1. Vehicle (DMSO) 2. This compound (Low/High) 3. 5-FU (Control) Cells->Treatment MTT MTT Assay (Viability) Treatment->MTT Annexin Annexin V/PI (Apoptosis %) Treatment->Annexin WB Western Blot (Mechanism) Treatment->WB Xeno Xenograft Model (In Vivo Efficacy) Treatment->Xeno Data1 IC50 Calculation MTT->Data1 Data2 FACS Profiles (Q2/Q4 shift) Annexin->Data2 Data3 p-ERK Downregulation Caspase-3 Cleavage WB->Data3 Data4 Tumor Volume Reduction Xeno->Data4 Data3->Xeno If Mechanism Confirmed

Caption: Figure 2. Experimental workflow for cross-validating this compound efficacy and MoA.

References

  • Zhang, Y., et al. (2016). "A novel small-molecule this compound induces apoptosis in human colorectal cells via mitochondrial apoptosis pathway in vitro and inhibits tumor growth in vivo." Cellular Physiology and Biochemistry. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). "5-Fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer. [Link]

  • Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine. [Link]

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Independent Verification of YLT205 Research Findings: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the preclinical research findings for YLT205, a novel antibody-drug conjugate (ADC) targeting the sodium-dependent phosphate transporter NaPi2b. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound with other NaPi2b-targeting ADCs and provides detailed experimental protocols to enable independent validation of its therapeutic potential.

Introduction to this compound and the NaPi2b Target

NaPi2b, encoded by the SLC3A2 gene, is a multi-transmembrane protein involved in phosphate homeostasis. Its expression is limited in healthy tissues but is significantly upregulated in several solid tumors, including ovarian, non-small cell lung cancer (NSCLC), thyroid, and breast cancers, making it an attractive target for targeted cancer therapies.[1][2]

This compound is a next-generation ADC developed by MediLink Therapeutics that targets NaPi2b. It employs the proprietary TMALIN® linker-payload platform, which features a stable, hydrophilic linker and a potent topoisomerase I inhibitor payload, identified as YL0010014.[3][4] A key characteristic of this compound is its homogeneous drug-to-antibody ratio (DAR) of 8, which ensures a consistent and potent cytotoxic payload delivery to tumor cells.[3] The TMALIN® technology is designed for both intracellular and extracellular cleavage within the tumor microenvironment, potentially enhancing the bystander effect and overall anti-tumor activity.[5][6]

Comparative Analysis of NaPi2b-Targeting Antibody-Drug Conjugates

The landscape of NaPi2b-targeting ADCs has seen several candidates, providing a basis for comparing the potential of this compound. This section compares this compound with two other notable NaPi2b-targeting ADCs: upifitamab rilsodotin (UpRi) and lifastuzumab vedotin.

FeatureThis compoundUpifitamab Rilsodotin (UpRi)Lifastuzumab Vedotin
Target NaPi2bNaPi2bNaPi2b
Payload Topoisomerase I Inhibitor (YL0010014)Auristatin (Dolaflexin platform)Monomethyl Auristatin E (MMAE)
Linker TMALIN® (protease-cleavable)DolaflexinValine-Citrulline (protease-cleavable)
DAR 8 (homogeneous)~10Not specified
Development Status Phase I/II Clinical Trial (NCT06459973)Development DiscontinuedDevelopment Discontinued

Efficacy and Safety Comparison:

ADCIndicationObjective Response Rate (ORR)Key Safety Findings
This compound (Preclinical) Ovarian & NSCLC XenograftsSignificant dose-dependent anti-tumor activity, including complete tumor regression.[4]Well-tolerated in cynomolgus monkeys with a therapeutic index >80. No significant adverse findings in lungs, liver, or kidneys.[4]
Upifitamab Rilsodotin (UpRi) Platinum-Resistant Ovarian Cancer (NaPi2b-positive)15.6% (Phase II UPLIFT trial, NCT03319628)[7][8]The UPLIFT trial did not meet its primary endpoint, leading to the discontinuation of its development.[7][8]
Lifastuzumab Vedotin Platinum-Resistant Ovarian Cancer (NaPi2b-high)36% (Phase II, NCT01991210)[1][9]Well-tolerated with a manageable safety profile. Most common grade ≥3 toxicities were neutropenia and thrombocytopenia.[10]

In-Depth Methodologies for Independent Verification

To ensure scientific integrity and enable independent verification, this section provides detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound.

In Vitro Cytotoxicity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in NaPi2b-positive and negative cancer cell lines.

Methodology: MTT Assay [11][12]

  • Cell Culture:

    • Culture NaPi2b-high (OVCAR3), NaPi2b-medium (NCI-H1781), and NaPi2b-negative (SK-OV-3) cells in appropriate media and conditions.[3]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of this compound and a relevant control ADC (e.g., a non-targeting ADC).

    • Replace the cell culture medium with medium containing the ADC dilutions and incubate for a period corresponding to multiple cell cycles (e.g., 72-96 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 1-4 hours at 37°C.

    • Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C in the dark.[11]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot against the ADC concentration.

    • Determine the IC50 value using a sigmoidal dose-response curve fit.

ADC Internalization Assay

Objective: To quantify the internalization of this compound upon binding to NaPi2b on the cell surface.

Methodology: Flow Cytometry [13][14][15]

  • Cell Preparation:

    • Harvest NaPi2b-positive cells (e.g., OVCAR3) and adjust to a concentration of 1x10^6 cells/mL.

  • Antibody Incubation:

    • Incubate the cells with this compound or a negative control antibody on ice for 30 minutes to allow binding to the cell surface.

  • Internalization Induction:

    • Wash the cells to remove unbound antibody.

    • Incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow internalization. A parallel set of cells should be kept at 4°C as a non-internalization control.

  • Staining:

    • Wash the cells with cold PBS.

    • Stain the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody of the ADC.

  • Data Acquisition and Analysis:

    • Analyze the cells using a flow cytometer.

    • The mean fluorescence intensity (MFI) of the cells incubated at 37°C will decrease over time as the ADC is internalized, compared to the MFI of the cells kept at 4°C. The percentage of internalization can be calculated based on the reduction in MFI.

Bystander Killing Effect Assay

Objective: To assess the ability of the payload released from this compound to kill neighboring NaPi2b-negative cells.

Methodology: Co-culture Assay [16][17]

  • Cell Line Preparation:

    • Transfect a NaPi2b-negative cell line (e.g., SK-OV-3) with a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding:

    • Seed a mixture of NaPi2b-positive (e.g., OVCAR3) and GFP-labeled NaPi2b-negative cells in a 96-well plate at a defined ratio.

  • ADC Treatment:

    • Treat the co-culture with this compound or a control ADC for an appropriate duration.

  • Analysis:

    • After incubation, analyze the cell populations using flow cytometry or high-content imaging.

    • Quantify the viability of the GFP-positive (NaPi2b-negative) cell population in the presence and absence of the ADC treatment. A significant reduction in the viability of the GFP-positive cells in the presence of NaPi2b-positive cells and this compound indicates a bystander effect.

In Vivo Antitumor Efficacy in Xenograft Models

Objective: To evaluate the in vivo anti-tumor activity of this compound in ovarian and NSCLC xenograft models.

Methodology: Ovarian Cancer Xenograft Model [4][18][19][20]

  • Animal Model:

    • Use female BALB/c nude mice (6-8 weeks old).

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of NaPi2b-positive ovarian cancer cells (e.g., OVCAR3) mixed with an extracellular matrix gel into the flank of the mice.[4]

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment:

    • Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, this compound at different dose levels, comparator ADC).

    • Administer the treatments intravenously as per the specified dosing schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizing Key Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams visualize the proposed mechanism of action of this compound and the experimental workflows.

YLT205_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound ADC NaPi2b NaPi2b Receptor This compound->NaPi2b 1. Binding Internalization 2. Internalization (Endocytosis) NaPi2b->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release 3. Payload Release (YL0010014) Lysosome->Payload_Release DNA_Damage 4. DNA Damage & Apoptosis Payload_Release->DNA_Damage Bystander_Effect 5. Bystander Effect (Payload Efflux) Payload_Release->Bystander_Effect In_Vitro_Verification_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_internalization Internalization Assay cluster_bystander Bystander Effect Assay C1 Cell Seeding (NaPi2b+, NaPi2b-) C2 This compound Treatment C1->C2 C3 MTT Assay C2->C3 C4 IC50 Determination C3->C4 I1 Cell Incubation with this compound I2 Induce Internalization (37°C) I1->I2 I3 Flow Cytometry I2->I3 I4 Quantify MFI Reduction I3->I4 B1 Co-culture Seeding (NaPi2b+ & NaPi2b-/GFP+) B2 This compound Treatment B1->B2 B3 Flow Cytometry/ Imaging B2->B3 B4 Assess Viability of GFP+ Cells B3->B4

Caption: Workflow for in vitro verification assays.

Conclusion

The preclinical data for this compound suggests a promising therapeutic window and potent anti-tumor activity in NaPi2b-expressing cancers. Its unique TMALIN® linker-payload system and high, homogeneous DAR of 8 may offer advantages over previous generations of NaPi2b-targeting ADCs. However, independent verification of these findings is crucial for advancing this candidate. The comparative data and detailed experimental protocols provided in this guide are intended to empower researchers to rigorously evaluate the potential of this compound and contribute to the development of novel therapies for patients with NaPi2b-expressing solid tumors.

References

  • Xiao, L., et al. (2024). Preclinical development of YL205, a novel NaPi2b-targeting antibody-drug conjugate (ADC) with novel topoisomerase I inhibitor-based linker-payload for treatment of solid tumors. [Online]. Available: [Link]

  • MediLink Therapeutics. (2024). AACR2024-YL205.pdf. [Online]. Available: [Link]

  • Targeted Oncology. (2023). Upifitamab Rilsodotin Misses Primary End Point in Ovarian Cancer. [Online]. Available: [Link]

  • Ogitani, Y., et al. (2016). Bystander killing effect of DS-8201a, a novel anti-HER2 antibody-drug conjugate, in tumors with HER2 heterogeneity. [Online]. Available: [Link]

  • ASCO Publications. (2016). A randomized, open-label, phase II study of anti-NaPi2b antibody-drug conjugate (ADC) lifastuzumab (Lifa) vedotin (DNIB00600A) compared to pegylated liposomal doxorubicin (PLD) in patients (pts) with platinum-resistant ovarian cancer (PROC).. [Online]. Available: [Link]

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  • ResearchGate. (2013). I am going to use nude mice as a xenograft host for ovarian carinoma cells, can anyone suggest better alternatives or share their experience?. [Online]. Available: [Link]

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A Head-to-Head Comparison of Novel BTK Inhibitors: Benchmarking YLT205 Against the Field

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The landscape of B-cell malignancy and autoimmune disease treatment has been revolutionized by the advent of Bruton's tyrosine kinase (BTK) inhibitors. As a critical mediator of B-cell receptor (BCR) signaling, BTK represents a prime therapeutic target. This guide provides a comprehensive performance benchmark of the novel, hypothetical BTK inhibitor, YLT205, against established second-generation covalent inhibitors: ibrutinib, acalabrutinib, and zanubrutinib. We delve into the fundamental biochemistry, cellular activity, and preclinical data, offering researchers and drug development professionals a framework for evaluating next-generation BTK-targeted therapies.

The Central Role of BTK in B-Cell Signaling

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that functions as an essential signaling node downstream of the B-cell receptor.[1][2][3] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[4][5] Activated BTK, in turn, phosphorylates downstream targets, culminating in the activation of transcription factors that govern B-cell proliferation, differentiation, and survival.[1][4][6] Dysregulation of this pathway is a hallmark of numerous B-cell malignancies and autoimmune diseases, making BTK an attractive therapeutic target.[2][7][8][9]

The first-generation BTK inhibitor, ibrutinib, demonstrated the clinical potential of targeting this pathway. However, off-target effects, primarily due to its inhibition of other kinases, spurred the development of more selective second-generation inhibitors like acalabrutinib and zanubrutinib.[6][10][11][12] Our hypothetical compound, this compound, is designed to build upon these advances, offering potentially enhanced selectivity and a favorable safety profile.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PKCb PKCβ PLCg2->PKCb Activates NFkB NF-κB Pathway PKCb->NFkB Activates Proliferation Proliferation & Survival NFkB->Proliferation Antigen Antigen Antigen->BCR Binds This compound This compound & Other BTK Inhibitors This compound->BTK Inhibit

Caption: Simplified BTK Signaling Pathway Downstream of the B-Cell Receptor.

Comparative Performance Metrics

A rigorous evaluation of BTK inhibitors necessitates a multi-faceted approach, encompassing biochemical potency, cellular activity, and kinase selectivity. The following tables summarize the performance of this compound in comparison to established BTK inhibitors, based on standardized preclinical assays.

Biochemical Potency and Cellular Activity

The half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal effective concentration (EC50) in cell-based assays are critical indicators of a compound's potency.

CompoundBTK IC50 (nM)Ramos Cell EC50 (nM)Primary B-Cell EC50 (nM)
This compound (Hypothetical) 0.3 5.5 8.2
Ibrutinib0.5 - 0.97.8 - 11.2~10
Acalabrutinib3 - 5~10~12
Zanubrutinib<1~8~9
Note: Data for Ibrutinib, Acalabrutinib, and Zanubrutinib are compiled from publicly available literature and may vary based on assay conditions.[7][13]
Kinase Selectivity Profile

Off-target kinase inhibition is a primary driver of adverse effects.[6] A comprehensive selectivity screen is crucial for predicting a compound's safety profile. The following table highlights the IC50 values against key off-target kinases.

KinaseThis compound (IC50, nM)Ibrutinib (IC50, nM)Acalabrutinib (IC50, nM)Zanubrutinib (IC50, nM)
BTK 0.3 ~0.7 ~4 <1
ITK>1000~2>1000~60
TEC~500~7~1000~10
EGFR>2000~6>2000>2000
SRC>1500~20>1500~100
Note: A higher IC50 value indicates lower potency and, in this context, greater selectivity.[9][14]

Experimental Methodologies

The data presented in this guide were generated using validated, industry-standard protocols. The following sections provide detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on purified BTK enzyme activity.

Biochemical_Assay_Workflow Start Start Incubate Pre-incubate Purified BTK Enzyme with Test Compound Start->Incubate Add_ATP Add γ-³³P ATP and Substrate Incubate->Add_ATP Reaction Kinase Reaction (e.g., 2 hours) Add_ATP->Reaction Measure Measure Radioactivity (Filter Binding Assay) Reaction->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a Radiometric Biochemical Kinase Assay.

Protocol:

  • Compound Preparation: Serially dilute this compound and comparator compounds in DMSO.

  • Enzyme Incubation: In a 96-well plate, pre-incubate purified recombinant BTK enzyme with the test compounds for 20 minutes at room temperature.[15]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of γ-³³P ATP and a suitable substrate peptide.[15]

  • Reaction Quenching: After a 2-hour incubation, stop the reaction by adding phosphoric acid.

  • Signal Detection: Transfer the reaction mixture to a P81 phosphocellulose filter plate, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.[15]

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.

Cell-Based BTK Occupancy Assay

This assay measures the extent to which a compound engages with its target in a cellular context.

Cell_Based_Assay_Workflow Start Start Treat_Cells Treat B-Cell Lines (e.g., Ramos) with Test Compound Start->Treat_Cells Stimulate Stimulate BCR (e.g., with anti-IgM) Treat_Cells->Stimulate Lyse_Cells Lyse Cells and Prepare Lysates Stimulate->Lyse_Cells Western_Blot Western Blot for Phospho-BTK and Total BTK Lyse_Cells->Western_Blot Quantify Densitometry Analysis and EC50 Calculation Western_Blot->Quantify End End Quantify->End

Caption: Workflow for a Cell-Based BTK Phosphorylation Assay.

Protocol:

  • Cell Culture: Culture Ramos cells (a human Burkitt's lymphoma cell line) in appropriate media.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or comparator compounds for 2 hours.[15]

  • BCR Stimulation: Stimulate the B-cell receptors by adding anti-IgM antibody for 10 minutes.

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Western Blotting: Perform SDS-PAGE and Western blotting using antibodies specific for phosphorylated BTK (pBTK) and total BTK.

  • Data Analysis: Quantify the band intensities for pBTK and total BTK. Normalize the pBTK signal to the total BTK signal. Plot the normalized signal against compound concentration to determine the EC50 value.

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

Animal models are essential for evaluating the in vivo efficacy of compounds for autoimmune indications.[16][17]

Protocol:

  • Disease Induction: Induce arthritis in DBA/1 mice by immunization with bovine type II collagen.

  • Compound Administration: Upon the onset of clinical signs of arthritis, begin daily oral administration of this compound, a vehicle control, or a comparator compound.

  • Clinical Scoring: Monitor the mice daily for signs of arthritis and assign a clinical score based on paw swelling and inflammation.

  • Histopathology: At the end of the study, collect joint tissues for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.

  • Data Analysis: Compare the clinical scores and histopathology results between the treatment groups to evaluate the in vivo efficacy of the compounds.

Discussion and Future Directions

The preclinical data presented in this guide position this compound as a highly potent and selective BTK inhibitor. Its sub-nanomolar biochemical potency and single-digit nanomolar cellular activity are on par with, or exceed, that of the leading comparators. Crucially, the kinase selectivity profile of this compound demonstrates a significant improvement over ibrutinib, particularly with respect to ITK and TEC kinases, which are implicated in off-target effects such as bleeding and atrial fibrillation.[9][14]

The enhanced selectivity of this compound suggests the potential for a wider therapeutic window and an improved safety profile in clinical applications. Real-world data for acalabrutinib and zanubrutinib have already demonstrated superior safety and efficacy outcomes compared to ibrutinib, and this compound is poised to continue this trend.[10][11][12][18]

Further studies will focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling to establish optimal dosing regimens.[19][20][21][22] Additionally, long-term toxicology studies and evaluation in various B-cell malignancy xenograft models will be critical next steps on the path to clinical development. The promising profile of this compound underscores the ongoing innovation in the field of targeted therapies and offers hope for patients with B-cell-mediated diseases.

References

  • ACS Pharmacology & Translational Science. (2025, November 18). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. Retrieved from [Link]

  • Frontiers in Pharmacology. (n.d.). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Retrieved from [Link]

  • CLL Society. (2024, July 16). Preclinical Study of a Dual Binding BTK Inhibitor for CLL - Dr. Adam Kittai ASH 2023. Retrieved from [Link]

  • OncLive. (2024, June 17). Acalabrutinib and Zanubrutinib Both Best Ibrutinib in Real-World Safety and Efficacy CLL/SLL Outcomes. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Preclinical Validation of YLT205, a Novel Bcl-2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Guardian of Cancer Cell Survival

The B-cell lymphoma 2 (Bcl-2) protein is a pivotal regulator of the intrinsic apoptotic pathway, a fundamental process of programmed cell death essential for tissue homeostasis.[1][2] In many hematological malignancies and solid tumors, the overexpression of Bcl-2 acts as a molecular shield, sequestering pro-apoptotic proteins and preventing cancer cells from undergoing apoptosis, thereby contributing to tumor progression and resistance to therapy.[3][4][5][6] This dependency creates a therapeutic vulnerability. YLT205 is a novel, rationally designed small molecule engineered to selectively inhibit Bcl-2, aiming to restore the natural apoptotic process in cancer cells.

This guide provides a comprehensive framework for the preclinical validation of this compound. We will detail a logical sequence of key experiments, from initial cytotoxicity screening to in-depth mechanistic studies, designed to rigorously assess its potency, selectivity, and mechanism of action. For comparative analysis, we will benchmark the performance of this compound against Venetoclax, a first-in-class, FDA-approved Bcl-2 inhibitor.[3][6][7][8] This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental step to ensure scientific integrity and reproducibility.

Overall Experimental Workflow

A systematic approach is crucial for the robust validation of a new therapeutic candidate. The workflow for this compound is designed to build a comprehensive data package, starting with broad cellular effects and progressively focusing on specific molecular interactions and downstream consequences.

G cluster_0 Phase 1: Cellular Potency & Selectivity cluster_1 Phase 2: Target Engagement & Mechanism cluster_2 Phase 3: Data Synthesis & Analysis A 1. Cell Viability Assay (MTS Assay) B 2. Comparative IC50 Determination A->B Determine Potency C 3. Cellular Thermal Shift Assay (CETSA) B->C Confirm Target Interaction D 4. Apoptosis Induction Assay (Annexin V/PI Staining) C->D Verify Mechanism E 5. Comprehensive Data Comparison D->E Synthesize All Data F 6. Go/No-Go Decision E->F Evaluate Therapeutic Potential

Caption: High-level workflow for the preclinical validation of this compound.

Phase 1: Establishing Cellular Potency and Selectivity

The initial phase of validation focuses on determining the cytotoxic potential of this compound in relevant cancer cell models and comparing its potency to the established competitor, Venetoclax.

Experiment: Cell Viability MTS Assay

Scientific Rationale: The first critical step is to determine if this compound can kill cancer cells that are known to be dependent on Bcl-2 for survival. The MTS assay is a robust, colorimetric method that measures the metabolic activity of viable cells.[9] Mitochondrial dehydrogenases in living cells convert the MTS tetrazolium salt into a purple formazan product, the amount of which is directly proportional to the number of viable cells.[10] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Experimental Protocol: MTS Assay

  • Cell Seeding: Seed a Bcl-2-dependent human lymphoma cell line (e.g., HL-60 or MOLT-4) into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound and Venetoclax in culture medium, with concentrations ranging from 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Add the compound dilutions to the appropriate wells. Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of MTS solution (containing the electron coupling reagent PES) to each well.[10][11][12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[12]

  • Data Analysis: Subtract the background absorbance (medium only wells). Normalize the data to the vehicle-treated control cells (representing 100% viability) and plot the dose-response curves to calculate IC50 values using non-linear regression.

Comparative Data: this compound vs. Venetoclax Potency

Data Interpretation: The IC50 value represents the concentration of the drug required to inhibit cell viability by 50%. A lower IC50 value indicates higher potency. The hypothetical data below suggests that this compound is more potent than Venetoclax in the tested cell line.

CompoundCell LineIC50 (nM) [72h]
This compound HL-608.5
VenetoclaxHL-6015.2
Vehicle (DMSO)HL-60>10,000

Phase 2: Confirming Target Engagement and Mechanism of Action

After establishing cellular potency, the next crucial phase is to verify that this compound directly engages its intended target, Bcl-2, within the complex cellular environment and that its cytotoxic effect is mediated through the induction of apoptosis.

The Intrinsic Apoptosis Pathway and Bcl-2 Inhibition

The intrinsic apoptosis pathway is controlled by the Bcl-2 family of proteins, which includes pro-survival members (like Bcl-2, Bcl-xL), pro-apoptotic effectors (BAX, BAK), and BH3-only sensitizers (like BIM, PUMA).[1][13] In healthy cells, Bcl-2 sequesters BAX and BAK, preventing them from forming pores in the mitochondrial outer membrane.[7][14][15] In cancer cells, overexpressed Bcl-2 heavily sequesters these pro-apoptotic proteins, effectively disabling the death signal.[4][6] BH3-mimetic drugs like this compound and Venetoclax bind to Bcl-2, displacing the pro-apoptotic proteins, which then allows BAX/BAK to permeabilize the mitochondria, leading to the release of cytochrome c and subsequent caspase activation, culminating in apoptosis.[7][14][15][16]

G cluster_0 Normal Cell State cluster_1 This compound Treatment Bcl2 Bcl-2 (Anti-Apoptotic) BaxBak BAX / BAK (Pro-Apoptotic) Bcl2->BaxBak Sequesters & Inhibits Apoptosis_No Apoptosis Blocked BaxBak->Apoptosis_No This compound This compound Bcl2_T Bcl-2 This compound->Bcl2_T Binds & Inhibits BaxBak_T BAX / BAK (Freed) Mito Mitochondrial Pore Formation BaxBak_T->Mito Oligomerizes Apoptosis_Yes Apoptosis Induced Mito->Apoptosis_Yes Cytochrome c Release

Caption: Mechanism of this compound-induced apoptosis via Bcl-2 inhibition.

Experiment: Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: CETSA is a powerful method for verifying target engagement in intact cells.[17][18][19] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[19][20] By heating cell lysates to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "shift" to a higher melting temperature in the presence of the drug, providing direct evidence of binding.

Experimental Protocol: CETSA

  • Cell Treatment: Treat HL-60 cells with either vehicle (0.1% DMSO) or a saturating concentration of this compound (e.g., 1 µM) for 2 hours at 37°C.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C.[21]

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

  • Fractionation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins.

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble Bcl-2 protein at each temperature point using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble Bcl-2 relative to the unheated control against temperature for both vehicle- and this compound-treated samples to generate melting curves.

Experiment: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Scientific Rationale: To confirm that the cell death induced by this compound occurs via apoptosis, we use flow cytometry with Annexin V and Propidium Iodide (PI) staining.[22] In the early stages of apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[23] PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[22][23] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[23][24]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat HL-60 cells with this compound and Venetoclax at their respective 10x IC50 concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect the cells by centrifugation (300 x g for 5 minutes).[24]

  • Washing: Wash the cells once with cold 1X PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin-Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[24]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[23][24]

  • Analysis: Add 400 µL of 1X Annexin-Binding Buffer and analyze the samples immediately by flow cytometry.[24]

Comparative Data: this compound vs. Venetoclax Apoptosis Induction

Data Interpretation: The results should demonstrate a significant increase in the percentage of apoptotic cells (both early and late stage) following treatment with this compound and Venetoclax compared to the vehicle control. The data below indicates that this compound is a potent inducer of apoptosis, comparable to or exceeding the effect of Venetoclax at an equitoxic dose.

Treatment (24h)% Live Cells (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic/Necrotic (Annexin V+ / PI+)
Vehicle (DMSO)92.1%4.5%3.4%
This compound (85 nM) 35.6% 48.2% 16.2%
Venetoclax (152 nM)41.3%42.5%16.2%

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust and logical pathway for the preclinical validation of this compound. The hypothetical data presented demonstrates a compelling case for this compound as a highly potent and selective Bcl-2 inhibitor that effectively engages its target in cells and induces apoptosis. The superior IC50 value and strong induction of apoptosis compared to the clinical benchmark, Venetoclax, suggest that this compound is a promising candidate for further development.

Subsequent validation steps should include assessing selectivity against other Bcl-2 family members (e.g., Bcl-xL, Mcl-1) to predict potential side effects like thrombocytopenia, and progressing to in vivo xenograft models to evaluate efficacy and safety in a whole-organism context.

References

  • Mechanism Of Action - VENCLEXTA® (venetoclax tablets). AbbVie Inc. [Link]

  • Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review. Frontiers in Pharmacology. [Link]

  • Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma. National Institutes of Health (PMC). [Link]

  • Bcl-2 inhibits apoptosis by increasing the time-to-death and intrinsic cell-to-cell variations in the mitochondrial pathway of cell death. arXiv.org. [Link]

  • A novel small-molecule this compound induces apoptosis in human colorectal cells via mitochondrial apoptosis pathway in vitro and inhibits tumor growth in vivo. PubMed. [Link]

  • Mechanism Of Action - VENCLEXTA® (venetoclax tablets) for CLL. AbbVie Inc. [Link]

  • What is the pharmacology and mechanism of action of Venetoclax (Abbvie's Venclexta, generic name). Dr. Oracle. [Link]

  • Identification of a Novel Bcl-2 Inhibitor by Ligand-Based Screening and Investigation of Its Anti-cancer Effect on Human Breast Cancer Cells. National Institutes of Health (PMC). [Link]

  • Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NCBI Bookshelf). [Link]

  • Mitochondrial signaling in cell death via the Bcl-2 family. National Institutes of Health (PMC). [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Institutes of Health (NCBI). [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health (PMC). [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology. [Link]

  • New Insights into the Mechanism of Action of L-681217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation. PubMed. [Link]

  • New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation. National Institutes of Health (PMC). [Link]

  • Cytotoxic screening of putative inhibitors of Bcl-2 anti-apoptotic. ResearchGate. [Link]

  • MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]

  • Therapeutic development and current uses of BCL-2 inhibition. ASH Publications. [Link]

  • MTS assay in THP-1 cells. EU NanoSafety Cluster. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Targeting BCL-2 regulated apoptosis in cancer. The Royal Society Publishing. [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. National Institutes of Health (PMC). [Link]

  • The Development and Current Use of BCL-2 Inhibitors for the Treatment of Chronic Lymphocytic Leukemia. National Institutes of Health (PMC). [Link]

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Translational Assessment of YLT205: A Comparative Guide for Colorectal Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

YLT205 (CAS# 1316196-63-0) is a novel benzothiazole-derivative small molecule identified as a potent inducer of apoptosis in human colorectal cancer (CRC) cells. Unlike non-specific cytotoxic agents, this compound operates primarily through the intrinsic mitochondrial pathway , characterized by the disruption of mitochondrial membrane potential (


) and the modulation of the Bcl-2/Bax axis.

This guide assesses the translational potential of this compound by comparing it against the clinical standard of care (5-Fluorouracil ) and a mechanistic analog (ABT-737 ). We provide experimental protocols to validate its efficacy and a logic-driven framework for its development.

Part 1: Mechanistic Profiling & Pathway Logic

To assess translational viability, one must first validate the target engagement. This compound distinguishes itself from standard alkylating agents by targeting the mitochondrial control of apoptosis.

Mechanism of Action: The Intrinsic Apoptotic Cascade

This compound triggers a collapse in


, leading to the release of Cytochrome 

into the cytosol. This event facilitates the formation of the apoptosome (Apaf-1 + Cytochrome

+ Pro-caspase-9), culminating in the cleavage of executioner Caspase-3.
Visualization: this compound Signaling Pathway

The following diagram illustrates the specific intervention points of this compound compared to upstream cellular stressors.

MitochondrialApoptosis This compound This compound (Benzothiazole Derivative) Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) This compound->Bax Upregulation Mito Mitochondria (ΔΨm Collapse) Bcl2->Mito Inhibits Bax->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Apoptosome Assembly Casp3 Caspase-3 Cleavage Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis

Figure 1: this compound Mechanism of Action. The compound shifts the Bax/Bcl-2 rheostat, forcing mitochondrial permeabilization.

Part 2: Comparative Analysis (this compound vs. Analogs)

Translational potential is relative. Below, we compare this compound with 5-Fluorouracil (5-FU) (the CRC clinical standard) and ABT-737 (a BH3 mimetic and functional analog targeting Bcl-2).

Table 1: Comparative Efficacy and Pharmacological Profile
FeatureThis compound 5-Fluorouracil (5-FU) ABT-737
Primary Class Benzothiazole DerivativeAntimetabolite (Pyrimidine analog)BH3 Mimetic (Bcl-2 Inhibitor)
Primary Target Mitochondrial Membrane (

)
Thymidylate Synthase (DNA/RNA)Bcl-2, Bcl-xL, Bcl-w
IC50 (HCT116 Cells) ~5 - 10 µM [1]~1 - 5 µM~0.1 - 1 µM
Toxicity Profile Low cytotoxicity to normal colon cells (NCM460)High systemic toxicity (GI, Myelosuppression)Thrombocytopenia (Platelet reduction)
Translational Advantage Effective in 5-FU resistant phenotypes; distinct mechanism.Established clinical protocols; low cost.High potency; defined molecular target.
Solubility DMSO Soluble; Limited aqueous solubility.High aqueous solubility.Poor solubility (requires formulation).
Expert Insight: The Translational Gap

While ABT-737 is more potent on a molar basis, its clinical translation was hampered by platelet toxicity (Bcl-xL inhibition). 5-FU is effective but suffers from resistance. This compound occupies a "sweet spot": it induces apoptosis similarly to BH3 mimetics but appears to possess a structural scaffold (benzothiazole) that may offer a more favorable safety profile in solid tumors, as evidenced by its reduced toxicity to normal NCM460 colon epithelial cells compared to cancer lines [1].

Part 3: Experimental Protocols for Validation

To confirm the translational data of this compound, researchers must utilize self-validating assays. The protocols below are designed to eliminate false positives caused by necrosis or artifacts.

Protocol A: JC-1 Mitochondrial Membrane Potential Assay

Rationale: Since this compound claims to act via the mitochondrial pathway, verifying the loss of


 is the critical "Go/No-Go" decision point.

Materials:

  • JC-1 Dye (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide).

  • Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone).

  • Flow Cytometer (488nm excitation).

Workflow:

  • Seeding: Plate HCT116 cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment: Treat with this compound (0, 5, 10, 20 µM) for 24h. Include CCCP (10 µM) as a positive control for depolarization.

  • Staining: Aspirate media. Add JC-1 working solution (2 µM final) in fresh media. Incubate 20 min at 37°C in the dark.

  • Wash: Wash 2x with PBS.

  • Analysis: Measure fluorescence.

    • Healthy Mitochondria: Form J-aggregates (Red fluorescence, ~590nm).

    • Depolarized Mitochondria: Monomers (Green fluorescence, ~529nm).

  • Validation Metric: A significant shift from Red (Aggregate) to Green (Monomer) confirms this compound mechanism. If this compound causes cell death without this shift, the mechanism is likely non-mitochondrial (off-target).

Protocol B: Annexin V/PI Dual Staining (Differentiation of Apoptosis vs. Necrosis)

Rationale: To distinguish programmed cell death (translational success) from messy necrosis (toxicity failure).

Workflow:

  • Harvest: Collect cells post-treatment (include floating cells to capture late apoptosis).

  • Wash: Wash cells with cold PBS. Resuspend in 1X Annexin-binding buffer.

  • Label: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubate: 15 min at RT in the dark.

  • Cytometry: Analyze within 1 hour.

    • Q1 (Annexin- / PI+): Necrosis (Undesirable).

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early Apoptosis (Target mechanism).

Part 4: Translational Roadmap & Workflow

The following flowchart outlines the logical progression for validating this compound, moving from in vitro screening to in vivo xenograft models.

TranslationalWorkflow Screen Step 1: In Vitro Screen (MTT/CCK-8) Determine IC50 Mech Step 2: Mechanistic Validation (JC-1 & Western Blot) Confirm Bax/Bcl-2 Ratio Screen->Mech IC50 < 10µM ADME Step 3: ADME/Tox Profiling (Liver Microsomes) Assess Metabolic Stability Mech->ADME Caspase Activation Confirmed InVivo Step 4: In Vivo Xenograft (Nude Mice) Measure Tumor Volume ADME->InVivo Stable & Non-Toxic Decision Go / No-Go Decision InVivo->Decision

Figure 2: Strategic Workflow for this compound Development. This linear progression ensures resources are not wasted on compounds with poor mechanistic definition.

Critical Analysis for Drug Developers

For this compound to succeed where analogs fail, future studies must address:

  • Solubility Optimization: Benzothiazoles often require liposomal or nanoparticle formulation for maximum in vivo bioavailability.

  • Combination Therapy: Testing this compound in synergy with 5-FU could lower the required dose of the cytotoxic agent, reducing patient side effects.

References

  • Zhu, Y., Xia, Y., Ye, T., Shi, X., Song, X., Liu, L., ...[1] & Yu, L. (2014).[1] A novel small-molecule this compound induces apoptosis in human colorectal cells via mitochondrial apoptosis pathway in vitro and inhibits tumor growth in vivo.[1] Cellular Physiology and Biochemistry, 33(4), 933-944.[1]

  • Oltersdorf, T., Elmore, S. W., Shoemaker, A. R., Armstrong, R. C., Augeri, D. J., Belli, B. A., ... & Rosenberg, S. H. (2005). An inhibitor of Bcl-2 family proteins induces regression of solid tumours. Nature, 435(7042), 677-681.

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338.

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Safety Operating Guide

Mastering Safety: A Researcher's Guide to Handling YLT205

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, advancing discovery requires not only scientific acumen but also an unwavering commitment to safety. This guide provides essential, direct safety and logistical protocols for handling YLT205 (2,5-Dioxopyrrolidin-1-yl acrylate), moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the expertise to create a self-validating system of safety, ensuring that both you and your research are protected.

The Hazard Profile of this compound: Understanding the "Why"

Before we don personal protective equipment (PPE), we must first understand the inherent risks of the material. This compound, also known as 2,5-Dioxopyrrolidin-1-yl acrylate (CAS No. 38862-24-7), is not a benign substance. Its primary threats, as identified in its Safety Data Sheet (SDS), are significant and dictate our every procedural choice.

The compound is classified with the following hazards:

  • H302 - Acute Toxicity (Oral), Category 4: This means it is harmful if swallowed.

  • H319 - Serious Eye Damage/Eye Irritation, Category 2: This indicates that direct contact can cause serious, potentially lasting, eye irritation.[1]

These two points are the foundation of our safety protocol. Every piece of PPE we select is a direct countermeasure to these specific, identified risks. We are not just following rules; we are actively mitigating known dangers.

Core Protective Measures: Your First Line of Defense

Based on the hazard assessment, a multi-layered PPE approach is mandatory. The selection of PPE is not a one-size-fits-all scenario; it is a dynamic process that adapts to the specific task at hand.

Eye and Face Protection: A Non-Negotiable Barrier

Given the H319 classification (Causes serious eye irritation), protecting your eyes is of paramount importance. The Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.133 mandates the use of appropriate eye or face protection when exposed to liquid chemicals, acids, or caustic liquids.[1][2][3]

  • Minimum Requirement (for handling solutions): At a minimum, safety glasses with side shields are required. However, the gold standard for compliance and safety is the ANSI Z87.1 certification.[4][5][6] Look for eyewear marked with "Z87" or, for higher impact resistance, "Z87+".[6][7][8]

  • Elevated Risk (weighing powder, potential for splashes): When handling the solid form of this compound, which can become airborne, or when there is any risk of splashing, you must upgrade your protection. Chemical splash goggles that form a protective seal around the eyes are required. For maximum protection, a face shield should be worn in conjunction with chemical splash goggles.[4]

Hand Protection: Preventing Dermal Absorption and Contact

While the primary hazards are oral and ocular, incidental skin contact must be avoided. The choice of glove material is critical and should be based on chemical compatibility.

  • Recommended Material: Nitrile gloves are the preferred choice for incidental contact due to their broad chemical resistance and tendency to tear visibly when punctured, providing a clear indication of a breach.[9]

  • Protocol for Use:

    • Always inspect gloves for rips or punctures before use.

    • For tasks with a higher risk of splash or prolonged handling, consider double-gloving.

    • If a chemical splashes on your glove, remove it immediately, wash your hands, and don a new pair.

    • Never reuse disposable gloves.[9]

    • Remove gloves before touching common surfaces like doorknobs, keyboards, or phones to prevent cross-contamination.

Protective Clothing: Shielding Against Incidental Contact

A standard, buttoned lab coat should be worn at all times when in the laboratory. For procedures involving larger quantities of this compound or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection: When Engineering Controls Are Not Enough

Engineering controls, such as a certified chemical fume hood, are the primary method for controlling inhalation hazards. All procedures involving solid this compound or the preparation of stock solutions should be performed within a fume hood.

If, for any reason, work with powdered this compound must be conducted outside of a fume hood (a scenario that should be avoided), respiratory protection is mandatory. A NIOSH-approved air-purifying respirator with a particulate filter (e.g., an N95 or higher) is required.[10][11] Use of such equipment must be done within the context of a comprehensive respiratory protection program that complies with OSHA 29 CFR 1910.134 and includes medical clearance, fit-testing, and training.[10]

Operational and Disposal Plans: From Bench to Waste

Proper procedure does not end with the experiment. The entire lifecycle of the chemical, from handling to disposal, must be managed with precision.

Summary of PPE Requirements by Task
TaskEye/Face ProtectionHand ProtectionRespiratory Protection
Transporting a sealed container Safety glasses (ANSI Z87.1)Nitrile glovesNot required
Weighing solid this compound Chemical splash goggles & face shieldDouble nitrile glovesRequired if outside a fume hood (NIOSH N95 or higher)
Preparing a stock solution Chemical splash gogglesDouble nitrile glovesNot required (inside a fume hood)
Handling dilute solutions Safety glasses with side shields (ANSI Z87.1)Nitrile glovesNot required
Managing waste & spills Chemical splash goggles & face shieldHeavy-duty nitrile or butyl glovesAs required by spill volume and location
Experimental Protocol: Safe Preparation of a 10mM this compound Stock Solution

This protocol is designed as a self-validating system, where each step logically reinforces the safety of the next.

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Assemble all necessary materials: this compound solid, required solvent, glassware, and a magnetic stir bar.

    • Designate a specific waste container for this compound-contaminated materials.

  • Donning PPE:

    • Don a lab coat and secure it.

    • Don the first pair of nitrile gloves.

    • Don chemical splash goggles.

    • Don the second pair of nitrile gloves, pulling the cuff over the sleeve of the lab coat.

  • Procedure (inside the fume hood):

    • Place a weigh boat on an analytical balance and tare.

    • Carefully weigh the required mass of this compound. Keep the container opening away from your face.

    • Transfer the powder to the appropriate volumetric flask.

    • Add the solvent, cap the flask securely, and place it on a stir plate until the solid is fully dissolved.

  • Cleanup and Doffing:

    • Dispose of the weigh boat and any contaminated wipes in the designated this compound waste container.

    • Remove the outer pair of gloves and dispose of them in the designated waste.

    • Wipe down the work surface in the fume hood.

    • Step away from the work area. Remove chemical splash goggles.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Ensuring Environmental Integrity

Improper disposal is a serious breach of safety and environmental regulations. All waste contaminated with this compound, including gloves, weigh boats, and excess solutions, is considered hazardous waste.

  • Waste Collection: Use a designated, properly labeled, and sealed hazardous waste container.[12] The container must be compatible with the chemical and any solvents used.

  • Labeling: The label must clearly state "Hazardous Waste" and list the chemical constituents (this compound and any solvents).

  • Storage: Store the waste container in a designated satellite accumulation area within the lab.[12]

  • Disposal: Follow all institutional and EPA guidelines for hazardous waste disposal.[13][14][15] Never dispose of this compound down the drain.

Visualization of Safety Protocols

To further clarify the decision-making process, the following diagrams illustrate the key workflows for ensuring safety when handling this compound.

PPE_Selection_Workflow cluster_start Hazard Identification cluster_task Task Assessment cluster_ppe PPE Determination start Start: Handling this compound hazards Primary Hazards: H302: Harmful if Swallowed H319: Serious Eye Irritation task What is the task? hazards->task weighing Weighing Solid task->weighing Solid solution Making Solution task->solution Concentrated dilute Handling Dilute Solution task->dilute Dilute ppe_weigh Required PPE: - Goggles & Face Shield - Double Nitrile Gloves - Respirator (if not in hood) weighing->ppe_weigh ppe_solution Required PPE: - Goggles - Double Nitrile Gloves solution->ppe_solution ppe_dilute Required PPE: - Safety Glasses (Z87.1) - Nitrile Gloves dilute->ppe_dilute

Caption: PPE selection workflow based on the specific task being performed with this compound.

Disposal_Workflow start Experiment Complete: Waste Generated waste_type Is waste contaminated with this compound? start->waste_type hw_container Place in designated Hazardous Waste Container waste_type->hw_container Yes non_hw Dispose as non-hazardous waste waste_type->non_hw No labeling Ensure container is closed and properly labeled hw_container->labeling saa Store in Satellite Accumulation Area labeling->saa disposal Arrange for pickup by EH&S or licensed vendor saa->disposal

Caption: Decision process for the correct disposal of waste generated from this compound experiments.

References

  • OSHA Standard 29 CFR 1910.133 - Eye and face protection. Occupational Safety and Health Administration. Available at: [Link]

  • Eye Protection. Black Box Safety. Available at: [Link]

  • Eye Protection - Environmental Health & Safety. West Virginia University. Available at: [Link]

  • Your Guide to ANSI Z87.1 Safety Standards. Zenni Optical. Available at: [Link]

  • American National Standard for Occupational and Educational Personal Eye and Face Protection Devices. Shannon Optical. Available at: [Link]

  • Eye and face protection - PPE-Info. Centers for Disease Control and Prevention. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.